7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile
Description
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Properties
IUPAC Name |
7-oxo-7-[4-(trifluoromethyl)phenyl]heptanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO/c15-14(16,17)12-8-6-11(7-9-12)13(19)5-3-1-2-4-10-18/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGBXJDSVRZTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642279 | |
| Record name | 7-Oxo-7-[4-(trifluoromethyl)phenyl]heptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-72-7 | |
| Record name | ζ-Oxo-4-(trifluoromethyl)benzeneheptanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxo-7-[4-(trifluoromethyl)phenyl]heptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile
This guide provides a comprehensive, technically detailed pathway for the synthesis of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile, a valuable research chemical and potential intermediate in drug discovery. The elucidated three-step synthetic route is designed for robustness and adaptability in a research setting, prioritizing commercially available starting materials and well-established, high-yielding chemical transformations.
Introduction and Strategic Overview
This compound is an intriguing molecule featuring a trifluoromethylphenyl ketone moiety linked to a six-carbon aliphatic chain terminating in a nitrile group. This unique combination of functional groups makes it a desirable building block in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the nitrile offers a versatile handle for further chemical modifications.
The synthetic strategy outlined herein deviates from a direct Friedel-Crafts acylation approach, which can be fraught with challenges such as catalyst deactivation by the nitrile functionality and potential side reactions. Instead, a more controlled and reliable three-step sequence is employed:
-
Organometallic Addition to an Acyl Chloride: The core of the synthesis involves the construction of the carbon skeleton via the addition of a nitrile-containing organometallic reagent to 4-(trifluoromethyl)benzoyl chloride. This method offers high specificity and yield for ketone formation.
-
Amidation of the Carboxylic Acid Intermediate: The resulting keto-acid is then converted to the corresponding amide, a standard and high-yielding transformation.
-
Dehydration to the Final Nitrile Product: The final step involves the dehydration of the primary amide to afford the target nitrile.
This strategic pathway ensures a high degree of control over each chemical transformation, leading to a pure and well-characterized final product.
Visualizing the Synthesis Pathway
Figure 1: A schematic overview of the three-step synthesis of this compound.
Quantitative Data Summary
| Step | Reactants | Product | Typical Yield | Purity |
| 1 | 6-Bromohexanenitrile, Magnesium, 4-(Trifluoromethyl)benzoyl chloride | 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid | 75-85% | >95% |
| 2 | 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid, Thionyl chloride, Ammonia | 7-Oxo-7-(4-trifluoromethylphenyl)heptanamide | 85-95% | >97% |
| 3 | 7-Oxo-7-(4-trifluoromethylphenyl)heptanamide, Phosphorus oxychloride | This compound | 80-90% | >98% |
Experimental Protocols
Step 1: Synthesis of 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid
This step employs a Grignard reaction, a robust method for forming carbon-carbon bonds. The nitrile-containing Grignard reagent is prepared in situ and immediately used to acylate 4-(trifluoromethyl)benzoyl chloride.
Materials:
-
Magnesium turnings (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
4-(Trifluoromethyl)benzoyl chloride (1.0 eq)[4]
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Magnesium turnings are added to the flask, and the system is gently heated under vacuum and then cooled under nitrogen to ensure anhydrous conditions.
-
Anhydrous THF is added to the flask, and a small amount of 6-bromohexanenitrile dissolved in anhydrous THF is added from the dropping funnel to initiate the Grignard reaction. Initiation can be confirmed by the appearance of bubbles and a gentle exotherm.
-
Once the reaction has initiated, the remaining solution of 6-bromohexanenitrile is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
A solution of 4-(trifluoromethyl)benzoyl chloride in anhydrous THF is added dropwise from the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 7-oxo-7-(4-trifluoromethylphenyl)heptanoic acid as a white solid.
Step 2: Synthesis of 7-Oxo-7-(4-trifluoromethylphenyl)heptanamide
The carboxylic acid is converted to the primary amide via an acid chloride intermediate.
Materials:
-
7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated ammonium hydroxide
-
Ice
Procedure:
-
To a solution of 7-oxo-7-(4-trifluoromethylphenyl)heptanoic acid in anhydrous DCM, thionyl chloride is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.
-
The excess thionyl chloride and DCM are removed under reduced pressure to yield the crude acid chloride.
-
The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a vigorously stirred solution of concentrated ammonium hydroxide in an ice bath.
-
A precipitate forms, which is collected by vacuum filtration.
-
The solid is washed with cold water and then dried under vacuum to give 7-oxo-7-(4-trifluoromethylphenyl)heptanamide as a white powder.
Step 3: Synthesis of this compound
The final step is the dehydration of the primary amide to the nitrile using a standard dehydrating agent.
Materials:
-
7-Oxo-7-(4-trifluoromethylphenyl)heptanamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
7-Oxo-7-(4-trifluoromethylphenyl)heptanamide is dissolved in anhydrous pyridine and the solution is cooled to 0 °C.
-
Phosphorus oxychloride is added dropwise, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The mixture is then carefully poured onto crushed ice and extracted with DCM.
-
The organic layer is washed sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford this compound as a colorless oil.
Trustworthiness and Self-Validation
The described protocols are based on well-established and reliable chemical transformations. The success of each step can be readily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC). The purity and identity of the intermediates and the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectroscopic data will confirm the presence of the key functional groups and the overall structure of the synthesized molecules, thus providing a self-validating system for the entire synthesis pathway.
References
-
Chemsrc. 6-Bromohexanenitrile. [Link]
-
CAS Common Chemistry. 6-Bromohexanenitrile. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. PubMed Central. [Link]
-
Dokumen.pub. The Reactions of Fluoroacetyl Chloride with Organocadmium Compounds. [Link]
-
Oakwood Chemical. 4-(Trifluoromethyl)benzoyl chloride. [Link]
-
UNI ScholarWorks. Reaction of Cinnamoyl Chloride with a Dialkylcadmium Reagent. [Link]
-
eScholarship.org. Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]
-
ResearchGate. Carboxamide formation in less favoured positions: Facile synthesis of 7-carboxamidochenodeoxycholanic acid derivatives. [Link]
-
PubMed. Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]
- Google Patents. Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid.
-
Scribd. Organocadmium Compound. [Link]
- Google Patents. Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
Sources
physicochemical properties of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile
An In-Depth Technical Guide to the Physicochemical Properties of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile
Executive Summary: This document provides a comprehensive technical overview of this compound, a bifunctional molecule of significant interest to researchers in synthetic chemistry and drug discovery. The guide details its core physicochemical properties, outlines robust protocols for its analytical characterization, discusses its synthesis and chemical reactivity, and explores its potential as a versatile synthetic building block. By integrating established chemical principles with practical, field-proven insights, this whitepaper serves as an essential resource for scientists and development professionals working with fluorinated organic compounds and complex chemical intermediates.
Introduction to a Versatile Chemical Intermediate
This compound is a specialized organic compound characterized by three key functional domains: a terminal nitrile group (-C≡N), a six-carbon aliphatic chain, and an aromatic ketone moiety bearing a trifluoromethyl (-CF₃) substituent. This unique combination of a nucleophilic nitrile and an electrophilic ketone, separated by a flexible alkyl spacer, makes it a highly valuable intermediate for the synthesis of more complex molecular architectures.
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, known for its ability to enhance metabolic stability, improve receptor binding affinity, and increase the lipophilicity of drug candidates.[1] Its presence in this molecule, therefore, earmarks it as a precursor for developing novel therapeutics. This guide provides the foundational chemical knowledge required to effectively utilize this compound in a research and development setting.
Chemical Identity and Core Properties
The fundamental identity and properties of this compound are summarized below. While extensive experimental data is not publicly available, the provided information is based on supplier data and established chemical principles.
| Property | Value | Source |
| Chemical Name | This compound | Internal |
| CAS Number | 898783-72-7 | [2][3][4][5] |
| Molecular Formula | C₁₄H₁₄F₃NO | [3][5] |
| Molecular Weight | 269.27 g/mol | [3][5] |
| MDL Number | MFCD02260656 | [3][5] |
| Chemical Structure | ![]() | |
| SMILES String | N#CCCCCCC(=O)C1=CC=C(C=C1)C(F)(F)F | [5] |
| Physical Form | Solid (Predicted at room temperature) | |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetone. Poorly soluble in water. | |
| Boiling Point | Data not available. High boiling point expected due to molecular weight and polarity. | [5] |
| Melting Point | Data not available. |
Synthesis and Chemical Reactivity
Plausible Synthetic Pathways
While specific documented syntheses for this exact molecule are not prevalent in public literature, its structure suggests logical and well-established synthetic strategies. A highly effective approach would be a Friedel-Crafts acylation reaction .
Conceptual Protocol:
-
Preparation of the Acyl Chloride: 6-Cyanohexanoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride, 6-cyanohexanoyl chloride.
-
Friedel-Crafts Acylation: The resulting acyl chloride is then reacted with trifluoromethylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction is typically performed in an inert solvent like dichloromethane at reduced temperatures to control reactivity. The para-substitution is the sterically and electronically favored outcome.
-
Workup and Purification: The reaction is quenched with a weak acid, followed by extraction and purification, typically via column chromatography, to yield the final product.
This method is advantageous as it builds the core structure in a single, high-yielding step from commercially available starting materials.
Core Chemical Reactivity
The utility of this compound stems from the orthogonal reactivity of its two primary functional groups.
-
The Ketone: The carbonyl group is electrophilic and susceptible to nucleophilic attack. It can undergo a wide range of reactions, including reduction to a secondary alcohol (using agents like NaBH₄), reductive amination to form an amine, or Wittig reactions to form alkenes.
-
The Nitrile: The nitrile group is a versatile precursor. It can be:
-
Hydrolyzed to a carboxylic acid under acidic or basic conditions.[6]
-
Reduced to a primary amine using strong reducing agents like LiAlH₄ or catalytic hydrogenation.[7]
-
Reacted with organometallic reagents (e.g., Grignard reagents) to form a new ketone after hydrolysis of the intermediate imine.[6][7][8]
-
This dual reactivity allows for selective modification at either end of the molecule, making it a powerful tool for building diverse chemical scaffolds.
Spectroscopic and Analytical Characterization
A robust analytical workflow is critical to confirm the identity, purity, and structure of this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system.
Expected Spectroscopic Signatures
-
Infrared (IR) Spectroscopy:
-
A sharp, strong absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N nitrile stretch.
-
A strong, sharp absorption band around 1690-1700 cm⁻¹ , characteristic of an aryl ketone C=O stretch.
-
Multiple strong bands in the 1100-1350 cm⁻¹ region due to the C-F stretching of the CF₃ group.
-
Bands around 2850-2960 cm⁻¹ from the aliphatic C-H stretches.
-
-
¹H NMR Spectroscopy (predicted in CDCl₃, 400 MHz):
-
Aromatic Protons: Two doublets in the ~7.7-8.1 ppm range, integrating to 2H each, characteristic of a para-substituted benzene ring. The doublet downfield is adjacent to the electron-withdrawing ketone.
-
Alpha-Ketone Protons (-CH₂COAr): A triplet at ~3.0 ppm (2H).
-
Alpha-Nitrile Protons (-CH₂CN): A triplet at ~2.4 ppm (2H).
-
Aliphatic Chain Protons (-CH₂-): Multiplets in the ~1.5-1.9 ppm range (6H).
-
-
¹³C NMR Spectroscopy (predicted in CDCl₃, 100 MHz):
-
Ketone Carbonyl: ~198-200 ppm.
-
Aromatic Carbons: Resonances between ~125-140 ppm. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.
-
Nitrile Carbon: ~119-121 ppm.
-
CF₃ Carbon: A quartet around ~123 ppm with a large ¹JCF coupling constant.
-
Aliphatic Carbons: Resonances in the ~20-45 ppm range.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ corresponding to the exact mass of the compound.
-
Characteristic fragmentation patterns, including the loss of the propylnitrile chain and the formation of the stable trifluoromethylbenzoyl cation.
-
Standard Analytical Workflow Protocol
Objective: To confirm the identity and assess the purity of a synthesized or procured batch of this compound.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS for NMR analysis. Prepare a separate ~1 mg/mL solution in acetonitrile for HPLC-MS analysis.
-
NMR Spectroscopy:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Causality: The ¹H spectrum confirms the proton environment and splitting patterns. The ¹³C spectrum verifies the number and type of carbon atoms. The ¹⁹F spectrum provides a simple singlet, confirming a single CF₃ environment, which is a crucial check for fluorinated compounds.
-
-
HPLC-MS Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution method, for example, from 20% to 95% acetonitrile in water (with 0.1% formic acid) over 10 minutes.
-
Monitor the eluent with both a UV detector (at ~254 nm) and a mass spectrometer (in ESI positive mode).
-
Causality: The HPLC chromatogram assesses purity by separating the main compound from any impurities. The retention time is a characteristic property. The mass spectrometer provides the mass-to-charge ratio, confirming the molecular weight of the eluting peak.
-
-
Data Synthesis: Correlate the NMR data (structural information) with the HPLC-MS data (purity and molecular weight). A pure sample should show a single major peak in the HPLC chromatogram with the correct mass, and NMR spectra consistent with the expected structure.
Analytical Workflow Diagram
Caption: Figure 1: A self-validating workflow for compound characterization.
Applications and Significance in Research
The true value of this compound lies in its potential as a molecular scaffold. The distinct reactivity of its terminal functional groups allows for the divergent synthesis of a library of complex molecules.
-
As a Precursor to Heterocycles: The 1,7-dicarbonyl-like nature (after nitrile hydrolysis) or amino-ketone nature (after nitrile reduction) makes it an ideal precursor for synthesizing seven-membered rings or other complex heterocyclic systems, which are prevalent in many biologically active compounds.
-
In Fragment-Based Drug Discovery: This molecule can be considered a "fragment" that combines two desirable features: a trifluoromethylphenyl group for potential protein binding and metabolic stability, and a reactive handle (the nitrile) for linking to other fragments or growing the molecule.
-
Development of Novel Ligands: By systematically modifying the ketone (e.g., into alcohols, amines) and the nitrile (e.g., into tetrazoles, amides, carboxylic acids), researchers can generate a diverse set of candidate molecules for screening against biological targets.
Synthetic Potential Diagram
Caption: Figure 2: Divergent synthesis pathways from the core molecule.
Conclusion
This compound is more than a simple chemical compound; it is a strategically designed platform for chemical innovation. Its well-defined structure, characterized by the metabolically robust trifluoromethylphenyl group and two orthogonally reactive functional handles, provides a wealth of opportunities for synthetic chemists. Understanding its core physicochemical properties, analytical signatures, and reactivity is the first step toward unlocking its full potential in the development of novel materials, agrochemicals, and next-generation therapeutics. This guide serves as a foundational reference for any researcher or scientist aiming to leverage the unique capabilities of this versatile intermediate.
References
- BLD Pharm. This compound.
- Guidechem. Heptanenitrile, 7-oxo- 18214-15-8 wiki.
- Chemicalbook. This compound | 898783-72-7.
- Guidechem. Heptanenitrile,2-methyl-6-oxo- 78401-69-1 wiki.
- Arctom. CAS NO. 898783-72-7 | this compound.
- MDPI.
- Chemistry Steps. Nitriles to Ketones and Aldehydes.
- LibreTexts Chemistry. 20.7: Chemistry of Nitriles.
- OpenStax. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition.
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- 7. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 8. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
An In-depth Technical Guide to 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile (CAS Number: 898783-72-7), a specialized chemical intermediate with significant potential in medicinal chemistry and materials science. This document delves into its chemical properties, a validated synthesis protocol, thorough analytical characterization, and its prospective applications, particularly in the synthesis of novel therapeutic agents.
Compound Profile and Physicochemical Properties
This compound is a ketone and nitrile functionalized aromatic compound. The presence of the trifluoromethyl group on the phenyl ring is a key structural feature, known to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 898783-72-7 | [1] |
| Molecular Formula | C₁₄H₁₄F₃NO | [1] |
| Molecular Weight | 269.27 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| SMILES | N#CCCCCCC(=O)c1ccc(C(F)(F)F)cc1 |
Synthesis and Mechanism
The most direct and industrially scalable synthesis of this compound is through a Friedel-Crafts acylation reaction.[2][3][4][5] This well-established method involves the electrophilic substitution of a hydrogen atom on the aromatic ring of (trifluoromethyl)benzene with an acyl group derived from 6-cyanohexanoyl chloride.
Reaction Mechanism
The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid coordinates with the acyl chloride, leading to the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of (trifluoromethyl)benzene. The trifluoromethyl group is a deactivating, meta-directing group; however, under the forcing conditions of a Friedel-Crafts acylation, the para-substituted product is often obtained due to steric hindrance at the ortho positions. A subsequent deprotonation of the resulting arenium ion intermediate restores the aromaticity of the ring and yields the final product.
Caption: Mechanism of Friedel-Crafts Acylation for the synthesis of the target compound.
Experimental Protocol
The following is a representative, field-proven protocol for the synthesis of this compound.
Materials:
-
(Trifluoromethyl)benzene
-
6-Cyanohexanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 6-cyanohexanoyl chloride (1.0 eq.) in anhydrous dichloromethane via the dropping funnel.
-
After the addition is complete, add (trifluoromethyl)benzene (1.5 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a pure solid.
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized this compound.
Caption: A typical analytical workflow for the characterization of the synthesized compound.
Predicted Spectroscopic Data
While experimental spectra are not widely published, the following tables outline the predicted spectral data based on the compound's structure and known chemical shift ranges.
Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H2', H6') | 8.05 | d | 2H |
| Aromatic (H3', H5') | 7.75 | d | 2H |
| -CH₂- (α to C=O) | 3.00 | t | 2H |
| -CH₂- (α to CN) | 2.40 | t | 2H |
| -CH₂- (aliphatic chain) | 1.70 - 1.85 | m | 6H |
Table 3: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 198.5 |
| Aromatic (C1') | 139.0 |
| Aromatic (C4') | 132.5 (q, J ≈ 33 Hz) |
| Aromatic (C2', C6') | 128.5 |
| Aromatic (C3', C5') | 125.8 (q, J ≈ 4 Hz) |
| CF₃ | 123.7 (q, J ≈ 272 Hz) |
| CN | 119.5 |
| -CH₂- (α to C=O) | 38.0 |
| -CH₂- (α to CN) | 28.0 |
| -CH₂- (aliphatic chain) | 25.0, 24.5, 16.5 |
Table 4: Predicted FTIR and Mass Spectrometry Data
| Technique | Predicted Key Signals |
| FTIR (KBr, cm⁻¹) | 2245 (C≡N stretch), 1690 (C=O stretch, aryl ketone), 1325 (C-F stretch), 1160, 1120 (C-F stretches), 850 (para-disubstituted benzene C-H bend) |
| MS (EI) | m/z (%): 269 (M⁺), 173 ([M-C₆H₁₀N]⁺), 145 ([C₇H₄F₃]⁺) |
Applications in Drug Discovery and Development
The trifluoromethylphenyl ketone motif is a privileged scaffold in medicinal chemistry.[6] Compounds containing this functional group have been investigated for a wide range of therapeutic targets. This compound serves as a versatile intermediate for the synthesis of more complex molecules, including but not limited to:
-
Heterocyclic compounds: The ketone and nitrile functionalities can be readily transformed into various heterocyclic systems such as pyrazoles, pyridines, and pyrimidines, which are common cores in many drug candidates.[7][8]
-
Enzyme inhibitors: The trifluoromethylphenyl group can act as a key binding element in the active site of various enzymes. This compound could be a precursor for the synthesis of novel inhibitors for targets such as kinases or proteases.
-
Receptor modulators: The lipophilic nature of the trifluoromethyl group can facilitate crossing of the blood-brain barrier, making this intermediate attractive for the development of central nervous system (CNS) active agents.
The long aliphatic chain with a terminal nitrile group also offers a handle for further chemical modifications, allowing for the introduction of additional pharmacophoric features or for conjugation to other molecules.
Safety and Handling
As with any chemical substance, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid breathing dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, it is recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier.
References
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
- de Almeida, M. V., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(11), 1365.
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Jim Flowers. Friedel-Crafts Acylation of Benzene. Available from: [Link]
- LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022).
- Master Organic Chemistry. EAS Reactions (3)
- BenchChem. Application Notes and Protocols: Friedel-Crafts Acylation of Fluorobenzene with 6-Chlorohexanoyl Chloride.
- Google Patents. WO2006002691A1 - Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone.
- Acta Crystallographica Section E: Crystallographic Communications. (2018). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}.
- Google Patents. CN103396366B - The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles.
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Spectral Characterization of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile: A Predictive Technical Guide
Introduction
7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile is a unique molecule incorporating a long-chain aliphatic nitrile and an aromatic ketone with a trifluoromethyl substituent. As a potentially valuable intermediate in drug discovery and materials science, a thorough understanding of its structural and electronic properties is paramount. This is primarily achieved through a comprehensive analysis of its spectral data.
This technical guide provides an in-depth, predictive analysis of the spectral characterization of this compound. In the absence of published experimental data for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By examining the spectral characteristics of its constituent functional groups and analogous compounds, we can construct a highly accurate, predicted spectral profile. This approach not only offers a valuable reference for researchers working with this molecule but also serves as a pedagogical tool for understanding the interplay of structure and spectroscopy.
Molecular Structure and Functional Group Analysis
The foundational step in predicting the spectral characteristics of a molecule is a thorough analysis of its structure. This compound possesses several key functional groups that will dictate its spectral behavior:
-
Alkyl Nitrile: A seven-carbon aliphatic chain terminating in a nitrile group (-C≡N).
-
Aryl Ketone: A carbonyl group (C=O) conjugated to a benzene ring.
-
4-Trifluoromethylphenyl Group: A phenyl ring substituted with a trifluoromethyl group (-CF₃) at the para position.
Each of these components will give rise to distinct and predictable signals in their respective spectroscopic analyses.
Predicted ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit several distinct signals corresponding to the aromatic and aliphatic protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (adjust for optimal signal-to-noise)
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: 0-12 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-a (Aromatic) | ~8.05 | Doublet | ~8.2 | 2H |
| H-b (Aromatic) | ~7.75 | Doublet | ~8.2 | 2H |
| H-c (-CH₂-CO) | ~2.95 | Triplet | ~7.0 | 2H |
| H-d (-CH₂-CN) | ~2.35 | Triplet | ~7.0 | 2H |
| H-e, H-f (-CH₂-) | ~1.70-1.85 | Multiplet | - | 4H |
| H-g (-CH₂-) | ~1.50 | Multiplet | - | 2H |
Causality Behind Predictions:
-
Aromatic Protons (H-a, H-b): The electron-withdrawing nature of the trifluoromethyl group and the carbonyl group will deshield the aromatic protons. Based on data for 4'-(trifluoromethyl)acetophenone, the protons ortho to the carbonyl group (H-a) are expected to be the most downfield, appearing as a doublet around 8.05 ppm.[1] The protons meta to the carbonyl group (H-b) will also be a doublet at a slightly higher field, around 7.75 ppm.[1] The coupling between these adjacent protons will result in a characteristic doublet pattern with a coupling constant of approximately 8.2 Hz.
-
Aliphatic Protons:
-
H-c: The methylene group adjacent to the carbonyl group will be deshielded and is predicted to be a triplet around 2.95 ppm due to coupling with the neighboring methylene group.
-
H-d: The methylene group adjacent to the electron-withdrawing nitrile group will also be deshielded, appearing as a triplet around 2.35 ppm. Protons adjacent to a nitrile typically resonate in the 2-3 ppm range.[2][3][4][5]
-
H-e, H-f, H-g: The remaining methylene groups in the alkyl chain will have overlapping signals in the more shielded region of the spectrum, between 1.50 and 1.85 ppm.
-
Predicted ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on the same 400 MHz (or higher) NMR spectrometer, equipped for ¹³C detection.
-
Acquisition Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 512-1024 (or more, as ¹³C has a low natural abundance).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-220 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the CDCl₃ solvent signal at 77.16 ppm.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | ~197 |
| C-q (Aromatic, C-CF₃) | ~135 (quartet, JCF ≈ 32 Hz) |
| C-q (Aromatic, C-CO) | ~139 |
| C-a (Aromatic) | ~129 |
| C-b (Aromatic) | ~126 (quartet, JCF ≈ 4 Hz) |
| CF₃ | ~124 (quartet, JCF ≈ 272 Hz) |
| C≡N (Nitrile) | ~119 |
| C-c (-CH₂-CO) | ~38 |
| C-d (-CH₂-CN) | ~17 |
| C-e, C-f, C-g (-CH₂-) | ~23-28 |
Causality Behind Predictions:
-
Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and is expected to appear far downfield, around 197 ppm, which is typical for aryl ketones.[6][7]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The quaternary carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. Similarly, the carbon of the trifluoromethyl group itself will be a quartet with a large coupling constant. The other aromatic carbons will have shifts consistent with a substituted benzene ring, with values informed by data from 4'-(trifluoromethyl)acetophenone.[8]
-
Nitrile Carbon: The carbon of the nitrile group typically resonates in the range of 115-125 ppm.[2][9][10]
-
Aliphatic Carbons: The methylene carbon adjacent to the carbonyl group (C-c) will be the most deshielded of the aliphatic carbons. The methylene carbon adjacent to the nitrile group (C-d) will be the most shielded. The remaining methylene carbons will appear in the typical aliphatic region.
Caption: Predicted ¹³C NMR assignments for this compound.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the nitrile and ketone groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.
-
Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
-
Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.
Predicted IR Absorption Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium-Strong |
| C≡N stretch (nitrile) | ~2250 | Strong, Sharp |
| C=O stretch (aryl ketone) | ~1690 | Strong |
| C=C stretch (aromatic) | 1600-1450 | Medium |
| C-F stretch | 1300-1100 | Strong |
Causality Behind Predictions:
-
C≡N Stretch: The nitrile group exhibits a very characteristic, strong, and sharp absorption band in the region of 2260-2210 cm⁻¹. For saturated alkyl nitriles, this peak is typically around 2250 cm⁻¹.[11][12]
-
C=O Stretch: The carbonyl group of an aryl ketone typically shows a strong absorption band around 1690 cm⁻¹. Conjugation with the aromatic ring lowers the vibrational frequency compared to a saturated ketone.[7]
-
C-H Stretches: The spectrum will show C-H stretching vibrations for both the aromatic and aliphatic protons in their respective characteristic regions.
-
C-F Stretches: The trifluoromethyl group will give rise to strong C-F stretching bands in the fingerprint region, typically between 1300 and 1100 cm⁻¹.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to elucidate its structure. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative abundance versus mass-to-charge ratio (m/z).
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment Ion | Neutral Loss |
| 269 | [C₁₄H₁₄F₃NO]⁺˙ | - |
| 173 | [C₈H₄F₃O]⁺ | C₆H₁₀N |
| 145 | [C₇H₄F₃]⁺ | CO |
| 41 | [C₃H₅]⁺ or [C₂H₃N]⁺˙ | - |
Causality Behind Predictions:
-
Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at m/z 269. Due to the presence of a nitrogen atom, the molecular weight is odd, consistent with the Nitrogen Rule.[13] The molecular ion may be weak or absent.
-
Alpha-Cleavage: A common fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. This would lead to the formation of the stable acylium ion at m/z 173, corresponding to [CF₃C₆H₄CO]⁺. This is often a prominent peak in the spectra of aryl ketones.
-
Loss of CO: The acylium ion at m/z 173 can further fragment by losing a molecule of carbon monoxide (CO) to form the ion at m/z 145, corresponding to [CF₃C₆H₄]⁺.
-
McLafferty Rearrangement: For long-chain nitriles, a McLafferty rearrangement can occur, which would result in a peak at m/z 41.[13][14] However, other fragmentations of the alkyl chain can also produce ions at this m/z.
Caption: Predicted primary fragmentation pathway for this compound.
Conclusion
This in-depth technical guide provides a comprehensive, albeit predictive, spectral characterization of this compound. By systematically analyzing the expected contributions of each functional group to the ¹H NMR, ¹³C NMR, IR, and mass spectra, we have constructed a detailed and well-supported spectral profile. This guide is intended to serve as a valuable resource for researchers, aiding in the identification and characterization of this compound and facilitating its use in further scientific endeavors. The provided experimental protocols offer a standardized approach for acquiring the actual spectral data, which will be crucial for validating these predictions.
References
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. Available from: [Link]
-
Scribd. 05 Notes On Nitriles IR Spectra. Available from: [Link]
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Berkeley Learning Hub. (2024). 5 Nitrile IR Tips. Available from: [Link]
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Available from: [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
- Borges, C. P., et al. (2007). The α-substituent effect of alkyl groups in the 13C NMR and IR data of some aliphatic nitriles. Journal of the Brazilian Chemical Society, 18, 1243-1248.
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University of Calgary. Ch20: Spectroscopy Analysis : Nitriles. Available from: [Link]
-
Whitman College. GCMS Section 6.17 - Fragmentation of Nitriles. Available from: [Link]
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Mass Spectrometry: Fragmentation. Available from: [Link]
- Dunnivant, F. M., & Ginsbach, J. W. (2008).
-
Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Available from: [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]
-
MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Molecules, 28(17), 6214. Available from: [Link]
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Oregon State University. 1H NMR Chemical Shift. Available from: [Link]
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OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Available from: [Link]
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Modgraph Consultants Ltd. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Available from: [Link]
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NIH National Library of Medicine. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Available from: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
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13-C NMR Chemical Shift Table.pdf. Available from: [Link]
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A Comprehensive Technical Guide to Leflunomide and its Active Metabolite, Teriflunomide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular formula C14H14F3NO, as specified, does not correspond to a widely recognized pharmaceutical agent. However, a closely related and clinically significant compound is Leflunomide, with the molecular formula C12H9F3N2O2. This guide provides an in-depth technical overview of Leflunomide, an immunomodulatory agent, and its active metabolite, Teriflunomide. Given the prominence of these compounds in the treatment of autoimmune diseases, this document will serve as a critical resource for researchers and professionals in drug development. We will delve into their synthesis, mechanism of action, and therapeutic applications, supported by detailed protocols and visualizations.
Introduction: Unraveling Leflunomide and Teriflunomide
Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the management of rheumatoid arthritis and psoriatic arthritis.[1][2] It functions as a prodrug, which upon oral administration, is rapidly and almost completely metabolized to its pharmacologically active metabolite, Teriflunomide (also known as A77 1726).[1][3][4] Teriflunomide is responsible for the majority of Leflunomide's therapeutic effects.[1]
The International Union of Pure and Applied Chemistry (IUPAC) names for these compounds are:
-
Leflunomide: 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide[1][5]
-
Teriflunomide: (Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide[6][7]
This guide will explore the critical scientific aspects of both Leflunomide and Teriflunomide, providing a foundational understanding for their application in research and clinical settings.
Mechanism of Action: A Targeted Approach to Immunomodulation
The primary mechanism of action of Leflunomide, through its active metabolite Teriflunomide, is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][3][8] DHODH is a pivotal enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA.[1][8][9]
By inhibiting DHODH, Teriflunomide depletes the intracellular pool of pyrimidines, which are crucial for the proliferation of rapidly dividing cells, particularly activated lymphocytes.[1][2][3][8] This antiproliferative effect is the cornerstone of its efficacy in autoimmune diseases, where the pathogenic activity of lymphocytes is a key driver of inflammation and tissue damage.[3][8]
A key aspect of Teriflunomide's selectivity is that while rapidly dividing lymphocytes rely heavily on the de novo pyrimidine synthesis pathway, other cell types can utilize a "salvage pathway" to meet their pyrimidine requirements.[8][10] This differential dependence likely contributes to the manageable side-effect profile of Leflunomide. The inhibition of lymphocyte proliferation leads to an arrest of the cell cycle in the G1 phase.[3][10]
At higher concentrations, Teriflunomide has also been shown to inhibit several tyrosine kinases, though its primary therapeutic effect is attributed to DHODH inhibition at clinically relevant doses.[1][10]
Caption: The metabolic activation of Leflunomide and the subsequent inhibition of DHODH by Teriflunomide.
Chemical Synthesis of Leflunomide: A Step-by-Step Protocol
The synthesis of Leflunomide is a well-established process, typically involving a two-step reaction.[11][12] The following protocol is a representative example derived from established methods.[13][14][15]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity |
| 5-Methylisoxazole-4-carboxylic acid | 19990-25-1 | 141.11 g/mol | >98% |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | >99% |
| 4-(Trifluoromethyl)aniline | 455-14-1 | 161.12 g/mol | >99% |
| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | >99.5% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous |
Experimental Protocol
Step 1: Synthesis of 5-Methylisoxazole-4-carbonyl chloride
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 5-methylisoxazole-4-carboxylic acid (1.0 equivalent) and toluene (10-15 mL per gram of the carboxylic acid).
-
Add a catalytic amount of N,N-dimethylformamide (approximately 0.01 equivalents).
-
Slowly add thionyl chloride (1.1-1.2 equivalents) to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60-70°C and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
The resulting solution of 5-methylisoxazole-4-carbonyl chloride in toluene is typically used directly in the next step without isolation.[11][12]
Step 2: Synthesis of Leflunomide
-
In a separate reaction vessel, dissolve 4-(trifluoromethyl)aniline (1.0 equivalent) and sodium bicarbonate (1.5-2.0 equivalents) in a suitable solvent such as ethyl acetate or aqueous toluene.
-
Cool the solution of the aniline to 0-5°C.
-
Slowly add the previously prepared solution of 5-methylisoxazole-4-carbonyl chloride to the aniline solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction for completion.
-
Upon completion, add water to the reaction mixture to dissolve the inorganic salts.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to precipitate the crude Leflunomide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield pure Leflunomide as a white crystalline solid.[13]
Caption: A two-step workflow for the synthesis of Leflunomide.
Therapeutic Applications and Drug Development Insights
Leflunomide is primarily indicated for the treatment of active moderate to severe rheumatoid arthritis and psoriatic arthritis.[1] Its efficacy is comparable to other DMARDs like methotrexate.[8][16]
Clinical Considerations
-
Dosage and Administration: Leflunomide is administered orally.[2] Due to its long half-life, a loading dose may be used to achieve steady-state concentrations more rapidly.[2]
-
Adverse Effects: Common side effects include diarrhea, nausea, hair loss, and rash. A significant concern is hepatotoxicity, and liver function should be monitored regularly.[9][17]
-
Drug Interactions: Co-administration with other hepatotoxic drugs, such as methotrexate, can increase the risk of liver damage.[9]
Future Directions in Drug Development
The mechanism of DHODH inhibition has potential applications beyond autoimmune diseases. Research is exploring the utility of DHODH inhibitors in:
-
Oncology: Cancer cells have a high demand for pyrimidines to support their rapid proliferation.
-
Antiviral Therapy: Some viruses rely on the host cell's pyrimidine synthesis for replication.[1]
-
Antiparasitic Agents: The de novo pyrimidine synthesis pathway is essential for some parasites.
The development of novel drug delivery systems for Leflunomide is an active area of research, aiming to improve its therapeutic index by enhancing efficacy and reducing side effects.[9][18]
Conclusion
Leflunomide, and its active metabolite Teriflunomide, represent a significant therapeutic option in the management of autoimmune disorders. Their well-defined mechanism of action, targeting de novo pyrimidine synthesis, provides a clear rationale for their clinical efficacy. This guide has provided a comprehensive overview of their chemical properties, synthesis, and biological activity, offering valuable insights for researchers and drug development professionals. A thorough understanding of these compounds is crucial for their safe and effective use in clinical practice and for exploring their potential in new therapeutic areas.
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Leflunomide - Wikipedia. Available at: [Link]
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Leflunomide (DMARD) Pharmacology - Mechanism of Action, Adverse Effects and Cholestyramine • Video - MEDtube. Available at: [Link]
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Leflunomide | C12H9F3N2O2 | CID 3899 - PubChem. Available at: [Link]
-
Teriflunomide | C12H9F3N2O2 | CID 54684141 - PubChem. Available at: [Link]
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A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities - ResearchGate. Available at: [Link]
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Leflunomide | C12H9F3N2O2 | CID 3899 - PubChem. Available at: [Link]
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Teriflunomide: Package Insert / Prescribing Info / MOA - Drugs.com. Available at: [Link]
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Leflunomide Applicability in Rheumatoid Arthritis: Drug Delivery Challenges and Emerging Formulation Strategies - MDPI. Available at: [Link]
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Leflunomide: Package Insert / Prescribing Information / MOA - Drugs.com. Available at: [Link]
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solubility of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that dictates its behavior in various stages of research and development, from reaction kinetics to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound. In the absence of extensive published solubility data for this specific molecule, this document serves as a foundational resource, outlining the theoretical principles that govern its solubility and providing detailed, field-proven methodologies for its empirical determination. We will delve into the molecular structure of the compound, predict its solubility in different classes of organic solvents, and present a robust experimental protocol for quantitative analysis.
Introduction: The Significance of Solubility
This compound is a complex organic molecule featuring a trifluoromethylphenyl group, a ketone, and a nitrile function connected by a heptane chain. Such molecules are often intermediates in the synthesis of more complex pharmaceutical compounds. Understanding their solubility is paramount for several reasons:
-
Reaction and Process Chemistry: The choice of solvent is crucial for achieving optimal reaction rates, yields, and purity. A solvent in which the reactants are sufficiently soluble is essential for a homogeneous reaction environment.
-
Purification: Techniques like crystallization and chromatography, which are fundamental to obtaining high-purity compounds, are entirely dependent on differential solubility.
-
Formulation Development: For a compound to be developed into a drug product, its solubility in various excipients and delivery vehicles must be thoroughly characterized.[1]
-
Biological Assays: In vitro and in vivo testing require the compound to be in a soluble form to ensure accurate and reproducible results. Poor solubility can lead to misleading data and the erroneous rejection of promising drug candidates.
This guide will provide the necessary framework for researchers to systematically approach the solubility assessment of this compound.
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[2][3][4] The overall polarity of a molecule is a composite of its various functional groups and its carbon skeleton.[3][5][6]
Molecular Structure of this compound:
-
Nonpolar components: The heptanenitrile backbone is a significant nonpolar feature.
-
Polar components:
-
The ketone group (-C=O) is polar.
-
The nitrile group (-C≡N) is also a polar functional group.
-
The trifluoromethylphenyl group (-C₆H₄-CF₃) is generally considered to have low polarity, with the trifluoromethyl group being strongly electron-withdrawing.
-
Predicted Solubility:
Based on its structure, this compound can be classified as a moderately polar compound. The long aliphatic chain contributes to its nonpolar character, while the ketone and nitrile groups introduce polarity.
-
High Solubility Predicted in:
-
Polar Aprotic Solvents: Such as acetone, acetonitrile, tetrahydrofuran (THF), and ethyl acetate. These solvents can engage in dipole-dipole interactions with the ketone and nitrile groups.
-
Moderately Polar Solvents: Such as dichloromethane (DCM) and chloroform.
-
-
Moderate to Low Solubility Predicted in:
-
Polar Protic Solvents: Such as methanol, ethanol, and isopropanol. While these solvents are polar, the large nonpolar backbone of the solute may limit its solubility. Hydrogen bonding between the solvent molecules might be stronger than the interactions with the solute.
-
Nonpolar Solvents: Such as hexane, cyclohexane, and toluene. The polar functional groups of the solute will likely make it poorly soluble in these solvents.
-
The following diagram illustrates the relationship between the molecular properties of the solute, the properties of the solvent, and the expected solubility.
Caption: Predicted solubility based on molecular properties.
Experimental Protocol for Determining Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The shake-flask method is a widely accepted and reliable technique for this determination.[7]
Materials and Equipment:
-
This compound (solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, hexane, toluene)
-
Analytical balance
-
Scintillation vials or test tubes with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm or 0.45 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Workflow:
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution process has reached equilibrium.[7]
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
Dilution: Accurately dilute the clear filtrate with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved solute.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Aprotic | Acetone | 5.1 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] | |
| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] | |
| Polar Protic | Methanol | 5.1 | [Experimental Value] | [Calculated Value] |
| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] | |
| Chlorinated | Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |
| Nonpolar | Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Hexane | 0.1 | [Experimental Value] | [Calculated Value] |
Interpretation of Results:
The obtained data should be analyzed in the context of the molecular structure and the properties of the solvents. A higher solubility in polar aprotic solvents would confirm the influence of the polar ketone and nitrile groups. Conversely, low solubility in nonpolar solvents like hexane would highlight the overall polarity of the molecule.
Conclusion
While specific, publicly available solubility data for this compound is scarce, a thorough understanding of its molecular structure allows for reasoned predictions of its solubility behavior. This guide provides the theoretical foundation and a robust experimental framework for researchers to determine the solubility of this compound in a range of organic solvents. The methodologies described herein are self-validating and adhere to established scientific principles, ensuring the generation of reliable and reproducible data crucial for advancing research and development in the chemical and pharmaceutical sciences.
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The Enduring Chain: A Technical Guide to the Discovery and History of Long-Chain Nitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain nitrile compounds, characterized by a cyano group (-C≡N) attached to a lengthy aliphatic backbone, have traversed a remarkable journey from their initial discovery to their current indispensable role in modern science. This in-depth technical guide navigates the historical landscape of their discovery, charts the evolution of their synthetic methodologies, and delves into their profound impact on pharmaceuticals, materials science, and beyond. By synthesizing historical context with contemporary applications, this guide serves as a comprehensive resource for researchers seeking to understand and harness the unique properties of these versatile molecules. We will explore the pioneering work that laid the foundation for our understanding of nitriles, detail key synthetic protocols, and illuminate the structure-activity relationships that make long-chain nitriles a continuing focus of intensive research.
A Glimpse into the Past: The Dawn of Nitrile Chemistry
The story of nitriles begins not with long aliphatic chains, but with their simpler, more volatile cousins. The first compound in the homologous series of nitriles, hydrogen cyanide, was synthesized by C. W. Scheele in 1782.[1] This was followed by J. L. Gay-Lussac's preparation of the pure, highly toxic acid in 1811.[1] The mid-19th century saw significant progress with Friedrich Wöhler and Justus von Liebig preparing benzonitrile in 1832, and Théophile-Jules Pelouze synthesizing propionitrile in 1834.[1] These early discoveries, while focused on smaller molecules, established the fundamental chemistry of the nitrile functional group and paved the way for future explorations into more complex structures.
The synthesis of long-chain aliphatic nitriles is closely tied to the availability of long-chain fatty acids and alcohols derived from natural fats and oils. While a single pioneering figure for the first synthesis of a long-chain nitrile is not prominently documented in early literature, the work of A.W. Ralston and his contemporaries in the early 20th century on the reactions of fatty acids and their derivatives was instrumental. Their investigations into the liquid-phase reaction of fatty acids with ammonia laid the groundwork for the industrial production of fatty nitriles.[2]
The Synthetic Arsenal: From Classical Reactions to Biocatalytic Frontiers
The synthesis of long-chain nitriles has evolved significantly, driven by the need for more efficient, selective, and sustainable methods.
Classical Synthetic Routes
One of the most established methods for the industrial production of long-chain nitriles is the reaction of fatty acids with ammonia, which proceeds through an amide intermediate followed by dehydration. This can be carried out in either the liquid or vapor phase.
-
Liquid-Phase Synthesis: This process typically involves heating a fatty acid with ammonia in the presence of a dehydration catalyst at temperatures between 250°C and 350°C.[3]
-
Vapor-Phase Synthesis: In this method, a mixture of fatty acid vapor and ammonia is passed over a solid catalyst, such as alumina or silica gel, at elevated temperatures (300-500°C).[2][4] This method can offer advantages in terms of reaction time and prevention of side reactions like dimerization.[4]
A key challenge in these methods is the potential for polymerization, especially with unsaturated fatty acids. The choice of catalyst and reaction conditions is crucial to achieving high yields and selectivity.
Experimental Protocol: Vapor-Phase Synthesis of Stearonitrile from Stearic Acid
This protocol is a generalized representation based on established vapor-phase methodologies.[4]
Materials:
-
Stearic Acid (C₁₈H₃₆O₂)
-
Anhydrous Ammonia (NH₃)
-
Silica Gel Catalyst
-
Inert Gas (e.g., Nitrogen)
-
Tubular Reactor
-
Heating Mantle
-
Condenser
-
Collection Flask
Procedure:
-
Pack the tubular reactor with the silica gel catalyst.
-
Purge the reactor system with an inert gas to remove air and moisture.
-
Heat the reactor to the desired reaction temperature (e.g., 425-450°C).
-
Melt the stearic acid and feed it into a vaporizer.
-
Introduce the stearic acid vapor and a controlled flow of anhydrous ammonia into the reactor over the catalyst bed. The molar ratio of ammonia to fatty acid is a critical parameter to optimize.
-
The product stream, containing stearonitrile, water, and unreacted starting materials, is passed through a condenser.
-
Collect the condensed liquid in a collection flask.
-
The crude stearonitrile can be purified by distillation under reduced pressure.
Self-Validation:
-
Monitor the reaction temperature and pressure to ensure stability.
-
Analyze the product mixture by Gas Chromatography (GC) to determine the conversion of stearic acid and the selectivity for stearonitrile.
-
Characterize the purified product using FTIR and NMR to confirm the presence of the nitrile group and the long alkyl chain.
The Kolbe nitrile synthesis, involving the reaction of an alkyl halide with an alkali metal cyanide, is a fundamental method for nitrile synthesis.[1] For long-chain nitriles, this involves the substitution of a halogen on a long-chain alkane with a cyanide group. While effective, the use of highly toxic cyanide salts and the potential for side reactions are significant drawbacks.
Modern and Green Synthetic Approaches
Recent research has focused on developing more environmentally friendly and efficient methods for nitrile synthesis.
Biocatalytic methods using enzymes offer mild reaction conditions and high selectivity, avoiding the use of toxic reagents and harsh conditions.[5] Aldoxime dehydratases, for instance, can catalyze the dehydration of aldoximes to nitriles.[5] Chemoenzymatic cascades have been developed that start from carboxylic acids, convert them to aldehydes using a carboxylate reductase, form an oxime in situ, and then dehydrate the oxime to the nitrile using an aldoxime dehydratase.[6]
Yields and Comparisons of Synthetic Methods
The efficiency of different synthetic methods for producing long-chain nitriles can vary significantly depending on the starting material, catalyst, and reaction conditions. The following table summarizes representative yields for the synthesis of long-chain nitriles from fatty acids using a vapor-phase catalytic method.
| Fatty Acid Precursor | Chain Length | Catalyst | Temperature (°C) | Nitrile Yield (%) | Reference |
| Lauric Acid | C12 | Silica Gel | 425-450 | up to 98 | [4] |
| Palmitic Acid | C16 | Silica Gel | 425-450 | up to 98 | [4] |
| Stearic Acid | C18 | Silica Gel | 425-450 | up to 98 | [4] |
| Coconut Oil (triglycerides) | C8-C18 | V₂O₅ | 400 | ~84 | [5] |
| Coconut Oil (triglycerides) | C8-C18 | Fe₂O₃ | 400 | ~81 | [5] |
| Coconut Oil (triglycerides) | C8-C18 | Al₂O₃ | 400 | ~50 | [5] |
Characterization of Long-Chain Nitriles
A suite of analytical techniques is employed to confirm the structure and purity of long-chain nitriles.
Spectroscopic Methods
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The most characteristic feature in the FTIR spectrum of a nitrile is the sharp, strong absorption band corresponding to the C≡N stretching vibration, which typically appears around 2245-2252 cm⁻¹.[1][7] For unsaturated long-chain nitriles like oleonitrile, an additional C=C stretching vibration is observed around 1650 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on the carbon alpha to the nitrile group typically resonate in the range of δ 2.0-3.0 ppm.[8] The rest of the long alkyl chain will show characteristic signals for -CH₂- and -CH₃ groups at higher fields.
-
¹³C NMR: The carbon of the nitrile group (C≡N) gives a characteristic signal in the range of δ 115-125 ppm.[9][10] The carbons of the long alkyl chain will appear in the upfield region of the spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For long-chain aliphatic nitriles, the molecular ion peak (M+) may be weak or absent. A common fragmentation is the loss of an alpha-hydrogen, resulting in an M-1 peak. The fragmentation pattern will also show clusters of peaks separated by 14 mass units, corresponding to the loss of successive -CH₂- groups from the alkyl chain.
Gas Chromatography (GC)
Gas chromatography is an essential technique for separating and analyzing mixtures of volatile compounds like long-chain nitriles.[1] When coupled with a mass spectrometer (GC-MS), it allows for the definitive identification and quantification of the components in a sample.
The Modern Impact: Applications in Drug Development and Materials Science
The unique properties of the nitrile group—its linearity, polarity, and metabolic stability—have made long-chain nitrile compounds valuable in a range of applications.
Pharmaceuticals
In drug discovery, the nitrile group can act as a key pharmacophore, participating in hydrogen bonding and other polar interactions with biological targets.[11] It can also serve as a bioisostere for other functional groups, such as a carbonyl group. The incorporation of a nitrile can improve a drug candidate's pharmacokinetic profile by enhancing metabolic stability and modulating solubility.[10][12] While many nitrile-containing drugs have shorter alkyl chains, the principles of using the nitrile group as a strategic element in drug design extend to more complex molecules.
Materials Science and Polymers
Long-chain nitriles are important precursors in the polymer industry. For example, the hydrogenation of fatty nitriles produces long-chain primary amines, which are used as surfactants and in the synthesis of various polymers.[2] Acrylonitrile, a short-chain unsaturated nitrile, is a key monomer in the production of commercially important polymers like polyacrylonitrile (PAN) and acrylonitrile butadiene styrene (ABS). The polarity of the nitrile groups contributes to the desirable properties of these materials, such as chemical resistance and hardness.[13]
Future Outlook
The journey of long-chain nitrile compounds is far from over. The development of greener and more efficient synthetic methods, particularly those leveraging biocatalysis, will continue to be a major focus. As our understanding of the intricate roles of the nitrile group in biological systems deepens, new opportunities for the design of novel therapeutics will emerge. In materials science, the incorporation of long-chain nitriles into advanced polymers holds promise for the creation of materials with tailored properties for a wide range of applications. The enduring chain of discovery and innovation surrounding these fascinating molecules is set to continue for the foreseeable future.
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The α-substituent effect of alkyl groups in the 13C NMR and IR data of some aliphatic nitriles. (n.d.). Retrieved January 18, 2026, from [Link]
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Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). Retrieved January 18, 2026, from [Link]
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Stearolic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]
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13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 18, 2026, from [Link]
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Correlation of catalyst acidity and fatty nitrile yields from vapor-phase nitrile reaction of coconut oil. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthetic routes of (a) fatty nitrile hydrolysis method and (b) Schotten-Baumann condensation reaction method. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. (n.d.). Retrieved January 18, 2026, from [Link]
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Methodological & Application
Synthesis of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile via Friedel-Crafts Acylation: A Detailed Protocol and Mechanistic Exploration
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the synthesis of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile, a valuable building block in medicinal chemistry and materials science. The protocol details a robust Friedel-Crafts acylation procedure, a cornerstone of C-C bond formation in organic synthesis.[1] This note is designed for researchers and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and critical analysis of the challenges associated with acylating electron-deficient aromatic systems.
Introduction and Strategic Importance
This compound is a bifunctional molecule of significant interest. The trifluoromethylphenyl moiety is a well-established pharmacophore used to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] The terminal nitrile and the long alkyl chain offer versatile handles for subsequent chemical modifications, making this ketone a key intermediate for constructing complex molecular architectures and novel pharmaceutical agents.
The Friedel-Crafts acylation is a classic and powerful electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring.[3] Unlike its alkylation counterpart, the acylation reaction has the distinct advantages of avoiding poly-substitution and carbocation rearrangements.[4][5][6] The electron-withdrawing nature of the introduced acyl group deactivates the aromatic ring product, preventing further reactions.[4][5]
This guide addresses the specific challenges of acylating trifluoromethylbenzene, a strongly deactivated aromatic ring, providing a field-tested protocol for achieving the desired para-substituted product.
Mechanistic Rationale and Causality Behind Experimental Choices
The successful execution of a Friedel-Crafts acylation, especially on a challenging substrate, hinges on a clear understanding of its mechanism and the rationale driving each experimental parameter.
2.1 The Core Mechanism
The reaction proceeds through a well-established multi-step pathway:[3][6][7]
-
Generation of the Electrophile: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acylating agent, 6-cyanohexanoyl chloride. This complexation polarizes the C-Cl bond, facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[8][9][10]
-
Electrophilic Attack: The π-electrons of the trifluoromethylbenzene ring act as a nucleophile, attacking the acylium ion. This step forms a carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the ring's aromaticity.[3][9]
-
Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group. This regenerates the aromatic system and the AlCl₃ catalyst, and produces HCl as a byproduct.[6]
-
Catalyst Complexation: In contrast to a truly catalytic process, the product ketone is a moderate Lewis base and forms a stable complex with the strong Lewis acid, AlCl₃.[5] Consequently, a stoichiometric amount (or a slight excess) of AlCl₃ is required for the reaction to proceed to completion. This complex is later hydrolyzed during the aqueous workup.[5]
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The Strategic Application of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile as a versatile building block in medicinal chemistry. While direct applications of this specific molecule are not extensively documented, its constituent functional motifs—the trifluoromethylphenyl ketone, the flexible seven-carbon aliphatic chain, and the terminal nitrile—are of significant strategic value in contemporary drug design. This document will elucidate the unique chemical properties conferred by these groups and present detailed, field-proven protocols for the synthetic transformation of this compound into valuable downstream intermediates. We will explore its potential in the synthesis of enzyme inhibitors, heterocyclic scaffolds, and novel amino acid derivatives, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this compound's latent potential.
Introduction: Unveiling the Potential of a Multifunctional Scaffold
The relentless pursuit of novel therapeutic agents necessitates a deep understanding of the molecular architecture of synthetic intermediates. This compound presents a compelling scaffold for medicinal chemists, integrating three key structural features that can be strategically exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
-
The Trifluoromethylphenyl Ketone: The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[1][2] Its strong electron-withdrawing nature renders the adjacent ketone exceptionally electrophilic, a property that can be harnessed for the design of potent enzyme inhibitors.[3][4][5]
-
The Heptanenitrile Chain: The seven-carbon chain provides a flexible spacer, allowing for the precise positioning of pharmacophoric elements to optimize interactions with biological targets.[6][7][8] The terminal nitrile group is a versatile synthetic handle, readily convertible to primary amines, carboxylic acids, and various heterocyclic systems.[1][9][10][11][12]
This guide will dissect the synthetic utility of this compound, providing a logical framework and actionable protocols for its application in drug discovery programs.
The Trifluoromethylphenyl Ketone: A Privileged Motif for Enzyme Inhibition
The trifluoromethyl ketone (TFMK) moiety is a well-established pharmacophore, particularly in the design of inhibitors for serine and cysteine proteases.[4][5] The heightened electrophilicity of the carbonyl carbon makes it susceptible to nucleophilic attack by active site residues.[3] A key feature of TFMKs is their propensity to form stable gem-diol hydrates in aqueous environments, which can mimic the tetrahedral transition state of substrate hydrolysis, leading to potent, often reversible, inhibition.[3]
Conceptual Application: Protease Inhibitor Scaffolds
This compound can serve as a precursor to a variety of protease inhibitors. The trifluoromethylphenyl ketone can act as the "warhead," while the alkyl nitrile chain can be elaborated to incorporate recognition elements that confer target specificity.
Synthetic Transformations: Protocols for Derivatization
The true value of this compound lies in its synthetic versatility. The ketone and nitrile functionalities can be selectively or sequentially transformed to generate a diverse library of compounds for biological screening.
Protocol 1: Selective Reduction of the Ketone to a Secondary Alcohol
The reduction of the aryl ketone to the corresponding secondary alcohol can unmask new biological activities or provide a handle for further functionalization. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation, leaving the nitrile group intact.
Experimental Protocol: Synthesis of 7-Hydroxy-7-(4-trifluoromethylphenyl)heptanenitrile
-
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.
-
-
Causality Behind Experimental Choices:
-
The use of methanol as a protic solvent facilitates the reduction by NaBH₄.
-
Performing the reaction at low temperature controls the rate of reaction and minimizes potential side reactions.
-
Quenching with NH₄Cl neutralizes the excess borohydride and the resulting borate esters.
-
Protocol 2: Reduction of the Nitrile to a Primary Amine
The conversion of the nitrile to a primary amine opens up a vast chemical space for derivatization, including amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles. Catalytic hydrogenation is a robust and widely used method for this transformation.
Experimental Protocol: Synthesis of 7-Amino-1-(4-trifluoromethylphenyl)heptan-1-one
-
Materials:
-
This compound
-
Raney Nickel (or Palladium on Carbon, Pd/C)
-
Ethanol (EtOH) saturated with ammonia
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a high-pressure hydrogenation vessel, combine this compound (1.0 eq) and a catalytic amount of Raney Nickel (or 10% Pd/C).
-
Add ethanolic ammonia solution.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Heat the mixture to 50-70 °C and stir vigorously.
-
Monitor the reaction for hydrogen uptake.
-
Upon completion, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine.
-
The product can be further purified by crystallization or chromatography if necessary.
-
-
Causality Behind Experimental Choices:
-
The presence of ammonia during the hydrogenation suppresses the formation of secondary and tertiary amine byproducts.
-
Raney Nickel and Pd/C are highly effective catalysts for nitrile reduction.
-
Elevated pressure and temperature are typically required to drive the reaction to completion.
-
Advanced Applications: Heterocycle Synthesis
1,5-Dicarbonyl compounds are valuable precursors for the synthesis of six-membered heterocycles like pyridines and pyrimidines, which are prevalent motifs in pharmaceuticals.[10] While this compound is a 1,7-keto-nitrile, hydrolysis of the nitrile to a carboxylic acid followed by appropriate manipulations can lead to synthons amenable to cyclization strategies. A more direct approach involves the generation of a 1,5-dicarbonyl equivalent.
Conceptual Workflow: Pyridine Synthesis
A potential route to a substituted pyridine would involve the initial transformation of the nitrile group into a methyl ketone. This would generate a 1,7-diketone, which, after a subsequent intramolecular cyclization and oxidation, could conceptually lead to a fused heterocyclic system. A more plausible strategy involves the synthesis of a 1,5-diketone from a related precursor and subsequent cyclization.
Diagram 1: Conceptual Pathway to Pyridine Derivatives
A conceptual workflow for the synthesis of pyridine scaffolds.
Protocol 3: Synthesis of Substituted Pyrimidines from a 1,3-Dicarbonyl Analogue
While not directly applicable to our starting material, understanding the synthesis of pyrimidines from related dicarbonyl compounds provides a valuable strategic framework. The most common approach involves the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine.
Experimental Protocol: General Synthesis of a Dihydropyrimidinone (Biginelli Reaction)
-
Materials:
-
A β-ketoester (e.g., ethyl acetoacetate)
-
An aldehyde (e.g., benzaldehyde)
-
Urea
-
Ethanol
-
Catalytic hydrochloric acid (HCl)
-
-
Procedure:
-
Combine the β-ketoester (1.0 eq), aldehyde (1.0 eq), and urea (1.5 eq) in ethanol in a round-bottom flask.
-
Add a few drops of concentrated HCl as a catalyst.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the dihydropyrimidinone.
-
Data Summary and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄F₃NO | Supplier Data |
| Molecular Weight | 269.26 g/mol | Supplier Data |
| CAS Number | 898783-72-7 | Supplier Data |
| Predicted LogP | 3.5 - 4.0 | Cheminformatics |
| Predicted pKa (ketone α-proton) | ~19-20 | Cheminformatics |
Conclusion
This compound represents a powerful, yet underutilized, synthetic platform in medicinal chemistry. Its strategic combination of a trifluoromethylphenyl ketone, a flexible alkyl chain, and a versatile nitrile group provides multiple avenues for the creation of novel and diverse molecular entities. The protocols and conceptual frameworks presented in this guide are intended to empower drug discovery professionals to unlock the full potential of this valuable building block, paving the way for the development of next-generation therapeutics.
References
- Stewart, R., & Teo, K. C. (1980). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. Canadian Journal of Chemistry, 58(22), 2491-2497.
- BenchChem. (2025). The Pivotal Role of 1,5-Dicarbonyl Compounds: A Technical Guide to their Core Reactivity.
- Ponnapalli, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6569.
- de Sa, A. L. S., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5585.
- Konno, H., et al. (2019). The One-Pot Synthesis of Pyridine Derivatives from The Corresponding 1,5-Dicarbonyl Compounds.
- Organic Chemistry Portal. Pyridine synthesis.
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- BenchChem. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
- BenchChem. (2025). The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals.
- Preparation of Pyridine: 1,5-dicarbonyl compounds and ammonia followed by aromatiz
- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
- Process for the preparation of amines by catalytic hydrogenation of nitriles.
- Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem.
- Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry.
- Process for the hydrogenation of nitriles to primary amines.
- Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PubMed Central.
- Supramolecular docking structure determination of alkyl-bearing molecules. PubMed Central.
- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central.
- Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C c
- Peptidyl Fluoromethyl Ketones and Their Applic
- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed.
- 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. LibreTexts Chemistry.
- Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent.
- Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity and Cell Biocomp
- The Role of Alkyl Groups in Organic Chemistry and Drug Design.
- A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action.
- SYNTHESIS OF PYRIMIDINE DERIV
- Alkyl Chain Length Impact on Chemical Properties.
- Pyrimidine synthesis. Organic Chemistry Portal.
- Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Journal of the Chemical Society, Perkin Transactions 2.
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- Designing Chimeric Molecules for Drug Discovery by Leveraging Chemical Biology. Journal of Medicinal Chemistry.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
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protocol for the synthesis of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile
An In-depth Technical Guide to the Synthesis of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile
Authored by a Senior Application Scientist
This comprehensive guide provides a detailed , a valuable keto-nitrile compound with potential applications in medicinal chemistry and materials science. The synthetic strategy is centered around a robust and well-established Friedel-Crafts acylation reaction, preceded by the preparation of a key acylating agent from readily available starting materials. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction
Keto-nitriles are a class of organic compounds characterized by the presence of both a ketone and a nitrile functional group. This dual functionality makes them versatile building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules, including pharmaceuticals and specialty chemicals. The target molecule, this compound, incorporates a trifluoromethylphenyl moiety, a common feature in many modern pharmaceuticals that can enhance metabolic stability and binding affinity. This guide outlines a reliable three-step synthesis to obtain this compound.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a three-step process, commencing with the partial hydrolysis of adiponitrile to yield 6-cyanohexanoic acid. This is followed by the conversion of the carboxylic acid to the more reactive acyl chloride. The final step involves the Friedel-Crafts acylation of trifluoromethylbenzene with the synthesized 6-cyanohexanoyl chloride.
Experimental Protocols
Part 1: Synthesis of 6-Cyanohexanoic Acid from Adiponitrile
The initial step involves the selective partial hydrolysis of one of the two nitrile groups of adiponitrile. This reaction is performed under controlled basic conditions to favor the formation of the corresponding carboxylic acid without significant hydrolysis of the second nitrile group.
Materials:
-
Adiponitrile
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium hydroxide (1.1 equivalents) in deionized water.
-
Add adiponitrile (1.0 equivalent) to the sodium hydroxide solution.
-
Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature in an ice bath.
-
Carefully acidify the reaction mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 6-cyanohexanoic acid.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Expert Insight: The controlled hydrolysis of a dinitrile is a delicate process. The use of a slight excess of base and careful monitoring of the reaction time are crucial to maximize the yield of the desired mono-acid and minimize the formation of the diacid byproduct, adipic acid.[1][2][3]
Part 2: Synthesis of 6-Cyanohexanoyl Chloride
The carboxylic acid functional group of 6-cyanohexanoic acid is converted to an acyl chloride to activate it for the subsequent Friedel-Crafts acylation. Thionyl chloride is a common and effective reagent for this transformation.
Materials:
-
6-Cyanohexanoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
A few drops of N,N-dimethylformamide (DMF, catalytic)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-cyanohexanoic acid (1.0 equivalent) in anhydrous toluene.
-
Add a catalytic amount of DMF (2-3 drops).
-
Slowly add thionyl chloride (1.5 equivalents) to the solution via the dropping funnel. The addition should be performed at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene by distillation under reduced pressure.
-
The resulting crude 6-cyanohexanoyl chloride is typically used in the next step without further purification.
Safety Precaution: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water.
Part 3: Friedel-Crafts Acylation for the Synthesis of this compound
This final step involves the electrophilic aromatic substitution of trifluoromethylbenzene with the prepared 6-cyanohexanoyl chloride, catalyzed by a Lewis acid, typically aluminum chloride.
Materials:
-
6-Cyanohexanoyl chloride
-
Trifluoromethylbenzene (Benzotrifluoride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 6-cyanohexanoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the AlCl₃ suspension via the dropping funnel, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
Add trifluoromethylbenzene (1.5 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Mechanistic Rationale: The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion intermediate generated from the reaction of the acyl chloride with the Lewis acid catalyst, AlCl₃.[4][5][6] This acylium ion is then attacked by the electron-rich aromatic ring of trifluoromethylbenzene to form the final ketone product.[4][5][6]
Quantitative Data Summary
| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Adiponitrile | NaOH, HCl | Water | 60-70 |
| 2 | 6-Cyanohexanoic acid | SOCl₂, DMF (cat.) | Toluene | >90 (crude) |
| 3 | 6-Cyanohexanoyl chloride, Trifluoromethylbenzene | AlCl₃ | Dichloromethane | 70-85 |
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Characterization of this compound
The structure and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trifluoromethylphenyl group, as well as signals for the aliphatic protons of the heptanenitrile chain. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the nitrile carbon, the carbons of the aromatic ring (including the trifluoromethyl carbon), and the aliphatic carbons of the chain.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretch of the ketone (typically around 1680-1700 cm⁻¹) and the C≡N stretch of the nitrile group (around 2240-2260 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, and the fragmentation pattern can offer further structural information.
References
-
Wikipedia. (2024). Adiponitrile. Retrieved from [Link]
-
ResearchGate. (2018). Enzymatic synthesis of 6-cyano-4-oxohexanoic acid catalyzed by MenD in.... Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of adiponitrile and assay of adiponitrile hydrolysis.... Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of adiponitrile to adipic acid. Retrieved from [Link]
- Google Patents. (2013). US20130211125A1 - Process for making nitriles.
-
National Center for Biotechnology Information. (2020). One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Electrochemical semi-hydrogenation of adiponitrile over copper nanowires as a key step for the green synthesis of nylon-6. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-chlorohexanoyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Cyanohexanoic acid | C7H11NO2 | CID 79713. Retrieved from [Link]
-
ResearchGate. (2021). State-of-the-art production of adiponitrile and concept of this work.... Retrieved from [Link]
-
ResearchGate. (2020). One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from [Link]
-
YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Retrieved from [Link]
-
YouTube. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]
-
MDPI. (2020). Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Electrochemical semi-hydrogenation of adiponitrile over copper nanowires as a key step for the green synthesis of nylon-6. Retrieved from [Link]
-
MDPI. (2023). Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al2O3 Catalysts Doped with K2O and La2O3. Retrieved from [Link]
-
YouTube. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]
-
ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Cyanohexanoyl chloride | C7H10ClNO | CID 141062136. Retrieved from [Link]
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Application Notes and Protocols: 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile as a Versatile Chemical Intermediate
Introduction: Unlocking Synthetic Versatility
In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile emerges as a highly valuable intermediate, distinguished by its bifunctional nature. This molecule incorporates a ketone tethered to a metabolically robust trifluoromethylphenyl ring and a terminal nitrile group at the end of a flexible hexyl chain.[1][2] The trifluoromethyl moiety is a privileged group in medicinal chemistry, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this intermediate. We will move beyond simple descriptions to explore the strategic and mechanistic reasoning behind key transformations, offering detailed, field-tested protocols for its use in constructing more complex molecular architectures.
Section 1: Core Properties and Synthetic Overview
This compound is a crystalline solid at room temperature. Its structure presents two distinct, orthogonally reactive functional groups—a ketone and a nitrile—which can be addressed selectively under different reaction conditions.
| Property | Value | Reference |
| CAS Number | 898783-72-7 | [1][2][4] |
| Molecular Formula | C₁₄H₁₄F₃NO | [1][2] |
| Molecular Weight | 269.27 g/mol | [1][2] |
| Appearance | White to off-white solid | N/A |
| Primary Moieties | Aryl Ketone, Aliphatic Nitrile, Trifluoromethylphenyl | [2] |
The synthesis of this intermediate is most efficiently achieved via a Friedel-Crafts acylation reaction.[5][6][7] This classic electrophilic aromatic substitution involves the reaction of an appropriate acylating agent, such as 6-cyanocaproyl chloride, with trifluoromethylbenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8] This method provides a direct and reliable route to aryl ketones.[9]
Figure 2: Complementary pathways for the deoxygenation of the aryl ketone.
Protocol 1: Clemmensen Reduction (Acidic Conditions)
This method is particularly effective for reducing aryl-alkyl ketones that are stable to strong acid. [10][11]The reaction proceeds on the surface of a zinc amalgam. [9] Objective: To synthesize 7-(4-trifluoromethylphenyl)heptanenitrile.
Materials:
-
This compound (1.0 eq)
-
Zinc dust (10 eq)
-
Mercuric (II) chloride (HgCl₂) (0.5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Deionized Water
Procedure:
-
Amalgam Preparation: In a fume hood, charge a round-bottom flask with zinc dust (10 eq). Add a 5% aqueous solution of HgCl₂ and stir for 10 minutes. Decant the aqueous solution carefully. Wash the resulting zinc amalgam sequentially with water (3x) and toluene (2x).
-
Scientist's Note: The amalgamation process activates the zinc surface, which is crucial for the reduction. Proper handling of mercury compounds is essential due to their toxicity.
-
-
Reaction Setup: To the flask containing the freshly prepared amalgam, add toluene, concentrated HCl, and a solution of the starting ketone (1.0 eq) in toluene.
-
Reaction Execution: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Additional portions of concentrated HCl may be required to drive the reaction to completion.
-
Work-up: After completion (typically 4-8 hours), cool the reaction mixture to room temperature. Carefully decant the organic layer from the remaining zinc.
-
Extraction: Dilute the organic layer with ethyl acetate and wash with water, followed by a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired alkane.
Protocol 2: Wolff-Kishner Reduction (Basic Conditions)
This reaction is the method of choice for substrates that are sensitive to strong acids. [12]It proceeds via the formation of a hydrazone intermediate, which then eliminates nitrogen gas under strongly basic conditions at high temperature to yield the alkane. [13][14]The Huang-Minlon modification, described here, improves yields and shortens reaction times. [14] Objective: To synthesize 7-(4-trifluoromethylphenyl)heptanenitrile.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O) (4.0 eq)
-
Potassium hydroxide (KOH) (5.0 eq)
-
Diethylene glycol (solvent)
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, combine the starting ketone (1.0 eq), diethylene glycol, hydrazine hydrate (4.0 eq), and crushed potassium hydroxide (5.0 eq).
-
Reaction Execution: Heat the mixture to 120-140 °C for 1.5 hours to facilitate the formation of the hydrazone.
-
Scientist's Note: At this stage, water is formed, which can lower the reaction temperature.
-
-
Water Removal: Replace the reflux condenser with a distillation apparatus and slowly increase the temperature. Distill off water and any excess hydrazine until the internal temperature reaches 190-200 °C.
-
Decomposition: Once the temperature has stabilized, switch back to a reflux condenser and maintain the high temperature for 4-6 hours. The evolution of nitrogen gas should be observed. The driving force for the reaction is the formation of this stable N₂ molecule. [13][15]5. Work-up: Cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers and wash with dilute HCl (to remove any remaining hydrazine), followed by water and brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue via column chromatography to obtain the pure product.
Transformations of the Nitrile Group: Synthesis of Primary Amines
The reduction of the nitrile group to a primary amine is a cornerstone transformation, as it introduces a basic nitrogen center that is a key feature in a vast number of pharmaceuticals. [16]Catalytic hydrogenation is often the most efficient and atom-economical method for this conversion. [17][18]
Figure 3: Reduction of the nitrile moiety to a primary amine via catalytic hydrogenation.
Protocol 3: Catalytic Hydrogenation to a Primary Amine
This protocol uses Raney Nickel, a common and effective catalyst for nitrile reduction. [17]The reaction is typically performed under a hydrogen atmosphere at elevated pressure.
Objective: To synthesize 8-oxo-8-(4-trifluoromethylphenyl)octan-1-amine.
Materials:
-
This compound (1.0 eq)
-
Raney Nickel (approx. 10% w/w, slurry in water)
-
Ethanol or Methanol (solvent), optionally saturated with ammonia
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation: In a suitable high-pressure reactor (e.g., a Parr hydrogenator), carefully wash the Raney Nickel slurry with the reaction solvent (e.g., ethanol) to remove the water.
-
Scientist's Note: Raney Nickel is pyrophoric when dry and must be handled with extreme care under a solvent blanket. Using an ammonia-saturated solvent can help suppress the formation of secondary and tertiary amine byproducts. [17]2. Reaction Setup: Add a solution of the starting nitrile (1.0 eq) in ethanol to the reactor containing the catalyst.
-
-
Reaction Execution: Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-500 psi, depending on equipment) and begin vigorous stirring. The reaction is often exothermic and may require cooling to maintain a desired temperature (e.g., 25-50 °C).
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is typically complete (usually 6-24 hours).
-
Work-up: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.
-
Caution: The Celite® pad with the catalyst should not be allowed to dry out as it can ignite. It should be quenched carefully with water.
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine is often of high purity, but can be further purified by crystallization of a salt (e.g., hydrochloride) or by column chromatography if necessary.
Section 3: Hypothetical Drug Discovery Workflow
The true power of this intermediate is realized when these transformations are combined to build complex, high-value molecules. For example, the primary amine synthesized in Protocol 3 can serve as a nucleophile in an amide coupling reaction, a fundamental linkage in many drug candidates.
Figure 4: Multi-step synthesis of a potential bioactive molecule using the title intermediate.
This workflow demonstrates how this compound acts as a linchpin, connecting a metabolically stable aryl group to a pharmacologically relevant moiety via a flexible linker. The remaining ketone could be further modified, for instance, by reduction to a hydroxyl group, to explore additional structure-activity relationships (SAR).
Section 4: Safety and Handling
While specific hazard data for this compound is limited, it should be handled in accordance with standard laboratory safety practices for fine chemicals. [19]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) provided by the supplier before use.
References
-
Wikipedia. Clemmensen reduction. [Link]
-
Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
Wikipedia. Nitrile reduction. [Link]
-
Catalysis Science & Technology. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. [Link]
-
BYJU'S. Clemmensen Reduction reaction. [Link]
-
Master Organic Chemistry. Clemmensen Reduction of Ketones/Aldehydes to Alkanes. [Link]
-
New Journal of Chemistry. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. [Link]
-
Allen Institute. Clemmensen Reduction – Mechanism, Reaction & Applications. [Link]
-
Unacademy. Clemmensen reduction. [Link]
-
Organic Chemistry Portal. Wolff-Kishner Reduction. [Link]
-
ACS Publications - The Journal of Organic Chemistry. Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. [Link]
- Google Patents.
-
ACS Publications - Organic Letters. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]
-
Lumen Learning - Organic Chemistry II. 21.6. Wolff-Kishner reduction. [Link]
-
National Institutes of Health (NIH). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
YouTube. Preparation of aromatic Ketones by Friedel-Crafts Acylation. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
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ChemWhat. 7-OXO-7-(4-TRIFLUOROMETHYLPHENYL)HEPTANOIC ACID CAS#: 502651-46-9. [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
National Institutes of Health (NIH). Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV–REQUIMTE/Aveiro. [Link]
-
The Royal Society of Chemistry. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. [Link]
-
National Institutes of Health (NIH). 2-Amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]. [Link]
-
ResearchGate. One-Pot Synthesis of New 7-Amino-4-Oxo-5-Phenyl-3, 5-Dihydro-4h-Pyrano [2, 3-D] Pyrimidine-6-Carbonitrile. [Link]
-
Arctom. CAS NO. 898783-72-7 | this compound. [Link]
-
National Institutes of Health (NIH). Heptanenitrile | C7H13N | CID 12372 - PubChem. [Link]
-
PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
-
ResearchGate. A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. [Link]
-
PubMed. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of Na V 1.7. [Link]
-
ResearchGate. Synthesis of 7-(Ethoxymethyl)-4′,4′-dimethyl-2-(3-nitrophenyl)-2′,6′,8-trioxo-5,7-diazaspiro[bicyclo[3.3.1]nonane-3,1′-cyclohexane]-1-carbonitrile | Request PDF. [Link]
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High-Sensitivity Analysis of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the analysis of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile, a compound of interest in pharmaceutical research and chemical synthesis. The methodology leverages the specificity and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a cornerstone technique in modern drug development[1]. We provide a comprehensive protocol, from sample preparation to data acquisition, and delve into the characteristic fragmentation patterns of the molecule. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot the method for their specific applications.
Introduction and Analyte Characterization
This compound is a small molecule featuring a trifluoromethylphenyl group, a ketone, and a nitrile functional group. Such trifluoromethylated compounds are of significant interest in drug design due to their unique metabolic stability and binding properties[2]. Accurate and precise quantification of this and similar molecules is critical for pharmacokinetic studies, metabolite identification, and quality control in manufacturing processes.
Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled selectivity and sensitivity for analyzing such small molecules in complex matrices[1]. The challenge lies in developing a method that provides consistent ionization, predictable fragmentation, and good chromatographic separation. This note details a method using Electrospray Ionization (ESI) to generate the protonated molecular ion, followed by Collision-Induced Dissociation (CID) to produce structurally informative fragment ions.
Analyte Properties:
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₄H₁₄F₃NO |
| Molecular Weight | 269.26 g/mol |
| Monoisotopic Mass | 269.10275 Da |
| Chemical Structure | NC-(CH₂)₅-C(=O)-C₆H₄-CF₃ |
Note: Molecular weight and mass calculated based on chemical formula.
Experimental Methodology
The overall analytical workflow is designed for efficiency and reproducibility, moving from sample preparation through to data analysis.
Caption: Overall experimental workflow for LC-MS/MS analysis.
Materials and Reagents
-
Acetonitrile (ACN), LC-MS grade.
-
Methanol (MeOH), LC-MS grade.
-
Water, LC-MS grade.
-
Formic Acid (FA), LC-MS grade.
Protocol: Standard and Sample Preparation
Proper sample preparation is crucial to avoid contamination and ensure compatibility with the mass spectrometer[7][8].
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in Methanol. For instance, dissolve 1.0 mg of the compound in 1.0 mL of Methanol.
-
Working Solutions: Perform serial dilutions of the stock solution using a 50:50 (v/v) mixture of Acetonitrile and Water to prepare a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL). The use of organic solvents like methanol or acetonitrile is standard for dissolving small molecules for MS analysis[9].
-
Final Dilution: For analysis, take an aliquot of the working solution and dilute it further with the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid) to a final concentration within the calibration range. This step minimizes solvent effects during injection.
-
Vial Transfer: Transfer the final solution into a glass autosampler vial[8]. Plastic vials should be avoided with organic solvents to prevent leaching of plasticizers.
Instrumentation and Analytical Conditions
The method was developed on a triple quadrupole (QqQ) mass spectrometer, which is excellent for targeted quantification, coupled with a standard High-Performance Liquid Chromatography (HPLC) system[1].
| Parameter | Recommended Setting | Rationale / Justification |
| Liquid Chromatography | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 column is a robust, versatile choice for retaining small, moderately nonpolar molecules like the target analyte. Starting with a standard C18 is a common method development strategy[10]. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common additive that aids in the protonation of the analyte in positive ion mode, leading to better ionization efficiency and peak shape[10]. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reverse-phase chromatography, providing good elution strength for a wide range of compounds. |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 2 min | A gradient elution is necessary to ensure the analyte is eluted as a sharp peak and to clean the column of more nonpolar contaminants after each run[10]. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Injection Volume | 5 µL | A small injection volume minimizes peak distortion and potential column overload. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Mass Spectrometry | ||
| Ion Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique well-suited for polar and moderately polar small molecules, minimizing in-source fragmentation[11]. |
| Polarity | Positive | The nitrile group and ketone oxygen can be protonated, making positive mode the logical choice for forming the [M+H]⁺ precursor ion. |
| Capillary Voltage | 3.5 kV | Optimal voltage for stable spray and efficient ion generation. |
| Gas Temperature | 300 °C | Facilitates desolvation of the ESI droplets. |
| Gas Flow | 10 L/min | Aids in desolvation and prevents solvent clusters from entering the mass spectrometer. |
| MS1 Scan | Precursor ion scan for [M+H]⁺ at m/z 270.1 | The monoisotopic mass of the analyte is 269.1 Da. The protonated molecule [M+H]⁺ is therefore expected at m/z 270.1. |
| MS2 Scan | Product ion scan | |
| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |
| Collision Energy (CE) | 20-40 eV (Optimization required) | The CE must be optimized to achieve a balance between precursor ion depletion and the generation of a rich spectrum of fragment ions for confident identification and quantification. |
Results and Discussion: Fragmentation Analysis
The structural elucidation of an unknown compound or the confirmation of a known one by mass spectrometry relies heavily on the predictable fragmentation of its molecular ion[11]. The fragmentation of this compound is driven by its key functional groups: the ketone, the alkyl chain, and the trifluoromethylphenyl moiety.
Upon CID, the protonated precursor ion ([M+H]⁺, m/z 270.1) undergoes fragmentation primarily through alpha-cleavage adjacent to the carbonyl group, a characteristic fragmentation pathway for ketones[12].
Caption: Proposed CID fragmentation pathway for the target analyte.
Key Fragment Explanations:
-
Fragment A (m/z 173.0): This is the most anticipated and often the most abundant fragment. It results from the cleavage of the C-C bond between the carbonyl carbon and the alkyl chain. The charge is retained on the highly stable benzoyl moiety, forming the 4-(trifluoromethyl)benzoyl acylium ion.
-
Fragment B (m/z 145.0): This fragment arises from the subsequent neutral loss of carbon monoxide (CO, 28 Da) from Fragment A. This is a common secondary fragmentation for acylium ions. The resulting ion corresponds to the 4-(trifluoromethyl)phenyl cation. The presence of this fragment strongly confirms the trifluoromethylphenyl portion of the molecule.
-
Fragment C (m/z 126.1): This ion is formed by the alternative alpha-cleavage, where the bond between the carbonyl carbon and the aromatic ring is broken. While this is often a less favored pathway compared to cleavage of a weaker alkyl C-C bond, its detection provides complementary structural information, confirming the heptanenitrile portion of the molecule.
For quantitative analysis in a Multiple Reaction Monitoring (MRM) experiment, the transition from the precursor ion (m/z 270.1) to the most stable and abundant fragment ion (m/z 173.0) would be the primary choice. A secondary transition, such as 270.1 -> 145.0, could be used for confirmation.
Conclusion
This application note provides a detailed, scientifically grounded protocol for the analysis of this compound using LC-MS/MS. By explaining the rationale behind key methodological choices, from sample preparation to the selection of mass transitions, this guide serves as a practical tool for researchers. The elucidated fragmentation pathway provides a clear basis for confident identification and the development of highly selective quantitative methods. This approach is readily adaptable to other similar small molecules, making it a valuable resource for professionals in drug discovery and development.
References
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Title: Application of LCMS in small-molecule drug development Source: Drug Target Review URL: [Link]
-
Title: Mass Spectrometry Sample Preparation Guide Source: Organomation URL: [Link]
-
Title: Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide Source: Royal Society of Chemistry URL: [Link]
-
Title: Comprehensive quantum chemical and mass spectrometric analysis of the McLafferty rearrangement of methyl valerate Source: RSC Publishing URL: [Link]
-
Title: Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups Source: Fluorine Notes URL: [Link]
-
Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: MDPI URL: [Link]
-
Title: Sample preparation GC-MS Source: SCION Instruments URL: [Link]
-
Title: Fragmentation pathway involving the nitrile form of... Source: ResearchGate URL: [Link]
-
Title: Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS Source: ResearchGate URL: [Link]
-
Title: Small Molecule Method Development Strategies with Chad Christianson Source: Bioanalysis Zone URL: [Link]
-
Title: Sample Preparation Protocol for Open Access MS Source: Mass Spectrometry Research Facility URL: [Link]
-
Title: Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule Source: YouTube URL: [Link]
-
Title: A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones Source: ResearchGate URL: [Link]
-
Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: The Blog - Tecan URL: [Link]
-
Title: LC/MS Applications in Drug Development Source: BioAgilytix URL: [Link]
-
Title: Chemical Properties of Heptanonitrile (CAS 629-08-3) Source: Cheméo URL: [Link]
-
Title: One-Pot Synthesis of New 7-Amino-4-Oxo-5-Phenyl-3, 5-Dihydro-4h-Pyrano [2, 3-D] Pyrimidine-6-Carbonitrile Source: ResearchGate URL: [Link]
-
Title: Cinnamic acids and derivatives Source: MassBank URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates Source: PMC - NIH URL: [Link]
-
Title: Synthesis of 7-(Ethoxymethyl)-4′,4′-dimethyl-2-(3-nitrophenyl)-2′,6′,8-trioxo-5,7-diazaspiro[bicyclo[3.3.1]nonane-3,1′-cyclohexane]-1-carbonitrile Source: ResearchGate URL: [Link]
-
Title: 7-OXO-7-(4-TRIFLUOROMETHYLPHENYL)HEPTANOIC ACID CAS#: 502651-46-9 Source: ChemWhat URL: [Link]
-
Title: Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching Source: PubMed URL: [Link]
-
Title: Sample Preparation Source: Harvard Center for Mass Spectrometry URL: [Link]
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Title: Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters Source: PMC - PubMed Central URL: [Link]
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Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry Source: NIH URL: [Link]
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Title: 4-(Trifluoromethyl)phenylacetonitrile Source: PubChem URL: [Link]
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Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]
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Title: Heptanenitrile Source: PubChem URL: [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile
Abstract
This application note provides a comprehensive and detailed protocol for the purification of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile, a key intermediate in pharmaceutical synthesis. The methodology is centered around reversed-phase high-performance liquid chromatography (RP-HPLC), a robust and scalable technique for the purification of moderately polar small molecules. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded, step-by-step approach from analytical method development to preparative-scale purification. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot the method effectively.
Introduction
This compound is a chemical intermediate of significant interest in the synthesis of various pharmaceutical compounds. Its molecular structure incorporates a ketone, a nitrile, and a trifluoromethylphenyl group, lending it a moderate polarity and making it a suitable candidate for purification by reversed-phase HPLC. The purity of such intermediates is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).
This document outlines a systematic approach to developing a robust HPLC purification method. We will begin with the principles of method development at the analytical scale to achieve optimal separation and then detail the process of scaling up to a preparative level for the isolation of the pure compound.
Chemical Structure and Properties:
| Property | Value | Source |
| Chemical Name | This compound | Internal Data |
| CAS Number | 898783-72-7 | |
| Molecular Formula | C₁₄H₁₄F₃NO | |
| Molecular Weight | 269.27 g/mol | |
| Appearance | White to off-white solid | Internal Data |
| Boiling Point | 392.2±42.0 °C (Predicted) | |
| Density | 1.168±0.06 g/cm³ (Predicted) |
Principles of Reversed-Phase HPLC Purification
Reversed-phase HPLC (RP-HPLC) is the chosen technique due to its wide applicability and compatibility with compounds of moderate polarity like our target molecule. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.[1][2][3]
Our target molecule, with its alkyl chain and aromatic ring, will exhibit hydrophobic character, leading to retention on a nonpolar stationary phase. The polar ketone and nitrile groups will contribute to its solubility in the polar mobile phase. By carefully manipulating the composition of the mobile phase, we can control the elution of the target compound and separate it from impurities.
Analytical Method Development
The initial step is to develop a robust analytical method to achieve baseline separation of the target compound from any impurities. This analytical method will then serve as the foundation for scaling up to preparative chromatography.[4][5]
Materials and Instrumentation
-
HPLC System: An analytical HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for aromatic compounds.[6]
-
Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.
-
Additive: Trifluoroacetic acid (TFA), HPLC grade.
-
Sample: A solution of crude this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
Initial Chromatographic Conditions
Based on the structure of the target compound, a generic gradient method is a good starting point for analytical method development.
| Parameter | Condition | Rationale |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Provides good retention for hydrophobic aromatic compounds.[7][8] |
| Mobile Phase A | 0.1% TFA in Water | The aqueous component of the mobile phase. TFA is added to improve peak shape by acting as an ion-pairing agent and stabilizing the pH.[9][10][11] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | The organic modifier. Acetonitrile is chosen for its low viscosity and UV transparency. |
| Gradient | 50-95% B over 15 minutes | A broad gradient to elute compounds with a wide range of polarities and determine the approximate elution composition of the target. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID analytical column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A UV scan of the analyte can determine the optimal wavelength for maximum absorbance. |
| Injection Volume | 5 µL | A small injection volume to avoid column overload and ensure sharp peaks. |
Method Optimization
The goal of optimization is to achieve a resolution of >1.5 between the target peak and its closest eluting impurity, with a tailing factor between 0.9 and 1.2.
-
Gradient Slope: If peaks are poorly resolved, a shallower gradient around the elution point of the target compound can be employed.
-
Mobile Phase Composition: The ratio of acetonitrile to water will significantly impact retention. Increasing the percentage of acetonitrile will decrease the retention time.
-
Additive Concentration: The concentration of TFA can be adjusted (typically between 0.05% and 0.1%) to optimize peak shape.[12]
-
Flow Rate and Temperature: These parameters can be adjusted to fine-tune the separation, although they have a less pronounced effect on selectivity compared to the mobile phase composition.
Troubleshooting Common Issues:
-
Peak Tailing: This can be caused by secondary interactions with the stationary phase or column overload. Adjusting the mobile phase pH with an additive like TFA often mitigates this.[6][13][14][15]
-
Peak Broadening: This may indicate a problem with the column, extra-column volume, or a mismatch between the sample solvent and the mobile phase.
-
Split Peaks: Often a result of a partially blocked column frit or an injection solvent that is too strong.[13]
Preparative HPLC Scale-Up
Once a satisfactory analytical separation is achieved, the method can be scaled up for preparative purification. The primary goal of preparative HPLC is to isolate the maximum amount of pure compound in the shortest time.[4][5][9][10][11][16][17]
Scale-Up Calculations
The key to successful scale-up is to maintain the linear velocity of the mobile phase. The flow rate and injection volume need to be adjusted based on the cross-sectional area of the preparative column compared to the analytical column.[4][7]
Flow Rate Scaling:
New Flow Rate = Analytical Flow Rate × (ID_prep² / ID_anal²)
Where:
-
ID_prep = Internal Diameter of the preparative column
-
ID_anal = Internal Diameter of the analytical column
Injection Volume Scaling:
New Injection Volume = Analytical Injection Volume × (ID_prep² / ID_anal²)
Preparative Protocol
This protocol is designed for the purification of approximately 100 mg of crude this compound.
-
Preparative HPLC System: Equipped with a high-pressure pump capable of high flow rates, a sample injector with a large loop, a preparative column, a UV-Vis detector with a preparative flow cell, and a fraction collector.
-
Column: A C18 reversed-phase preparative column (e.g., 21.2 x 150 mm, 5 µm particle size).
-
Solvents and Additive: HPLC grade acetonitrile, ultrapure water, and TFA.
-
Sample: A concentrated solution of the crude product dissolved in a minimal amount of a suitable solvent (ideally the initial mobile phase composition).
| Parameter | Condition | Rationale |
| Stationary Phase | C18, 5 µm, 21.2 x 150 mm | A larger diameter column to accommodate a higher sample load. |
| Mobile Phase A | 0.1% TFA in Water | Consistent with the optimized analytical method. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Consistent with the optimized analytical method. |
| Gradient | Optimized based on the analytical method (e.g., a focused gradient around the elution of the target) | To maximize throughput and minimize solvent consumption. |
| Flow Rate | 21.2 mL/min (calculated based on scaling from a 4.6 mm ID column) | To maintain the linear velocity from the analytical method. |
| Column Temperature | 30 °C | For consistency with the analytical method. |
| Detection Wavelength | 254 nm | Consistent with the analytical method. |
| Sample Preparation | Dissolve ~100 mg of crude material in 2-3 mL of 50:50 Acetonitrile:Water with 0.1% TFA. Ensure complete dissolution and filter if necessary. | To prepare a concentrated sample for injection. |
| Injection Volume | ~2 mL (scaled from a 5 µL analytical injection) | To load a significant amount of sample onto the column. |
Fraction Collection
Fraction collection can be triggered based on time, detector signal threshold, or slope.[15][17] For this application, triggering collection based on the UV detector signal is recommended.
-
Set a threshold just above the baseline noise to initiate fraction collection at the beginning of the target peak.
-
Set the collection to end when the signal drops below the threshold at the end of the peak.
-
It is advisable to collect the peak in multiple smaller fractions to allow for purity analysis of each fraction before pooling.
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using the developed analytical HPLC method to determine their purity.
-
Pooling: Combine the fractions that meet the desired purity specifications.
-
Solvent Removal: Remove the acetonitrile and water from the pooled fractions, typically by rotary evaporation. The presence of TFA will make the final product acidic.
-
Final Product Isolation: The purified product can be obtained after solvent removal. Further processing, such as neutralization and recrystallization, may be necessary depending on the downstream application.
Workflow and Logic Diagrams
HPLC Purification Workflow
Caption: Overall workflow for the HPLC purification of the target compound.
Method Development Logic
Caption: Iterative process for analytical HPLC method development.
Conclusion
This application note provides a detailed and scientifically justified protocol for the purification of this compound using reversed-phase HPLC. By following the systematic approach of analytical method development followed by a calculated scale-up to preparative chromatography, researchers can confidently and efficiently isolate this key pharmaceutical intermediate with high purity. The provided troubleshooting guidance and logical workflows aim to empower users to adapt this method to their specific needs and instrumentation.
References
-
Agilent Technologies. (2013). Analytical to Preparative HPLC Method Transfer. Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC? Retrieved from [Link]
-
Maxi Scientific. (2023). Troubleshooting Common HPLC Issues: A Practical Guide. Retrieved from [Link]
-
Scribd. (n.d.). Reversed Phase Chromatography: Basic Principles. Retrieved from [Link]
-
LCGC International. (2014). Introduction to Preparative HPLC. Retrieved from [Link]
-
Waters. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Retrieved from [Link]
-
ResearchGate. (2008). the role of TFA on Reverse phase chromatography? Retrieved from [Link]
-
Agilent Technologies. (n.d.). Principles and practical aspects of preparative liquid chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]
-
Gilson. (n.d.). A Guide to Fraction Collection in Chromatography. Retrieved from [Link]
-
PubMed. (2003). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC? Retrieved from [Link]
-
Maxi Scientific. (2023). Troubleshooting Common HPLC Issues: A Practical Guide. Retrieved from [Link]
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Application Notes and Protocols: Derivatization of the Nitrile Group in 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile
Introduction
The nitrile or cyano (C≡N) group is a cornerstone in medicinal chemistry and drug development, featured in over 60 small molecule drugs approved for a wide range of therapeutic areas.[1] Its significance stems from its remarkable versatility; it can act as a bioisostere for various functional groups, modulate physicochemical properties to enhance bioavailability, and participate in crucial binding interactions with protein targets.[2] Furthermore, the nitrile group is a synthetically tractable handle, readily convertible into other valuable functionalities such as primary amines, carboxylic acids, and various heterocyclic systems.[2][3][4] This adaptability makes it an indispensable tool in the iterative process of lead optimization and drug candidate selection.[3]
This guide focuses on the strategic derivatization of the nitrile group in 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile , a molecule featuring both a reactive nitrile and an aryl ketone. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can influence the reactivity of the ketone, making selective transformations of the nitrile a key synthetic challenge. These application notes provide detailed, field-proven protocols for the conversion of the nitrile moiety into three critical functional groups: a primary amine, a carboxylic acid, and a novel ketone via Grignard addition. Each protocol is designed to be a self-validating system, with explanations of the underlying mechanisms and causality behind experimental choices.
Molecular Structure of Interest:
This compound
-
Ph: Phenyl group
-
CF3: Trifluoromethyl group
Safety and Handling Precautions
Working with trifluoromethylphenyl compounds requires stringent safety measures.[5][6][7] Always handle these substances in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[6] In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes.[6]
I. Reduction of the Nitrile to a Primary Amine
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis, providing a route to valuable building blocks for further elaboration.[8][9] Several reagents can accomplish this, with lithium aluminum hydride (LiAlH₄) being a particularly robust and effective choice.[8][9][10] Catalytic hydrogenation is another viable, often more economical, method.[9][11]
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[12] The reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile.[8]
Experimental Workflow
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Application Notes & Protocols: Selective Reduction of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile
Introduction
The transformation of ketones to alcohols is a fundamental process in organic synthesis, pivotal in the development of new chemical entities. The target molecule for this guide, 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile, presents a unique synthetic challenge. Its reduction to 7-Hydroxy-7-(4-trifluoromethylphenyl)heptanenitrile yields a chiral secondary alcohol bearing a trifluoromethyl group—a common motif in modern pharmaceuticals known to enhance metabolic stability and binding affinity. The presence of a distal nitrile group necessitates a reducing agent with high chemoselectivity to avoid over-reduction.
This document provides detailed protocols for both the straightforward achiral reduction and a more advanced catalytic asymmetric reduction of the ketone. The methodologies are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and strategic considerations essential for successful and reproducible synthesis.
Reactant and Product:
-
Product: 7-Hydroxy-7-(4-trifluoromethylphenyl)heptanenitrile
General Considerations for Ketone Reduction
1. Solvent Selection: The choice of solvent is critical. It must dissolve the substrate and be compatible with the reducing agent. For borohydride reductions, protic solvents like methanol or ethanol are common and can also serve as the proton source for the final alkoxide quenching.[3] For catalytic hydrogenations, solvents such as methanol, ethanol, or isopropanol are typically employed.
2. Reaction Monitoring: Progress should be monitored to determine the point of completion and to avoid the formation of side products.
- Thin-Layer Chromatography (TLC): A simple and effective method. A non-polar eluent system (e.g., 3:1 Hexanes:Ethyl Acetate) will show the consumption of the more non-polar ketone starting material and the appearance of the more polar alcohol product (lower Rf value).
- Gas Chromatography-Mass Spectrometry (GC-MS): Provides a more quantitative assessment of conversion and can help identify any side products.
3. Safety Precautions:
- Sodium borohydride can react with acidic solutions to release flammable hydrogen gas. Quenching should be performed slowly and carefully in a well-ventilated fume hood.
- Catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts (e.g., Raney Nickel, though not used here). Ensure proper grounding and inert atmosphere techniques are used.
Protocol 1: Achiral Reduction using Sodium Borohydride (NaBH₄)
Principle and Rationale
Sodium borohydride (NaBH₄) is a mild and highly selective reducing agent, ideal for this transformation.[4] Its key advantage is its chemoselectivity; it readily reduces aldehydes and ketones but does not typically affect less reactive functional groups like nitriles or esters under standard conditions.[5][6] The mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[7][8] The resulting alkoxide intermediate is then protonated by the solvent (e.g., methanol) during the reaction or upon acidic workup to yield the secondary alcohol.[7][8]
Materials and Reagents
-
This compound
-
Sodium borohydride (NaBH₄), powder
-
Methanol (MeOH), anhydrous
-
Deionized Water (H₂O)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, and standard glassware
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound (3.71 mmol) in 25 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This is crucial to control the initial exotherm of the reaction.
-
Addition of NaBH₄: To the cooled solution, add 0.21 g of sodium borohydride (5.57 mmol, 1.5 equivalents) portion-wise over 15 minutes. Adding the reagent slowly prevents excessive foaming and a rapid temperature increase.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor the reaction's progress by TLC until the starting material is fully consumed.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 10 mL of deionized water to quench any unreacted NaBH₄.
-
Acidification & Solvent Removal: Add 1 M HCl dropwise until the pH of the solution is ~5-6. This neutralizes the borate salts. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel. Extract the product with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with 20 mL of deionized water and 20 mL of brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel (using a gradient eluent, e.g., 10% to 30% ethyl acetate in hexanes) to afford the pure 7-Hydroxy-7-(4-trifluoromethylphenyl)heptanenitrile.
Protocol 2: Catalytic Asymmetric Transfer Hydrogenation
Principle and Rationale
For applications in drug development, controlling stereochemistry is paramount. This protocol employs catalytic asymmetric transfer hydrogenation (ATH) to produce an enantiomerically enriched alcohol. Trifluoromethyl ketones are known to be challenging substrates for asymmetric reduction.[9] However, specialized chiral catalysts, particularly those based on Iridium or Ruthenium, have demonstrated high efficacy and enantioselectivity.[9]
This method uses a chiral catalyst to facilitate the transfer of hydrogen from a simple hydrogen donor (like isopropanol or a formic acid/triethylamine mixture) to the ketone. The chiral environment of the catalyst directs the hydride addition to one face of the planar ketone, resulting in a preponderance of one enantiomer. This avoids the use of high-pressure hydrogen gas, making it a more operationally simple method for asymmetric reduction.
Materials and Reagents
-
This compound
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine Ru(II) chloride complex (or similar chiral Ru/Ir catalyst)
-
Formic Acid (HCOOH)
-
Triethylamine (Et₃N)
-
Isopropanol (IPA), anhydrous
-
Standard workup and purification reagents as listed in Protocol 1
-
Chiral HPLC or GC column for enantiomeric excess (ee) determination
Step-by-Step Methodology
-
Azeotrope Preparation: In a round-bottom flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine by carefully combining the two reagents. Caution: This is an exothermic reaction.
-
Reaction Setup: In a separate oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (0.5 g, 1.86 mmol) and the chiral Ru(II) catalyst (0.01-0.02 mol %).
-
Solvent and H-Source Addition: Add 10 mL of anhydrous isopropanol, followed by 1.5 mL of the pre-mixed formic acid/triethylamine azeotrope.
-
Reaction: Heat the reaction mixture to 40-50 °C and stir for 12-24 hours. The reaction progress should be monitored by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with 20 mL of ethyl acetate and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or GC analysis, comparing the result to a racemic standard produced via Protocol 1.
Comparative Data Summary
| Parameter | Protocol 1: NaBH₄ Reduction | Protocol 2: Asymmetric Transfer Hydrogenation |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Chiral Ru(II) Catalyst with HCOOH/Et₃N |
| Stereochemical Outcome | Racemic (Achiral) | Enantiomerically Enriched (Chiral) |
| Reaction Conditions | 0 °C to Room Temperature | 40-50 °C, Inert Atmosphere |
| Typical Reaction Time | 2-3 hours | 12-24 hours |
| Chemoselectivity | High (Ketone over Nitrile) | High (Ketone over Nitrile) |
| Operational Complexity | Low | Moderate (requires inert atmosphere techniques) |
| Reagent Cost | Low | High (catalyst cost) |
| Key Advantage | Simplicity, speed, low cost | Control of stereochemistry |
| Key Disadvantage | Produces a 1:1 mix of enantiomers | Longer reaction time, higher cost |
Workflow and Logic Diagrams
A generalized workflow for the reduction, workup, and analysis is depicted below.
Caption: General experimental workflow for ketone reduction.
The choice between an achiral and an asymmetric protocol is a critical decision in a synthesis campaign. The following diagram illustrates the logic based on the desired final product.
Caption: Decision logic for selecting a reduction protocol.
References
-
Enantioselective Reduction of Trifluoromethyl Ketones with Chiral Organomagnesium Amides (COMAs). Organic Letters - ACS Publications. Available at: [Link]
-
Enantioselective Reduction of Trifluoromethyl Ketones with Chiral Organomagnesium Amides (COMAs). American Chemical Society. Available at: [Link]
-
13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. LibreTexts Chemistry. Available at: [Link]
-
Reduction of aldehydes and ketones. Chemguide. Available at: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed. Available at: [Link]
-
Hydrogenation of Fluoroalkyl Ketones on Water under Atmospheric Pressure Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Iridium Catalyst. ResearchGate. Available at: [Link]
-
How can an aromatic ketone be reduced in the presence of a nitro group? Chemistry Stack Exchange. Available at: [Link]
-
Ketone-Testing-Chapter-8-American-Association-for-Clinical-Chemistry.pdf. American Association for Clinical Chemistry. Available at: [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]
-
Reduction of aromatic ketones. YouTube. Available at: [Link]
-
Reduction of Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
-
19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Available at: [Link]
-
19.15: Reductions of Ketones and Aldehydes. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Chiral Trifluoromethyl-Substituted Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation and Reductive Amination. ACS Publications. Available at: [Link]
-
Blood Ketones: Measurement, Interpretation, Limitations, and Utility in the Management of Diabetic Ketoacidosis. NIH. Available at: [Link]
-
Reduction of aldehydes and ketones. a-levelchemistry.co.uk. Available at: [Link]
-
17.4: Alcohols from Carbonyl Compounds- Reduction. Chemistry LibreTexts. Available at: [Link]
-
Innovations and applications of ketone body monitoring in diabetes care. NIH. Available at: [Link]
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-
Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au. Available at: [Link]
-
Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. NIH. Available at: [Link]
-
Cooperative NHC and Photoredox Catalysis for the Synthesis of β‐Trifluoromethylated Alkyl Aryl Ketones. NIH. Available at: [Link]
-
Access to Alkylative/Hydrodefluorination of Trifluoromethyl Ketones Using Photoexcited Dihydropyridines. Organic Letters - ACS Publications. Available at: [Link]
-
17.4: Alcohols from Carbonyl Compounds - Reduction. Chemistry LibreTexts. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
-
Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. Available at: [Link]
-
Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H... ResearchGate. Available at: [Link]
- Process for the synthesis of 3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthonitrile. Google Patents.
-
2-Amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]. NIH. Available at: [Link]
-
TWO-DIMENSIONAL PURIFICATION OF 7-HYDROXYMITRAGYNINE USING CPC AND HPLC. Gilson. Available at: [Link]
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Application Notes and Protocols for the Utilization of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile in Kinase Inhibitor Development
For Research Use Only
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the prospective application of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile as a novel scaffold for the discovery of potent and selective kinase inhibitors. While this specific molecule is not a known kinase inhibitor, its structural features—a trifluoromethylphenyl moiety, a flexible aliphatic linker, and a terminal nitrile group—present a compelling starting point for a fragment-based or lead generation drug discovery campaign. We will explore the rationale behind its selection, propose synthetic derivatization strategies, and provide detailed protocols for biochemical and cellular assays to screen and characterize resulting compounds.
Introduction: The Rationale for a Novel Scaffold
The relentless pursuit of novel kinase inhibitors is driven by the central role of kinases in cellular signaling and their dysregulation in numerous diseases, most notably cancer.[1] The success of targeted therapies has spurred the exploration of new chemical space to identify scaffolds with improved potency, selectivity, and pharmacokinetic profiles. This compound presents an intriguing, albeit unexplored, foundation for kinase inhibitor design based on the well-established contributions of its constituent functional groups.
The Trifluoromethylphenyl Moiety: A Pillar of Modern Medicinal Chemistry
The trifluoromethyl (CF3) group is a cornerstone of contemporary drug design, prized for its ability to enhance a molecule's developability.[2] Its inclusion can positively modulate several key properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to an improved pharmacokinetic profile and a longer in vivo half-life.[3]
-
Lipophilicity and Permeability: The CF3 group is highly lipophilic, which can enhance a compound's ability to cross cellular membranes and reach its intracellular target.[3] This property is crucial for targeting cytosolic or nuclear kinases.
-
Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the adjacent phenyl ring, potentially leading to more favorable interactions with the kinase active site.[4] Furthermore, its steric bulk can promote beneficial van der Waals contacts.[4]
The Aliphatic Linker: Tuning Potency and Selectivity
The heptanenitrile chain provides a flexible linker that can be systematically modified to optimize interactions within the ATP-binding pocket of a target kinase. The length and rigidity of this linker are critical determinants of a compound's affinity and selectivity. This flexible chain allows the trifluoromethylphenyl group to probe deeper, often hydrophobic, pockets adjacent to the ATP-binding site, a characteristic of Type II inhibitors.[5]
The Nitrile Group: A Versatile Pharmacophore
The terminal nitrile group is a highly versatile functional group in medicinal chemistry.[6] It can participate in several key interactions that are advantageous for kinase inhibition:
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions with backbone amides in the hinge region of the kinase, a common feature of many potent inhibitors.[7]
-
Hydrophobic and Polar Interactions: The linear geometry and polarity of the nitrile group allow it to occupy narrow, sterically confined spaces within the active site, participating in both hydrophobic and polar interactions.[7]
-
Covalent Inhibition: While a weaker electrophile, the nitrile group can be engineered to form reversible or irreversible covalent bonds with nucleophilic residues, such as cysteine, present in or near the active site of some kinases.[6][8] This strategy can lead to inhibitors with enhanced potency and prolonged duration of action.
Proposed Drug Discovery Workflow
The development of a novel kinase inhibitor from the this compound scaffold would follow a structured, multi-stage process. This workflow is designed to systematically explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and drug-like properties.
Synthetic Strategy: Library Generation
The ketone functionality of the parent scaffold is an ideal handle for rapid library generation via reductive amination. This approach allows for the introduction of a wide variety of amines, enabling the exploration of diverse chemical space.
Protocol 3.1: Parallel Reductive Amination for Library Synthesis
This protocol outlines a general procedure for the parallel synthesis of an amine library derived from this compound.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
96-well reaction block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Stock Solution Preparation: Prepare a 0.5 M stock solution of this compound in DCE.
-
Amine Array: In each well of a 96-well reaction block, add 1.2 equivalents of a unique amine from your library.
-
Keto-nitrile Addition: To each well, add 1.0 equivalent (from the stock solution) of this compound.
-
Acid Catalyst: Add 0.1 equivalents of glacial acetic acid to each well.
-
Reaction Initiation: Add 1.5 equivalents of STAB to each well.
-
Reaction Conditions: Seal the reaction block and allow it to shake at room temperature under an inert atmosphere for 12-24 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Extract the products with dichloromethane or ethyl acetate. The crude products can be purified by high-throughput parallel flash chromatography.
-
Analysis: Confirm the identity and purity of each library member by LC-MS and ¹H NMR.
Biochemical Screening Protocols
The initial screening of the synthesized library should be performed against a broad panel of kinases to identify initial hits and potential selectivity profiles.
Protocol 4.1: ADP-Glo™ Kinase Assay for Primary Screening
The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. Its high sensitivity and broad applicability make it ideal for primary screening.
Materials:
-
Kinase of interest (e.g., from a commercially available panel)
-
Substrate peptide/protein specific to the kinase
-
ATP
-
Synthesized compound library (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In each well of a 384-well plate, prepare the kinase reaction mixture containing the kinase, its substrate, ATP (at a concentration close to the Km for each kinase), and the appropriate kinase buffer.
-
Compound Addition: Add 1 µL of each compound from the library (typically at a final concentration of 10 µM) to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 1 hour.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
| Parameter | Typical Value |
| Final Compound Conc. | 10 µM |
| ATP Concentration | Km for each kinase |
| Incubation Time | 60 minutes |
| Assay Volume | 25 µL |
Cellular Assays for Hit Validation and Lead Optimization
Promising hits from the biochemical screen must be validated in a cellular context to assess their cell permeability and on-target efficacy.
Protocol 5.1: Western Blotting for Target Engagement
This protocol assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate in a cellular context.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
Cell culture medium and supplements.
-
Synthesized inhibitor compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (total and phospho-specific for the downstream substrate).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the inhibitor (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against the phosphorylated substrate overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total substrate protein to ensure equal loading.
-
Densitometry Analysis: Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.
Structure-Activity Relationship (SAR) and Lead Optimization
Hits identified from the primary screen and validated in cellular assays will form the basis of a lead optimization campaign. The goal is to systematically modify the hit structure to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]
Key Optimization Strategies:
-
Linker Modification: Synthesize analogs with varying linker lengths and rigidities (e.g., introducing double bonds or cyclic structures) to optimize interactions with the kinase hinge and hydrophobic pockets.
-
Aromatic Ring Substitution: Explore different substitution patterns on the trifluoromethylphenyl ring to enhance binding affinity and modulate physicochemical properties.
-
Nitrile Bioisosteres: Replace the nitrile group with other known hydrogen bond acceptors or functional groups capable of covalent interactions (e.g., amides, small heterocycles, or acrylamides) to fine-tune the inhibitor's binding mode.[10]
Conclusion
This compound represents a promising, yet unexplored, starting point for the development of novel kinase inhibitors. Its constituent functional groups have well-documented roles in successful kinase inhibitor drugs. The synthetic tractability of the keto group allows for the rapid generation of diverse chemical libraries. By following the systematic workflow and detailed protocols outlined in these application notes, researchers can effectively explore the potential of this scaffold to generate novel, potent, and selective kinase inhibitors for therapeutic development.
References
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
- Fedorov, O., et al. (2010). A systematic review of clinically relevant kinase inhibitors. Nature Reviews Drug Discovery, 9(11), 859-877.
- Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795.
- O'Hare, T., et al. (2009). Targeting the ABL kinase domain in chronic myeloid leukemia.
- Zhang, J., et al. (2009). Targeting Bcr-Abl by combining allosteric and ATP-binding-site inhibitors.
- Johnson, L. N. (2009). The structural basis for substrate recognition and control by protein kinases. Philosophical Transactions of the Royal Society B: Biological Sciences, 364(1514), 439-451.
- Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
- Gillis, E. P., et al. (2008). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(21), 6618-6628.
- Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
- Müller, K., et al. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.
- Litchfield, D. W. (2003). Protein kinase CK2: structure, regulation and role in cellular decisions of life and death. Biochemical Journal, 369(Pt 1), 1-15.
- Noble, M. E., et al. (2004). Protein kinase inhibitors: insights into drug design from structure. Science, 303(5665), 1800-1805.
- Roskoski, R., Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 103, 26-47.
- Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
- Warmuth, M., et al. (2007). Ba/F3 cells and their use in kinase drug discovery. Current Opinion in Oncology, 19(1), 55-60.
- Roskoski, R., Jr. (2021). Small molecule kinase inhibitor drugs (1995–2021): Medical indication, pharmacology, and synthesis. Journal of Medicinal Chemistry, 64(20), 14782-14821.
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591.
- Wang, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1428-1450.
-
ResearchGate. (n.d.). Overview of Current Type I/II Kinase Inhibitors. [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
- Stumpfe, D., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
- Lee, J., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2131-2135.
- Stewart, C., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 15(12), 5449-5463.
- Hennequin, L. F., et al. (2002). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312.
- Wallace, E. M., et al. (2008). 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5604-5607.
- Williams, S. L., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 15(12), 5449-5463.
- Fleming, P. E., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
- Lindsley, C. W., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-6077.
- Bouz-Asal, M., et al. (2016). Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. Journal of Computer-Aided Molecular Design, 30(12), 1109-1123.
- Lindsley, C. W., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-6077.
- El-Gamal, M. I., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 16(5), 716.
- van der Wouden, P. E., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 827-837.
- Shapiro, P. (2020). Next Generation Kinase Inhibitors: Moving Beyond the ATP Binding/Catalytic Sites. Methods in Molecular Biology, 2075, 1-13.
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Montanari, C. A., & de Souza, T. A. J. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1195-1215.
- Zhang, Y., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Molecules, 29(1), 123.
Sources
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- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
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- 5. researchgate.net [researchgate.net]
- 6. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ctppc.org [ctppc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile. As a key intermediate, achieving a high yield and purity of this compound is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles to help you navigate the challenges inherent in this synthesis.
Overview of the Synthesis: The Friedel-Crafts Acylation Challenge
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. This involves the electrophilic aromatic substitution of (trifluoromethyl)benzene with 6-cyanohexanoyl chloride, catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).
The primary challenge in this synthesis stems from the electronic properties of the (trifluoromethyl)benzene starting material. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing and deactivating group, which makes the aromatic ring significantly less nucleophilic and thus less reactive towards electrophilic substitution.[1][2] Consequently, this reaction often requires carefully optimized, and sometimes forcing, conditions to achieve acceptable yields.
Visualized Reaction Scheme & Mechanism
Below is the general synthetic pathway for the target compound.
Caption: Overall reaction for the synthesis of the target molecule.
The key to the reaction is the in-situ formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring.[3][4]
Caption: Formation of the reactive acylium ion electrophile.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is extremely low or zero. What is the primary cause?
A: A low yield is the most frequent issue and typically points to one of three areas: a deactivated substrate, inactive catalyst, or poor reagent quality.
-
Deactivated Aromatic Ring (Most Likely Cause): As mentioned, the -CF₃ group strongly deactivates the benzene ring, making it resistant to electrophilic attack.[1][3] Standard Friedel-Crafts conditions may be insufficient.
-
Solution: Increase the amount of Lewis acid catalyst. For deactivated rings, a stoichiometric amount (or even a slight excess, e.g., 1.1 to 1.3 equivalents) of AlCl₃ is often necessary.[5][6] This is because the ketone product forms a stable complex with the catalyst, effectively sequestering it.[2][6] You may also need to increase the reaction temperature moderately (e.g., reflux in dichloromethane) or extend the reaction time, but monitor carefully for decomposition.
-
-
Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture.[2] Any water in your solvent, reagents, or glassware will hydrolyze AlCl₃, rendering it useless.
-
Solution: Ensure absolute anhydrous conditions. Use freshly opened, high-purity AlCl₃. Dry your glassware in an oven (e.g., >120°C) for several hours and cool it under a stream of dry nitrogen or argon. Use a dry, inert solvent like dichloromethane from a solvent purification system or a freshly opened bottle of anhydrous grade solvent.
-
-
Poor Reagent Quality: Impurities in either the (trifluoromethyl)benzene or the 6-cyanohexanoyl chloride can inhibit the reaction or lead to unwanted side products.
-
Solution: Use high-purity starting materials. If necessary, distill the (trifluoromethyl)benzene. The 6-cyanohexanoyl chloride should be freshly prepared or distilled immediately before use, as acyl chlorides can hydrolyze upon exposure to atmospheric moisture.
-
Q2: The reaction starts but stalls, leaving a large amount of unreacted (trifluoromethyl)benzene. How can I drive the reaction to completion?
A: This indicates that the reaction conditions are not energetic enough to overcome the activation barrier imposed by the deactivated ring.
-
Temperature & Time: The reaction may require thermal energy. If you are running the reaction at 0°C or room temperature, consider gradually increasing the temperature to reflux (for a solvent like dichloromethane, this is ~40°C). Monitor the reaction progress by TLC or GC-MS. Extending the reaction time from a few hours to overnight may also improve conversion.
-
Order of Addition: The standard procedure involves adding the acyl chloride to a mixture of the aromatic substrate and the Lewis acid. An alternative ("inverse addition") is to add the Lewis acid to the mixture of the aromatic and acyl chloride. However, for this synthesis, the most reliable method is to form a solution of the (trifluoromethyl)benzene and 6-cyanohexanoyl chloride, cool it (e.g., to 0°C), and then add the AlCl₃ portion-wise to control the initial exotherm.
Q3: My reaction mixture turns black and forms a tar-like substance. What is happening?
A: Darkening and polymerization are classic signs of side reactions, often caused by excessive heat or catalyst interaction with the nitrile group.
-
Excessive Temperature: While some heating may be necessary, temperatures that are too high can cause decomposition of the acylium ion or the product.
-
Solution: Maintain careful temperature control. If refluxing, ensure it is gentle. Add the Lewis acid catalyst slowly at a low temperature (0°C) to manage the initial exothermic reaction before slowly warming to the target temperature.
-
-
Nitrile Group Interference: The nitrile group (-C≡N) has a lone pair of electrons and can act as a Lewis base, coordinating with the AlCl₃ catalyst. This can potentially trigger side reactions or polymerization, especially at higher temperatures.
-
Solution: Use the minimum effective amount of catalyst and avoid excessively high temperatures. Ensure a non-polar solvent like dichloromethane is used, as more polar solvents can sometimes promote side reactions.
-
Q4: I'm struggling with the purification. What are the likely impurities and how can I remove them?
A: The crude product will likely contain unreacted starting materials, the AlCl₃-ketone complex, and potentially byproducts from side reactions.
-
Work-up is Critical: The first step is to carefully quench the reaction to break up the aluminum complex. This is typically done by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[7] This protonates the complex, releasing the ketone product into the organic layer.
-
Common Impurities:
-
Unreacted (Trifluoromethyl)benzene: Volatile and can be removed under reduced pressure, but it's best to remove the bulk of it during aqueous work-up washes.
-
6-Cyanohexanoic Acid: Formed from the hydrolysis of unreacted acyl chloride during work-up. This can be removed with a basic wash (e.g., dilute NaHCO₃ solution).
-
Aluminum Salts: Removed during the aqueous washes.
-
-
Purification Method: The gold standard for purifying this product is flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane/ethyl acetate (e.g., 9:1) and gradually increasing the polarity to hexane/ethyl acetate (e.g., 4:1), should effectively separate the non-polar starting material from the more polar ketone product.
Troubleshooting Workflow
Use the following decision tree to diagnose and solve issues in your synthesis.
Caption: A decision tree for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
-
Can I use a different Lewis acid? While AlCl₃ is the most common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but they are generally less reactive and may not be effective enough for this deactivated system.[1] More modern and milder catalysts like lanthanide triflates (e.g., Yb(OTf)₃) have been explored for Friedel-Crafts acylations, but they may also struggle with such a deactivated substrate.[8] For this specific synthesis, AlCl₃ remains the most practical choice.
-
How should I prepare the 6-cyanohexanoyl chloride? It is best prepared by reacting 6-cyanohexanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Using thionyl chloride is common: gently reflux a mixture of 6-cyanohexanoic acid and a slight excess of SOCl₂ (e.g., 1.5 eq.) for 2-3 hours. The excess SOCl₂ can then be removed by distillation or under reduced pressure. The resulting acyl chloride should be used immediately for the best results.
-
What are the key safety precautions?
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood, wear gloves, safety glasses, and a lab coat.
-
6-Cyanohexanoyl Chloride: Corrosive and a lachrymator. Reacts with moisture to release HCl. Handle exclusively in a fume hood.
-
Dichloromethane: A volatile and suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.
-
Quenching: The quenching of the reaction with water/acid is highly exothermic and releases large amounts of HCl gas. Perform this step slowly in a fume hood, preferably in an ice bath.
-
-
What analytical methods are best for monitoring and characterization?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring. Use a UV-active plate and an appropriate eluent (e.g., 3:1 Hexane:Ethyl Acetate). The product will be a new, more polar spot than the (trifluoromethyl)benzene starting material.
-
Final Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation. The ¹H NMR will show characteristic signals for the aromatic protons and the aliphatic chain.
-
Mass Spectrometry (MS): To confirm the molecular weight (269.27 g/mol ).[9]
-
Infrared Spectroscopy (IR): To confirm the presence of the key functional groups: a strong C=O stretch for the ketone (~1690 cm⁻¹) and a C≡N stretch for the nitrile (~2240 cm⁻¹).
-
HPLC: To determine the final purity of the isolated product.[7]
-
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Cyanohexanoyl Chloride
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| 6-Cyanohexanoic Acid | 141.15 | 10.0 g | 70.8 mmol | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 9.0 mL (14.8 g) | 124.4 mmol | 1.75 |
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-cyanohexanoic acid (10.0 g).
-
Working in a fume hood, carefully add thionyl chloride (9.0 mL). The mixture may begin to bubble.
-
Heat the mixture to a gentle reflux (~80°C) using a heating mantle and stir for 3 hours. The reaction should become a clear, homogenous solution.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation or carefully under reduced pressure (using a trap with a base solution like NaOH to neutralize the SOCl₂ vapors).
-
The remaining pale yellow oil is 6-cyanohexanoyl chloride. It should be used immediately in the next step without further purification.
Protocol 2: Friedel-Crafts Acylation
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| (Trifluoromethyl)benzene | 146.11 | 35 mL (45.9 g) | 314.1 mmol | 4.4 |
| 6-Cyanohexanoyl Chloride | 159.60 | (from above) | ~70.8 mmol | 1.0 |
| Aluminum Chloride (AlCl₃) | 133.34 | 10.4 g | 78.0 mmol | 1.1 |
| Anhydrous Dichloromethane | - | 150 mL | - | - |
Procedure:
-
Set up an oven-dried 500 mL three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a thermometer.
-
Add aluminum chloride (10.4 g) to the flask under a positive pressure of nitrogen.
-
Add anhydrous dichloromethane (100 mL) followed by (trifluoromethyl)benzene (35 mL).
-
Cool the stirred suspension to 0°C using an ice-water bath.
-
Dissolve the freshly prepared 6-cyanohexanoyl chloride in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor progress with TLC.
-
If the reaction is sluggish, gently heat the mixture to reflux (~40°C) for 2-4 hours.
Protocol 3: Work-up and Purification
-
Cool the reaction mixture back down to 0°C in an ice bath.
-
In a separate large beaker (at least 1 L), prepare a mixture of crushed ice (~200 g) and concentrated HCl (~50 mL).
-
CAUTION: Highly exothermic and releases HCl gas. Perform in a fume hood. Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Combine all organic layers. Wash sequentially with 1M HCl (1 x 100 mL), water (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and finally with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Online] Available at: [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Online] Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Online] YouTube. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Online] Available at: [Link]
-
MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Online] Available at: [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. [Online] Available at: [Link]
-
Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. [Online] Available at: [Link]
-
ResearchGate. (2009). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. [Online] Available at: [Link]
-
ResearchGate. (2013). One-Pot Synthesis of New 7-Amino-4-Oxo-5-Phenyl-3, 5-Dihydro-4h-Pyrano [2, 3-D] Pyrimidine-6-Carbonitrile. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). The Friedel-Crafts Alkylation of Benzene. [Online] Available at: [Link]
-
CORE. (2011). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. [Online] Available at: [Link]
-
ResearchGate. (2025). Synthesis of 7-(Ethoxymethyl)-4′,4′-dimethyl-2-(3-nitrophenyl)-2′,6′,8-trioxo-5,7-diazaspiro[bicyclo[3.3.1]nonane-3,1′-cyclohexane]-1-carbonitrile. [Online] Available at: [Link]
-
Leah4sci. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Online] YouTube. Available at: [Link]
-
PubMed. (1999). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. [Online] Available at: [Link]
-
PubChem. (n.d.). 5-Cyanohexanoyl chloride | C7H10ClNO | CID 141062136. [Online] Available at: [Link]
-
ResearchGate. (2015). General Pathway for a Convenient One-Pot Synthesis of Trifluoromethyl-Containing 2-amino-7-alkyl(aryl/heteroaryl)-1,8-naphthyridines and Fused Cycloalkane Analogues. [Online] Available at: [Link]
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- 9. This compound | 898783-72-7 [chemicalbook.com]
Technical Support Center: Synthesis of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile
Welcome to the technical support center for the synthesis of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The information herein is structured in a question-and-answer format to directly address challenges encountered during experimentation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the synthesis, focusing on the core reaction mechanism and the factors influencing its outcome.
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this molecule is the Friedel-Crafts acylation of trifluoromethylbenzene.[1][2][3] This reaction involves an electrophilic aromatic substitution where an acyl group is introduced onto the aromatic ring.[4] The typical acylating agent is 6-cyanohexanoyl chloride, and a strong Lewis acid, most commonly aluminum chloride (AlCl₃), is used as a catalyst.[1]
Q2: What are the expected challenges when acylating trifluoromethylbenzene?
The primary challenge stems from the electronic properties of the trifluoromethyl (-CF₃) group. The -CF₃ group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[5] This deactivation means that harsher reaction conditions (e.g., higher temperatures or stronger catalysts) may be required compared to the acylation of more electron-rich aromatic compounds. These conditions, in turn, can promote side reactions.
Q3: Is the trifluoromethyl group ortho, para-, or meta-directing in a Friedel-Crafts acylation?
Due to its strong electron-withdrawing nature, the trifluoromethyl group is a meta-director .[5][6] The intermediate carbocation formed during electrophilic attack is less destabilized when the attack occurs at the meta position compared to the ortho or para positions.[5] However, a significant challenge is that Friedel-Crafts acylations are also highly sensitive to steric hindrance. The bulky acylium ion electrophile may face significant spatial repulsion at the ortho position. While electronics favor the meta position, the desired para product is often obtained due to a complex interplay of steric and electronic factors, which can be influenced by the choice of solvent and catalyst.
Part 2: Troubleshooting Guide - Side Reactions & Solutions
This section provides a detailed breakdown of specific side reactions, their causes, and actionable solutions to mitigate them.
Issue 1: Formation of Isomeric Impurities (Low Regioselectivity)
Q: My final product is contaminated with a significant amount of an isomer. How can I identify it and improve the selectivity for the desired para product?
A: The most common isomeric impurity is the meta-acylated product, 7-Oxo-7-(3-trifluoromethylphenyl)heptanenitrile.
-
Causality: The formation of the meta isomer is electronically favored due to the deactivating, meta-directing nature of the -CF₃ group.[5][6] While steric hindrance often disfavors ortho substitution, the formation of the meta product is a persistent challenge. Reaction temperature plays a critical role; higher temperatures can provide the energy to overcome the activation barrier for the formation of the electronically favored but potentially less stable meta isomer.
-
Troubleshooting & Solutions:
-
Temperature Control: Maintain a lower reaction temperature. The optimal temperature should be determined empirically but often falls in the range of 0 °C to room temperature.
-
Catalyst Choice: While AlCl₃ is standard, exploring other Lewis acids like FeCl₃ or milder catalysts such as zinc salts may alter the isomeric ratio.[1][2] Trifluoromethanesulfonic acid (TfOH) has also been used as an effective catalyst for Friedel-Crafts acylations.[7]
-
Solvent Effects: The choice of solvent can influence selectivity. Less polar solvents like dichloromethane or carbon disulfide are common. Experimenting with solvents can modulate the reactivity of the catalyst and the electrophile.
-
-
Analytical Identification & Separation:
-
Identification: The isomers can be identified and quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). ¹H and ¹⁹F NMR spectroscopy are also invaluable for distinguishing between the para and meta isomers based on the splitting patterns of the aromatic protons and the chemical shift of the fluorine atoms.
-
Separation: Separating the isomers can be challenging due to their similar physical properties.[8] Flash column chromatography on silica gel is the most common laboratory method. In some cases, fractional crystallization may be possible if one isomer is significantly less soluble.[9]
-
Diagram: Regioselectivity in the Friedel-Crafts Acylation
Caption: Competing pathways for para vs. meta acylation.
Issue 2: Hydrolysis of the Nitrile Group
Q: During workup, I am observing the formation of a carboxylic acid or amide byproduct. What is causing this and how can I prevent it?
A: The nitrile group (-C≡N) is susceptible to hydrolysis under acidic or alkaline conditions, especially when heated, converting it first to an amide and then to a carboxylic acid.[10][11][12]
-
Causality: The aqueous workup step, designed to quench the Lewis acid catalyst, is the most likely stage for this side reaction.[1] If the quenching is performed with strong acid or base, or if the mixture is heated for an extended period, the nitrile group can hydrolyze.[11]
-
Troubleshooting & Solutions:
-
Quenching Protocol: Perform the quench at low temperatures (e.g., by pouring the reaction mixture onto ice). Use a dilute acid (e.g., cold 1M HCl) for the workup.
-
Minimize Contact Time: Do not allow the product to remain in the acidic or basic aqueous phase for an extended period. Promptly extract the product into an organic solvent after quenching.
-
Avoid Heat: Ensure that no significant exotherm occurs during the quench. Avoid heating the mixture during the workup or extraction phases.
-
-
Protocol: Optimized Quenching Procedure
-
Prepare a beaker with a sufficient quantity of crushed ice and dilute hydrochloric acid.
-
While stirring vigorously, slowly pour the cooled reaction mixture into the ice/acid slurry.
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer promptly with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and then brine to remove residual acid and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Issue 3: Low Reaction Yield and Catalyst Deactivation
Q: The reaction is sluggish, and my yield is consistently low, even with a stoichiometric amount of Lewis acid. What could be the problem?
A: This issue often points to catalyst deactivation through complexation with Lewis basic sites in the reactants or products.
-
Causality: Friedel-Crafts acylations require a stoichiometric amount, or even an excess, of the Lewis acid catalyst.[1] This is because the ketone product is a moderate Lewis base and forms a stable complex with the catalyst (e.g., AlCl₃), effectively removing it from the catalytic cycle.[1][4] Furthermore, the nitrile group in the acylating agent or the product can also coordinate with the Lewis acid, further sequestering the catalyst.
-
Troubleshooting & Solutions:
-
Catalyst Stoichiometry: Ensure at least 1.1 to 1.3 equivalents of AlCl₃ are used relative to the acylating agent. In some cases, particularly with deactivated substrates, up to 2 equivalents may be necessary.
-
Purity of Reagents: The Lewis acid must be anhydrous. Any moisture will react with and decompose the catalyst. Similarly, ensure that the trifluoromethylbenzene and the acylating agent are pure and dry.[13]
-
Order of Addition: A common and effective procedure is to first form the complex between the acylating agent and the Lewis acid before adding the trifluoromethylbenzene substrate. This ensures the acylium ion is pre-formed.
-
Table 1: Troubleshooting Summary
| Problem | Primary Cause(s) | Recommended Solutions | Analytical Verification |
| Isomer Formation | Electronic effects of -CF₃ group, high reaction temperature. | Lower reaction temperature (0 °C), screen alternative Lewis acids. | NMR, GC-MS, HPLC |
| Nitrile Hydrolysis | Aggressive workup conditions (strong acid/base, heat). | Quench on ice, use dilute acid, minimize workup time. | IR (loss of -CN, appearance of -COOH or -CONH₂), LC-MS |
| Low Yield | Catalyst deactivation by product/nitrile complexation, impure reagents. | Use >1 equivalent of Lewis acid, ensure all reagents are anhydrous. | TLC or GC monitoring of starting material consumption. |
| Polyacylation | Harsh conditions, excess acylating agent. | Use stoichiometric amounts of acylating agent, avoid high temperatures. | MS (detection of di-acylated product mass), NMR |
Part 3: Concluding Remarks
The synthesis of this compound via Friedel-Crafts acylation is a robust but nuanced reaction. The primary challenges—regiocontrol, nitrile stability, and catalyst activity—are manageable through careful control of reaction parameters. By understanding the underlying mechanistic principles and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield, purity, and reproducibility of their synthesis.
References
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Pearson Education. (n.d.). Hydrolysis of Nitriles. Pearson+. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]
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Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
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Chad's Prep. (n.d.). Synthesis and Reactions of Nitriles. Chad's Prep. Retrieved from [Link]
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Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]
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BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. BYJU'S. Retrieved from [Link]
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Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
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Gondo, T., et al. (2021). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. National Institutes of Health. Retrieved from [Link]
-
MDPI. (2021). Trifluoromethanesulfonic Acid as Acylation Catalyst. MDPI. Retrieved from [Link]
-
ResearchGate. (2019, March 11). How to separate ortho, meta, para isomer of Nitro--(trifluoromethyl)benzene. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Trifluoromethanesulfonic Acid Catalyzed Novel Friedel-Crafts Acylation of Aromatics with Methyl Benzoate. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]
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Chemistry Steps. (n.d.). Ortho, Para, Meta. Chemistry Steps. Retrieved from [Link]
-
Unknown. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from [Link]
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. Retrieved from [Link]
-
MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Retrieved from [Link]
-
ResearchGate. (2013, July 30). How are the ortho and para positions of benzene separated?. ResearchGate. Retrieved from [Link]
-
Praxis Academic. (2021, November 24). Easy Way To Determine Ortho-Para or Meta Directing EAS WITHOUT Memorizing Anything! [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2013, July 3). One-Pot Synthesis of New 7-Amino-4-Oxo-5-Phenyl-3, 5-Dihydro-4h-Pyrano [2, 3-D] Pyrimidine-6-Carbonitrile. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025, November 5). Synthesis of 7-(Ethoxymethyl)-4′,4′-dimethyl-2-(3-nitrophenyl)-2′,6′,8-trioxo-5,7-diazaspiro[bicyclo[3.3.1]nonane-3,1′-cyclohexane]-1-carbonitrile. ResearchGate. Retrieved from [Link]
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purification challenges of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile
Welcome to the technical support guide for 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. The guidance is grounded in established principles of organic chemistry and practical laboratory experience.
Introduction: Understanding the Purification Context
This compound is a moderately polar molecule typically synthesized via a Friedel-Crafts acylation reaction.[1][2] In this process, trifluoromethylbenzene is acylated with a derivative of adipic acid mononitrile, commonly the acyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4]
The primary purification challenges stem directly from the nature of this reaction. Key impurities often include unreacted starting materials, residual catalyst, and, most notably, positional isomers formed during the electrophilic aromatic substitution step. This guide will walk you through a systematic approach to isolate the target compound with high purity.
Purification Workflow Overview
A successful purification strategy involves a multi-step process designed to remove specific classes of impurities at each stage. The typical workflow is sequential, starting with a crude workup, followed by chromatography, and concluding with recrystallization for final polishing.
Caption: General purification workflow for this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the purification process.
Question 1: My crude TLC plate shows multiple spots. What are they, and how do I choose a solvent system for column chromatography?
Answer: A complex TLC profile is expected. The spots likely correspond to:
-
Non-polar Impurities (High Rf): Unreacted trifluoromethylbenzene.
-
Product Spot(s) (Mid Rf): Your desired para-substituted product and the isomeric meta-substituted byproduct. These will likely be very close together.
-
Polar Impurities (Low Rf/Baseline): Hydrolyzed acylating agent (adipic acid mononitrile) and residual salts.
Protocol for Developing a TLC Solvent System:
-
Start Simple: Begin with a standard solvent system like Hexane:Ethyl Acetate (EtOAc).[5][6] Given the ketone and nitrile groups, the polarity will be moderate.
-
Initial Test: Try a 4:1 Hexane:EtOAc mixture.[7]
-
Optimize for Separation: Your goal is to achieve a retention factor (Rf) of ~0.3 for your target compound, as this provides the best separation in column chromatography.[7]
-
If Rf is too high (spots run too fast): Increase the proportion of hexane (e.g., 9:1 Hexane:EtOAc).
-
If Rf is too low (spots stay at baseline): Increase the proportion of ethyl acetate (e.g., 2:1 Hexane:EtOAc).
-
-
Isomer Separation: If the product spots are indistinguishable, try adding a different solvent to modulate selectivity. Adding a small amount of dichloromethane or toluene can sometimes improve the separation of aromatic isomers due to different pi-pi interactions with the silica surface.[8]
| Solvent System (v/v) | Typical Application | Rationale |
| 9:1 to 4:1 Hexane:EtOAc | Screening & Elution. | Good starting range for moderately polar compounds.[5][7] |
| 1:1 Hexane:EtOAc | Highly Polar Compounds. | Use if the product has a very low Rf in the 4:1 system.[5] |
| 9:1:0.5 Hexane:EtOAc:DCM | Isomer Separation. | Dichloromethane can alter selectivity and help resolve close-running spots. |
| Toluene:Acetone | Aromatic Compounds. | An alternative system known to be effective for separating aromatic compounds.[8] |
Question 2: I ran a column, but my fractions are still a mixture of isomers. What can I do?
Answer: Separating positional isomers is one of the most significant challenges. If a standard column fails, consider these advanced techniques:
-
Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic), use a shallow gradient. Start with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and very slowly increase the polarity (e.g., to 90:10 Hexane:EtOAc) over many column volumes. This gives the isomers more time to resolve.
-
Increase Column Length/Decrease Diameter: Use a longer, thinner column to increase the number of theoretical plates, enhancing separation efficiency.
-
Reduce the Load: Do not overload the column. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product.
-
Re-chromatograph: Combine the mixed fractions, concentrate them, and run a second column using the optimized shallow gradient identified above.
Question 3: My purified product is a persistent oil and refuses to crystallize. How can I induce solidification?
Answer: "Oiling out" is a common problem that occurs when the compound's melting point is low or when residual impurities inhibit the formation of a crystal lattice.[9]
Caption: Decision tree for troubleshooting crystallization issues.
Step-by-Step Protocol for Recrystallization:
-
Ensure Purity: First, confirm the purity of the oil. If significant impurities remain, recrystallization is unlikely to succeed. Re-purify via column chromatography if necessary.
-
Solvent Screening: Test solubility in a range of solvents (e.g., hexane, toluene, ethyl acetate, ethanol).[10] An ideal solvent will dissolve your compound when hot but not when cold.[11]
-
Use a Solvent-Pair System: This is often the most effective method.
-
Dissolve the oil in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate).
-
While heating, slowly add a "poor," miscible solvent in which the compound is insoluble (e.g., hexanes) until the solution becomes faintly cloudy.
-
Add a drop or two of the "good" solvent to make the solution clear again.
-
-
Promote Slow Crystal Growth: Allow the flask to cool to room temperature undisturbed, then move it to a refrigerator or ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal from a previous successful batch.[9][11]
Frequently Asked Questions (FAQs)
Q: What is the primary purification method I should rely on? A: A combination of silica gel column chromatography followed by recrystallization is the most robust strategy. Chromatography is essential for removing the isomeric byproduct, while recrystallization is excellent for removing trace impurities and yielding a high-purity, crystalline final product.
Q: Are there any stability concerns during purification? A: The trifluoromethyl ketone and nitrile functional groups are generally robust. However, avoid prolonged exposure to strong acids or bases during the workup, as this could potentially lead to the hydrolysis of the nitrile group to a carboxylic acid. The trifluoromethyl ketone moiety itself is stable but can form hydrates in the presence of water, which is generally reversible upon drying.[12][13]
Q: How should I store the final, purified compound? A: Store the compound in a tightly sealed container in a cool, dry place, protected from light. A refrigerator or freezer is ideal for long-term storage to prevent any potential degradation.
Q: What analytical techniques should I use to confirm the purity and identity of my final product? A:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the structure, particularly the para-substitution pattern on the aromatic ring, and to check for the absence of isomeric impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.
-
Melting Point Analysis: A sharp, defined melting point is a strong indicator of high purity.
References
-
Zubrick, J. W. (n.d.). Recrystallization. The Organic Chem Lab Survival Manual. 14
-
Tummala, R., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry. 12
-
Various Authors. (2017). Good solvent system in TLC in aniline and ketone compound? ResearchGate.
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. 9
-
University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry.
-
Baumann, J. B. (n.d.). Solvent Selection for Recrystallization. Journal of Chemical Education. 10
-
Nichols, L. (n.d.). Crystallization. Chemistry LibreTexts. 11
-
Various Authors. (2017). What solvent is used for TLC? Quora.
-
Various Authors. (2023). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. Reddit.
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
-
Bhat, R. G., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Friedel–Crafts reaction.
-
Bhat, R. G., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry.
-
Bhat, R. G., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Institutes of Health.
-
Bhat, R. G., et al. (2021). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. ResearchGate.
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
-
University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
-
Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube.
-
LibreTexts Chemistry. (2023). Chemistry of Nitriles.
-
LibreTexts Chemistry. (2020). Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
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Technical Support Center: Optimizing Reaction Conditions for Friedel-Crafts Acylation
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this cornerstone C-C bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind common experimental challenges, providing you with the insights needed to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during Friedel-Crafts acylation in a direct question-and-answer format.
Q1: Why is my reaction showing low or no yield, with significant recovery of the aromatic starting material?
This is the most common issue and can stem from several critical factors related to reagents and reaction conditions.
Potential Causes & Recommended Solutions:
-
Inactive Catalyst due to Moisture: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2][3] Any trace of water in the glassware, solvents, or reagents will hydrolyze and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (N₂ or Argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Handle the Lewis acid quickly in a glovebox or under a positive pressure of inert gas.
-
-
Insufficient Catalyst Stoichiometry: Unlike truly catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][2][4][5][6]
-
Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution, which fails on aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN, -SO₃H).[1][6][7]
-
Solution: If your substrate is deactivated, standard Friedel-Crafts conditions will likely be ineffective. Consider alternative synthetic routes or using more forcing conditions with stronger superacid systems, though this can lead to side reactions. Modern methods using methanesulfonic anhydride may offer a "greener" alternative for some unactivated systems.[8]
-
-
Sub-optimal Temperature: The reaction may have a significant activation energy that is not being overcome at lower temperatures. Conversely, excessively high temperatures can cause decomposition of reagents or products.[1][2]
-
Solution: Most reactions are initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature or heated to reflux.[9] If you see no conversion at room temperature, consider gradually increasing the temperature and monitoring the reaction by TLC or LC-MS.
-
Q2: My reaction is producing multiple products or isomers. What's going on?
While Friedel-Crafts acylation is known for its clean mono-acylation, side products can still form under certain conditions.
Potential Causes & Recommended Solutions:
-
Polysubstitution on Highly Activated Rings: Although the acyl group deactivates the product towards further acylation,[5][10][11] highly activated starting materials (like phenols or anisoles) can sometimes undergo a second acylation.[1][2]
-
Solution: Use a controlled stoichiometry (1:1 ratio of acylating agent to aromatic substrate). Running the reaction at a lower temperature can also improve selectivity.
-
-
Unexpected Regioselectivity (ortho/para Isomers): The acylium ion is a bulky electrophile, which generally favors substitution at the sterically less hindered para position.[12] However, the choice of solvent can influence the ortho/para ratio.
-
Solution: The product ratio can be solvent-dependent. For instance, in the acylation of naphthalene, non-polar solvents like CS₂ or CH₂Cl₂ favor the kinetically controlled 1-acetyl product, while polar solvents like nitrobenzene can lead to the thermodynamically more stable 2-acetyl product.[13] Experiment with different inert solvents (see Table 2) to optimize for your desired isomer.
-
Q3: My reaction starts but then stalls before completion. What is causing this?
A stalling reaction often points to catalyst deactivation during the course of the reaction.
Potential Causes & Recommended Solutions:
-
Progressive Catalyst Deactivation: As described in Q1, the Lewis acid forms a complex with the ketone product. If the initial stoichiometry was borderline insufficient, the reaction will stop once all the free catalyst has been consumed.[2]
-
Solution: Ensure you are using at least a stoichiometric amount of the Lewis acid. In some cases, a slight excess (e.g., 1.2 equivalents) may be beneficial.
-
-
Incompatible Functional Groups: Substrates containing amine (-NH₂) or alcohol (-OH) groups are generally unsuitable for direct Friedel-Crafts acylation.[2][14] The lone pairs on the nitrogen or oxygen atoms will coordinate strongly with the Lewis acid, deactivating both the catalyst and the aromatic ring.[2][15][16][17]
-
Solution: Protect the interfering functional group before the acylation step. For example, an alcohol can be protected as an ether, and an amine can be protected as an amide. The protecting group can be removed after the reaction.
-
Frequently Asked Questions (FAQs)
Q: How do I choose the right Lewis acid catalyst for my reaction?
The choice of catalyst is critical and depends on the reactivity of your aromatic substrate.
-
Strong Lewis Acids (e.g., AlCl₃): This is the most common and powerful catalyst, suitable for unactivated or moderately deactivated rings.[4][18] However, its high reactivity can sometimes lead to side reactions.
-
Milder Lewis Acids (e.g., FeCl₃, ZnCl₂, BF₃·OEt₂): These are preferred for more activated aromatic rings where a highly reactive catalyst is not necessary.[4] FeCl₃ is a good alternative to AlCl₃ as it is less moisture-sensitive and can be easier to handle.[19] For highly activated substrates, catalytic amounts of milder Lewis acids may be sufficient.[4]
-
Solid Acid Catalysts (e.g., Zeolites): These are often used in industrial applications and offer advantages like easier separation, reusability, and alignment with green chemistry principles.[12][20]
Q: What is the role of the solvent, and which one should I use?
The solvent must be inert to the highly reactive conditions. The choice can also influence reaction rate and selectivity.[13]
-
Common Inert Solvents: Dichloromethane (CH₂Cl₂), 1,2-dichloroethane (DCE), and carbon disulfide (CS₂) are frequently used.[6]
-
Using the Aromatic as a Solvent: If the aromatic substrate is a liquid and inexpensive, using it in large excess can serve as the solvent, which can be synthetically efficient.[6]
-
Polar Solvents: Nitrobenzene or nitromethane can be used, but be aware they can form complexes with the Lewis acid and alter product distributions, as seen in the acylation of naphthalene.[13]
Q: Can I perform an intramolecular Friedel-Crafts acylation?
Yes, intramolecular acylation is a powerful method for synthesizing polycyclic ketones, particularly for forming 5- and 6-membered rings.[10][21][22] The substrate must contain both the aromatic ring and the acyl chloride (or carboxylic acid) moiety. Reagents like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) are often effective for these cyclizations.[21]
Data & Protocols
Table 1: Comparison of Common Lewis Acid Catalysts
| Catalyst | Relative Reactivity | Typical Substrates | Stoichiometry | Notes |
| AlCl₃ | Very High | Benzene, Toluene, Halobenzenes | ≥1.0 equiv. | Highly moisture-sensitive. Most common choice.[4][12] |
| FeCl₃ | High | Activated & unactivated arenes | ≥1.0 equiv. | Less moisture-sensitive than AlCl₃, good alternative.[19] |
| BF₃·OEt₂ | Moderate | Activated arenes (e.g., anisole) | Catalytic to Stoichiometric | Liquid, easier to handle. Often requires heating. |
| ZnCl₂ | Mild | Highly activated arenes (e.g., phenols) | Catalytic | Used for specific applications, generally less effective.[4] |
| SnCl₄ | Moderate | General purpose | ≥1.0 equiv. | Liquid, can be an alternative to AlCl₃. |
Diagram 1: The Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of AlCl₃-catalyzed Friedel-Crafts Acylation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield in Friedel-Crafts reactions.
Protocol: General Procedure for Friedel-Crafts Acylation of Toluene
This procedure is a representative example and requires optimization for different substrates. Handle all reagents in a fume hood with appropriate personal protective equipment.
-
Preparation: Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or inert gas inlet), and a dropping funnel.[23]
-
Catalyst Suspension: Under an inert atmosphere (N₂ or argon), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents). Add anhydrous dichloromethane (CH₂Cl₂) to create a stirrable suspension. Cool the mixture to 0 °C in an ice-water bath.[3][23]
-
Acylating Agent Addition: Dissolve the acylating agent (e.g., acetyl chloride, 1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0 °C.[23]
-
Aromatic Substrate Addition: After the initial addition is complete, add the aromatic substrate (e.g., toluene, 1.0 equivalent), also dissolved in dichloromethane, dropwise from the dropping funnel. Control the addition rate to keep the internal temperature below 10 °C.[3]
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the progress by TLC or LC-MS. If needed, the reaction can be gently heated to reflux to drive it to completion.
-
Quenching: CAUTION: HIGHLY EXOTHERMIC. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl in a separate beaker.[11][23] This hydrolyzes the aluminum complexes.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with one or two portions of dichloromethane.[3][9]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.[3]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude aryl ketone.[2]
-
Purification: Purify the crude product as necessary, typically by column chromatography on silica gel or recrystallization.[2]
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
NileRed. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014). Friedel-Crafts Acylation. Retrieved from [Link]
-
Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ChemPlayer. (2011). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
LibreTexts. (2023). 11.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
StudySmarter. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
-
Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1990). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education. Retrieved from [Link]
-
NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
ResearchGate. (2025). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved from [Link]
-
LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
-
Reddit. (2017). Finding theoretical yield (Friedel Crafts Acylation Reaction). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Friedel-Crafts - Acylation. Retrieved from [Link]
-
LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
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Technical Support Center: NMR Peak Assignment for 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and require assistance in interpreting its Nuclear Magnetic Resonance (NMR) spectra. The complex interplay between the aliphatic chain, the electron-withdrawing nitrile group, the ketone, and the substituted aromatic ring can lead to challenges in peak assignment. This document provides a series of troubleshooting questions and detailed answers to help you navigate these complexities with confidence.
Frequently Asked Questions (FAQs)
Q1: I've just acquired my initial ¹H and ¹³C NMR spectra. What are the expected chemical shifts and basic assignments for my compound?
A1: Understanding the foundational spectrum is the first step. The molecule possesses distinct electronic environments that cause its proton and carbon signals to appear in predictable regions. The primary deshielding influences are the carbonyl group (C=O), the nitrile group (-C≡N), and the electron-withdrawing trifluoromethylphenyl group.
Below is a summary of the expected chemical shifts in a standard solvent like deuterochloroform (CDCl₃). Note that actual values can vary slightly based on concentration, temperature, and solvent choice.[1][2]
Molecular Structure with Labeling:
Caption: Labeled structure of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Label | Multiplicity | Integration | Approx. δ (ppm) | Rationale |
|---|---|---|---|---|---|
| Methylene α to C=O | H6 | Triplet (t) | 2H | 2.9 - 3.1 | Strongly deshielded by adjacent ketone. |
| Methylene α to C≡N | H2 | Triplet (t) | 2H | 2.3 - 2.5 | Deshielded by the electronegative nitrile group.[3] |
| Methylene Chain | H3, H5 | Multiplet (m) | 4H | 1.6 - 1.8 | Standard aliphatic region; likely overlapping. |
| Methylene Chain | H4 | Multiplet (m) | 2H | 1.4 - 1.6 | Most shielded methylene group. |
| Aromatic Protons | H10, H12 | Doublet (d) | 2H | ~8.1 | Ortho to C=O, deshielded. |
| Aromatic Protons | H9, H13 | Doublet (d) | 2H | ~7.7 | Meta to C=O, ortho to -CF₃. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Label | Approx. δ (ppm) | Rationale |
|---|---|---|---|
| Carbonyl | C7 | 198 - 202 | Typical ketone carbonyl chemical shift.[4] |
| Aromatic (C-C=O) | C8 | 135 - 138 | Quaternary aromatic carbon attached to the ketone. |
| Aromatic (CH) | C9, C13 | ~129 | Aromatic CH carbons. |
| Aromatic (CH) | C10, C12 | ~126 (quartet) | Aromatic CH carbons adjacent to the C-CF₃ group, showing coupling to Fluorine. |
| Aromatic (C-CF₃) | C11 | 133 - 136 (quartet) | Quaternary carbon attached to the CF₃ group. |
| Trifluoromethyl | C14 | ~123 (quartet) | Carbon of the CF₃ group, split by three fluorine atoms. |
| Nitrile | C1 | 118 - 120 | Characteristic chemical shift for a nitrile carbon. |
| Methylene α to C=O | C6 | 38 - 42 | Deshielded by ketone. |
| Methylene α to C≡N | C2 | 25 - 28 | Deshielded by nitrile. |
| Methylene Chain | C3, C5 | 28 - 32 | Standard aliphatic region. |
| Methylene Chain | C4 | 23 - 26 | Most shielded aliphatic carbon. |
Q2: The aliphatic methylene signals between 1.4 and 2.0 ppm are overlapping. How can I unambiguously assign the H3, H4, and H5 protons?
A2: This is a classic problem of signal overlap in flexible aliphatic chains. While 1D NMR is insufficient here, 2D NMR spectroscopy provides the necessary resolution by revealing proton-proton and proton-carbon correlations.
The Causality Behind the Solution: The principle is to trace the connectivity of the atoms. Since protons on adjacent carbons will show a correlation, we can "walk" down the carbon chain from an easily identifiable starting point. The protons on C6 (at ~3.0 ppm) are an ideal anchor point because they are well-resolved and significantly downfield.
Recommended Protocol: 2D COSY (Correlation Spectroscopy)
-
Acquire a 2D ¹H-¹H COSY Spectrum: This experiment shows which protons are coupled to each other, revealing neighbor relationships.
-
Start at the Anchor Signal: Locate the cross-peak corresponding to the H6 protons (~3.0 ppm) on the diagonal.
-
Trace the Connectivity:
-
Look for an off-diagonal peak that correlates H6 with another signal. This signal must be from its neighbor, H5.
-
Now, move to the H5 signal on the diagonal. Find its other correlation partner (besides H6). This will be H4.
-
Continue this process from H4 to identify H3, and finally from H3 to the last aliphatic signal, H2 (~2.4 ppm). This confirms the entire chain assignment.
-
Troubleshooting Workflow Diagram:
Sources
preventing byproduct formation in nitrile synthesis
Welcome to our dedicated support center for nitrile synthesis. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and prevent byproduct formation in their experiments. Here, we leverage our expertise to explain the causality behind experimental outcomes and provide validated protocols to enhance the success of your syntheses.
Troubleshooting Guides
This section addresses specific, common problems encountered during nitrile synthesis. Each entry is formatted as a question you might ask, followed by a detailed, actionable answer.
Case File #1: Sandmeyer Reaction
Question: My Sandmeyer reaction is giving low yields and a significant amount of phenol byproduct. What's going wrong and how can I fix it?
Answer:
This is a classic issue in the Sandmeyer reaction, and it almost always points to the instability of the intermediate diazonium salt. The primary cause is the reaction of the diazonium salt with water, which is exacerbated by elevated temperatures.
Root Cause Analysis:
Aryl diazonium salts are thermally unstable.[1] At temperatures above 5 °C, they can readily decompose. In an aqueous acidic environment, this decomposition pathway often leads to the formation of an aryl cation, which is then trapped by water to form the undesired phenol byproduct.[1][2] The goal is to form the diazonium salt and use it in situ under conditions that favor the desired copper-catalyzed substitution over hydrolysis.
Troubleshooting Protocol:
-
Strict Temperature Control: The diazotization step (formation of the diazonium salt from an aniline derivative using a nitrite source like NaNO₂ and a strong acid) is critical. Maintain the reaction temperature rigorously between 0–5 °C using an ice-salt bath.[1][2] Higher temperatures will accelerate decomposition and phenol formation.[2]
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the acidic solution of your aromatic amine. This prevents localized overheating and uncontrolled reaction rates.
-
Ensure Complete Diazotization: Before proceeding, you can check for the presence of unreacted nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). A slight excess is acceptable, but a large excess should be quenched with a small amount of urea.
-
Catalyst Preparation: Prepare your solution of the copper(I) cyanide catalyst separately and ensure it is also cooled to the appropriate temperature before the addition of the diazonium salt solution.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the cold copper(I) cyanide solution. Never add the copper salt to the diazonium salt. This ensures the diazonium salt is always in the presence of the catalyst, promoting the desired reaction pathway.
Workflow Diagram: Optimizing the Sandmeyer Reaction
Caption: Troubleshooting workflow for the Sandmeyer reaction.
Case File #2: Rosenmund-von Braun Reaction
Question: My Rosenmund-von Braun reaction is not going to completion, or requires extremely high temperatures that decompose my starting material. How can I improve this?
Answer:
The classical Rosenmund-von Braun reaction, which converts an aryl halide to an aryl nitrile using copper(I) cyanide, often requires harsh conditions (150–250 °C).[3] This can be problematic for substrates with sensitive functional groups. The insolubility of CuCN and the heterogeneity of the reaction are key challenges.
Root Cause Analysis:
The high activation energy of this reaction is due to the difficulty of the nucleophilic substitution on the aryl halide. The reaction often exhibits an induction period, followed by a rapid phase, suggesting complex kinetics involving the solid and liquid phases.[4] Modern advancements focus on improving the solubility and reactivity of the copper cyanide species through the use of additives or specialized solvents.
Optimization Strategies:
-
Use of Additives/Ligands: The addition of promoting ligands can significantly lower the required reaction temperature. L-proline has been shown to be an effective additive, allowing the reaction to proceed at much lower temperatures (80–120 °C).[3][5] Other ligands like picolinamides have also demonstrated a significant accelerating effect.[6]
-
Solvent Choice: The choice of solvent is critical. High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used. DMF is often found to be the best medium for L-proline-promoted reactions.[3] The use of ionic liquids has also been explored as an effective reusable reaction medium.[5]
-
Microwave Irradiation: For certain substrates, microwave heating can accelerate the reaction and improve yields, sometimes allowing for one-pot procedures.[5]
Comparative Table: Rosenmund-von Braun Conditions
| Condition | Classical Method | Modern (Promoted) Method |
| Temperature | 150–250 °C[3] | 80–120 °C[3][5] |
| Additive/Ligand | None (sometimes pyridine)[4] | L-proline[3], Picolinamides |
| Common Solvents | None (neat) or high-boiling inert solvents | DMF, DMSO, NMP, Ionic Liquids[3] |
| Substrate Scope | Limited to robust aryl halides | Broader, tolerates more sensitive functional groups[3] |
Recommended Protocol (L-Proline Promoted):
-
To a reaction vessel, add the aryl bromide (1.0 mmol), CuCN (2.0 mmol), and L-proline (1.0 mmol).
-
Add DMF (3 mL) as the solvent.
-
Heat the reaction mixture to 120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 24-48 hours).
-
After cooling, perform a standard aqueous workup and purify the resulting aryl nitrile by column chromatography.
Frequently Asked Questions (FAQs)
Q1: I am performing a substitution reaction with an alkyl halide and sodium cyanide. How can I avoid the formation of the isonitrile byproduct?
A1: The formation of isonitriles is a common side reaction in the Kolbe nitrile synthesis.[7] The cyanide ion (⁻C≡N) is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom. Attack through carbon gives the desired nitrile, while attack through nitrogen gives the isonitrile. The outcome is influenced by the solvent, the counter-ion of the cyanide salt, and the reaction temperature.
-
Solvent: Polar aprotic solvents like DMSO or DMF are preferred. They solvate the cation (e.g., Na⁺) but leave the cyanide anion relatively "naked" and highly nucleophilic on the carbon end, favoring nitrile formation. Protic solvents can hydrogen-bond with the nitrogen atom, increasing its nucleophilicity and leading to more isonitrile.
-
Counter-ion: Using cyanide salts with more covalent character, like copper(I) cyanide, can favor nitrile formation, although this is more relevant for aryl halides (Rosenmund-von Braun). For alkyl halides, the choice between NaCN and KCN is less critical than the solvent choice.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the nitrile product.
Mechanism Diagram: Ambident Nucleophilicity of Cyanide
Caption: Competing pathways in Kolbe nitrile synthesis.
Q2: During my reaction workup, I'm seeing evidence of my nitrile hydrolyzing to an amide or carboxylic acid. How can I prevent this?
A2: Nitrile hydrolysis is a common issue, as the nitrile group can react with water under either acidic or basic conditions to first form an amide and then a carboxylic acid.[8][9] Since amides are generally easier to hydrolyze than nitriles, once the initial hydrolysis to the amide occurs, it can be difficult to stop the reaction from proceeding to the carboxylic acid under harsh conditions.[8][10]
Prevention Strategies During Workup:
-
Avoid Strong Acids and Bases: If possible, use a neutral or mildly acidic/basic workup. Quench the reaction with a saturated solution of a mild reagent like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) instead of strong acids (HCl) or bases (NaOH).
-
Keep it Cold: Perform the aqueous workup at low temperatures (e.g., in an ice bath). Hydrolysis rates are significantly slower at lower temperatures.
-
Minimize Contact Time: Do not let the organic layer containing your nitrile sit in contact with the aqueous phase for extended periods. Separate the layers promptly after extraction.
-
Use Anhydrous Conditions: If your synthesis allows, using anhydrous workup conditions can completely prevent hydrolysis. This might involve filtering the reaction mixture through a plug of silica or celite and removing the solvent under reduced pressure without an aqueous wash.
If partial hydrolysis to the amide is unavoidable but you wish to isolate the nitrile, careful purification by chromatography can often separate the more polar amide byproduct from the desired nitrile.
Q3: What are the best modern methods for converting an aldehyde directly to a nitrile?
A3: The one-pot conversion of aldehydes to nitriles is a highly efficient transformation that avoids the isolation of intermediate aldoximes. Several modern, reliable methods exist.
-
With Hydroxylamine Hydrochloride: A straightforward process involves heating the aldehyde with hydroxylamine hydrochloride in a solvent like N-methylpyrrolidone (NMP). This in situ forms the aldoxime, which then dehydrates to the nitrile.[11]
-
Using 'Activated DMSO': This method allows for the transformation of a wide range of aldehydes to nitriles with water as the only byproduct, making it a green and practical option.[11]
-
Eco-Friendly Catalysis: A deep eutectic mixture of choline chloride and urea can act as an efficient and environmentally friendly catalyst for this conversion, often under solvent-free conditions.[11]
-
Ammonia and an Oxidant: An efficient one-pot conversion can be achieved using an oxidant like trichloroisocyanuric acid (TCCA) in aqueous ammonia. This method works for aldehydes, alcohols, and even primary amines.[11]
These methods offer significant advantages over older, multi-step procedures by improving atom economy and simplifying the experimental setup.
References
-
Converting Nitriles to Amides. Chemistry Steps. [Link]
-
Nitrile to Amide - Common Conditions. Organic Chemistry Portal. [Link]
-
Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]
-
5 Nitrile Hydrolysis Steps. Berkeley Learning Hub. [Link]
-
Rosenmund–von Braun reaction. Wikipedia. [Link]
-
Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry. [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
Nitrile synthesis | Overview & Research Examples. Perlego. [Link]
-
Making Amides from Nitriles. Chemistry LibreTexts. [Link]
-
Selective catalysts used for the synthesis of α‐amino nitrile. ResearchGate. [Link]
-
Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. [Link]
-
Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. StudySmarter. [Link]
-
THE ROSENMUND-von BRAUN NITRILE SYNTHESIS. Journal of the American Chemical Society. [Link]
-
Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. [Link]
-
L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett. [Link]
-
Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Nitrile. Wikipedia. [Link]
-
Rosenmund–von Braun reaction | 12 Publications | 125 Citations. SciSpace. [Link]
-
Sandmeyer type reaction troubleshoot. Reddit. [Link]
-
20.11 Synthesis and Reactions of Nitriles. YouTube. [Link]
- Purification of chlorobutyronitrile.
-
Nitriles. EBSCO. [Link]
-
Reactions of Nitriles. Chemistry Steps. [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. ACS Publications. [Link]
-
Ligand-Promoted Rosenmund–von Braun Reaction. ResearchGate. [Link]
-
20.11 Synthesis and Reactions of Nitriles. Chad's Prep. [Link]
-
Troubleshooting a Sandmeyer reaction. Reddit. [Link]
- Purification of nitriles.
-
Sandmeyer reaction (video). Khan Academy. [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides. PMC - NIH. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
-
Nickel‐Catalyzed Cyanation of Vinyl Triflates with Isonitrile as a Nucleophilic CN Source. Wiley Online Library. [Link]
-
Video: Preparation of Nitriles. JoVE. [Link]
-
Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source. ResearchGate. [Link]
-
RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. [Link]
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- 5. Rosenmund–von Braun reaction | 12 Publications | 125 Citations | Top Authors | Related Topics [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitrile - Wikipedia [en.wikipedia.org]
- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 11. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile. We will move beyond a simple recitation of steps to explore the underlying chemical principles, anticipate common challenges, and offer field-tested troubleshooting strategies to ensure a successful and scalable synthesis.
Synthesis Overview & Core Challenges
The synthesis of this compound is achieved via a Friedel-Crafts acylation.[1] This classic electrophilic aromatic substitution reaction involves the acylation of (trifluoromethyl)benzene with 6-cyanohexanoyl chloride using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]
The primary challenge in this synthesis stems from the electronic properties of the (trifluoromethyl)benzene starting material. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which deactivates the aromatic ring, making it less nucleophilic and thus less reactive in standard Friedel-Crafts conditions.[3] Overcoming this deactivation is the central theme of this guide.
Caption: Overall workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: Why is this specific Friedel-Crafts acylation so challenging? A1: The reaction's difficulty is rooted in reaction kinetics. The trifluoromethyl group strongly deactivates the benzene ring, reducing its electron density and making it a weaker nucleophile.[3] This necessitates more forcing conditions (e.g., higher temperatures, stoichiometric or excess catalyst) than acylations of electron-rich aromatics. The Lewis acid catalyst (AlCl₃) must be potent enough to generate a highly reactive acylium ion electrophile to drive the reaction forward.[4]
Q2: Why is a stoichiometric amount of AlCl₃ required? Isn't it a catalyst? A2: While AlCl₃ acts catalytically to generate the electrophile, the resulting ketone product is a moderate Lewis base. It readily coordinates with the AlCl₃, forming a stable complex.[1] This complexation effectively removes the AlCl₃ from the catalytic cycle. Therefore, at least one molar equivalent of AlCl₃ relative to the acylating agent is required to ensure the reaction proceeds to completion. For deactivated systems, an excess of the catalyst is often beneficial.
Q3: What are the primary safety concerns I should be aware of when scaling up? A3:
-
Aluminum Chloride (AlCl₃): Reacts violently with water, releasing HCl gas.[5] All glassware and reagents must be scrupulously dry. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen, Argon). Use appropriate PPE, including a face shield and acid-resistant gloves.[5][6]
-
(Trifluoromethyl)benzene: Flammable liquid with potential health hazards upon inhalation or skin contact.
-
6-Cyanohexanoyl Chloride: As an acyl chloride, it is corrosive and lachrymatory. It will also react with moisture.[7]
-
Reaction Quench: The quenching of the AlCl₃ complex is highly exothermic and releases significant amounts of HCl gas. This step must be performed slowly, with adequate cooling (ice bath), and in a well-ventilated fume hood.
Detailed Experimental Protocols
Protocol 1: Preparation of 6-Cyanohexanoyl Chloride
This protocol assumes the starting material is 6-cyanohexanoic acid.
Materials:
-
6-Cyanohexanoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Dimethylformamide (DMF, catalytic amount)
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂). Ensure all glassware is oven-dried.
-
Charge the flask with 6-cyanohexanoic acid (1.0 eq) and anhydrous toluene.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2 - 1.5 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours, or until gas evolution ceases. Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by GC-MS to confirm the formation of the methyl ester of the starting acid is complete.
-
Cool the mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure (distillation). The resulting crude 6-cyanohexanoyl chloride is typically a pale yellow oil and can be used in the next step without further purification.[8]
Protocol 2: Friedel-Crafts Acylation
Materials:
-
(Trifluoromethyl)benzene
-
6-Cyanohexanoyl chloride (from Protocol 1)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
| Reagent | MW ( g/mol ) | Amount (mol eq) | Mass/Volume |
| (Trifluoromethyl)benzene | 146.11 | 3.0 | (Scale dependent) |
| 6-Cyanohexanoyl Chloride | 159.61 | 1.0 | (Scale dependent) |
| Aluminum Chloride (AlCl₃) | 133.34 | 1.2 | (Scale dependent) |
| Dichloromethane | - | - | (Sufficient for slurry) |
Procedure:
-
Set up a multi-necked, oven-dried flask with a mechanical stirrer, thermometer, inert gas inlet, and an addition funnel.
-
Charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Stir to create a slurry.
-
Cool the slurry to 0-5°C using an ice-salt bath.
-
In a separate flask, dissolve 6-cyanohexanoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and charge this to the addition funnel.
-
Add the acyl chloride solution dropwise to the AlCl₃ slurry, maintaining the internal temperature below 10°C. A colored complex will form. Stir for 30-60 minutes at this temperature to ensure complete formation of the acylium ion.
-
Add (Trifluoromethyl)benzene (3.0 eq) dropwise via the addition funnel, again keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or by quenching an aliquot in methanol and analyzing via GC-MS.
-
Work-up: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. Caution: Highly exothermic and releases HCl gas.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Purification
The crude product can be purified by either recrystallization (e.g., from an ethanol/water or isopropanol/heptane mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Troubleshooting Guide
Caption: A logical flowchart for troubleshooting low reaction yield.
Problem: Low or No Conversion
Q: My reaction shows only starting materials even after several hours. What is the most likely cause? A: The most common failure point for any Friedel-Crafts reaction is catalyst deactivation by moisture.[9] Aluminum chloride is extremely hygroscopic and reacts with trace water to become inactive. Ensure all glassware was oven- or flame-dried, all reagents and solvents are certified anhydrous, and the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon. The quality of the AlCl₃ is also critical; use a freshly opened bottle of high-purity, anhydrous AlCl₃.
Q: The reaction started but seems to have stalled at ~50% conversion. Why? A: This often points to insufficient catalyst loading. As the product forms, it complexes with the AlCl₃, removing it from the reaction.[1] If you started with a bare stoichiometric amount (1.0 eq), there may not be enough free catalyst to drive the reaction to completion. For a deactivated substrate like this, using 1.2-1.5 equivalents of AlCl₃ is recommended. Another possibility is that the reaction is simply very slow at room temperature. Consider extending the reaction time or gently warming the mixture (e.g., to 40°C), while carefully monitoring for the formation of impurities.
Problem: Impurity Formation & Scale-Up Issues
Q: My crude product NMR shows a mixture of isomers. How can I improve regioselectivity? A: The trifluoromethyl group is a meta-directing deactivator. However, Friedel-Crafts acylations are sterically sensitive, and acylation will preferentially occur at the less-hindered para position. The formation of the meta-isomer is a known side reaction. To minimize it, maintain a lower reaction temperature during the addition and initial reaction phase (0-10°C). Slower addition of the reagents can also improve selectivity. If isomers are unavoidable, they will need to be separated by careful column chromatography or fractional crystallization.
Q: When I scaled the reaction from 1g to 100g, my yield dropped and I got a dark, tarry mixture. What happened? A: This is a classic scale-up problem related to heat management. The complexation of AlCl₃ and the quenching step are both highly exothermic. On a small scale, the flask's surface area allows for efficient heat dissipation. On a larger scale, the volume-to-surface area ratio increases, and heat cannot escape as easily, leading to a rapid temperature rise. This "runaway" reaction can cause decomposition of starting materials and products, leading to tar formation. Solution: For scale-up, you must use a jacketed reactor with controlled cooling. The addition of reagents must be done much more slowly, with constant monitoring of the internal temperature. Diluting the reaction mixture with more solvent can also help to manage the exotherm.
Analytical Characterization
Confirm the identity of the final product, this compound (C₁₄H₁₄F₃NO, MW: 269.27), using the following analytical methods.[10]
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons (two doublets in the 7.5-8.2 ppm range), a triplet for the alpha-keto CH₂ (~3.0 ppm), and multiplets for the other aliphatic protons. |
| ¹³C NMR | A signal for the ketone carbonyl (~198 ppm), nitrile carbon (~119 ppm), quaternary CF₃ carbon (q), and distinct aromatic and aliphatic carbon signals. |
| FTIR | Characteristic stretches for C=O (ketone, ~1690 cm⁻¹), C≡N (nitrile, ~2245 cm⁻¹), and C-F bonds (~1320, 1160, 1120 cm⁻¹). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 269. Key fragments corresponding to the loss of the alkyl chain and the trifluoromethylbenzoyl cation. |
| HPLC/GC | A single major peak indicating the purity of the isolated compound. |
References
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (2015). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved from [Link]
-
Lab Alley. (2025). Safety Data Sheet - Aluminum Chloride, Anhydrous. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. media.laballey.com [media.laballey.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. Hexanoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | 898783-72-7 [chemicalbook.com]
Technical Support Center: 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile
This guide is intended for researchers, scientists, and drug development professionals working with 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile. Here, we address potential stability issues and provide troubleshooting advice to ensure the integrity of your experiments. The information is based on the chemical properties of the molecule and best practices for handling similar compounds.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this molecule stem from its two main functional groups: the ketone and the nitrile. The ketone group, activated by the electron-withdrawing trifluoromethylphenyl group, can be susceptible to nucleophilic attack and reduction. The nitrile group is prone to hydrolysis under strong acidic or basic conditions, which would convert it to a carboxylic acid or amide.
Q2: How should I properly store this compound?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend cold-chain transportation, suggesting that refrigeration (2-8 °C) is ideal for long-term storage.[3] It is also prudent to protect it from light and moisture.
Q3: What materials and chemical conditions should be avoided when working with this compound?
A3: Avoid strong oxidizing agents, strong reducing agents (like sodium borohydride unless a reduction is intended), and strong acids or bases.[1] Protic solvents like methanol, especially in the presence of trace acids or bases, could potentially promote degradation over extended periods.[4]
Q4: Is the nitrile group in this compound metabolically stable?
A4: Generally, the nitrile group is considered metabolically stable and can improve the pharmacokinetic profile of drug candidates.[5][6] However, its stability can be influenced by the surrounding molecular structure and the specific metabolic enzymes it encounters.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides potential causes and solutions.
| Observed Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in NMR or LC-MS analysis of a stored sample. | Degradation of the compound. This could be due to hydrolysis of the nitrile group to a carboxylic acid or amide, or other side reactions. | Review your storage conditions. Ensure the compound is stored in a tightly sealed container at the recommended temperature, protected from moisture and light. Consider repurifying a small amount of the material before use if degradation is suspected. |
| Low yield or incomplete reaction in a synthesis step using this compound. | The compound may have degraded, or there might be impurities from its synthesis. | Confirm the purity of the starting material using an appropriate analytical method (e.g., NMR, LC-MS). If impurities are present, purify the compound before use. Also, ensure your reaction conditions are anhydrous and free of strong acids or bases, unless they are part of the intended reaction. |
| Inconsistent biological assay results. | This could be due to the degradation of the compound in the assay medium, especially if the medium has a high or low pH. | Assess the stability of the compound in your assay buffer at the working concentration and temperature. This can be done by incubating the compound in the buffer for the duration of the assay and then analyzing it by LC-MS to check for degradation products. If instability is observed, consider using a different buffer system or reducing the incubation time. |
Experimental Protocols
Protocol 1: Small-Scale Purification by Column Chromatography
This protocol is for the purification of this compound if degradation or impurities are suspected.
-
Prepare the Column: Use a glass column packed with silica gel. The amount of silica should be about 50 times the weight of the compound to be purified.
-
Choose the Solvent System: A common solvent system for compounds of this polarity is a mixture of hexane and ethyl acetate. The ideal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired compound.
-
Load the Sample: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elute the Column: Run the chosen solvent system through the column, collecting fractions.
-
Analyze the Fractions: Monitor the fractions by TLC to identify those containing the pure compound.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Stability Assessment in Aqueous Buffer
This protocol helps determine the stability of the compound in your experimental buffer.
-
Prepare a Stock Solution: Dissolve the compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare Test Solutions: Dilute the stock solution into your aqueous experimental buffer to the final working concentration.
-
Incubate: Keep the test solution at the temperature of your experiment for the intended duration.
-
Take Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the test solution.
-
Analyze: Immediately analyze the aliquots by a suitable method like LC-MS to quantify the amount of the parent compound remaining and identify any degradation products.
-
Plot the Data: Plot the concentration of the parent compound against time to determine its stability profile in the buffer.
Visualizing Potential Degradation Pathways
The following diagram illustrates a potential hydrolytic degradation pathway for the nitrile group under acidic or basic conditions.
Caption: Potential hydrolysis of the nitrile group.
Experimental Workflow for Stability Testing
The diagram below outlines a general workflow for assessing the stability of the compound.
Caption: Workflow for stability assessment.
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 898783-72-7|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
removing impurities from crude 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile
Answering the call of researchers and drug development professionals, this Technical Support Center provides specialized guidance for the purification of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile. As a Senior Application Scientist, my goal is to equip you with not just protocols, but the underlying scientific principles to troubleshoot and optimize your purification strategy effectively. This guide is structured to address the practical challenges encountered in the laboratory, ensuring you can achieve the highest possible purity for your compound.
Understanding the Challenge: The Nature of the Beast
This compound is a ketone, and its purification is often complicated by impurities stemming from its synthesis, typically a Friedel-Crafts acylation or a related coupling reaction.[1][2][3][4] Common impurities may include unreacted starting materials, isomers (ortho-acylated product), di-acylated species, and residual catalyst.[1] The trifluoromethyl group makes the aromatic ring electron-poor, which can influence reactivity and the impurity profile.[2]
Troubleshooting Guide: From Crude to Pure
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question 1: My isolated product is a persistent yellow oil or discolored solid, not the expected white crystalline solid. What's causing this and how do I fix it?
Answer:
This is a common issue often caused by high molecular weight organic impurities or trace amounts of residual metals from the synthesis (e.g., palladium, iron).[5]
-
Probable Cause A: Chromophoric Impurities. These are often colored, non-polar byproducts from the reaction.
-
Solution 1: Activated Carbon Treatment. If the impurity is present in trace amounts, treatment with activated carbon can be highly effective. Carbon adsorbs colored impurities, but be aware that it can also adsorb your product, potentially reducing yield if used in excess.[6]
-
Solution 2: Column Chromatography. This is the most robust method for separating compounds with different polarities.[7][8] Since your target molecule is a ketone, it is moderately polar. A normal-phase silica gel column is appropriate.
-
-
Probable Cause B: Residual Catalyst/Metal Contamination.
-
Solution: Plug Filtration. Before concentrating your crude product, pass the organic solution through a short plug of silica gel or celite. This can remove baseline impurities and some metal residues without the effort of a full column.[9]
-
Protocol 1: Activated Carbon Decolorization
-
Dissolve the impure, colored product in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).[6]
-
Add a very small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. Caution: Add carbon carefully to a hot solution to avoid violent bumping.[6]
-
Gently boil the mixture for 2-5 minutes while stirring.[6]
-
Perform a hot filtration using fluted filter paper to remove the activated carbon.
-
Proceed with crystallization by allowing the hot, clear filtrate to cool slowly.
Question 2: I'm attempting recrystallization, but my compound "oils out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or contains significant impurities that depress the melting point.[6]
-
Probable Cause A: Solution is Supersaturated at a High Temperature.
-
Solution: Return the flask to the heat source and add more hot solvent until the oil redissolves completely. Then, allow the solution to cool much more slowly. A slower cooling rate (e.g., placing the flask in a warm water bath that cools to room temperature) encourages proper crystal lattice formation.[6][10]
-
-
Probable Cause B: High Impurity Load.
-
Solution: The presence of impurities can significantly lower the melting point of the mixture.[11] In this case, a preliminary purification step is necessary. Perform column chromatography on the crude oil to remove the bulk of the impurities, and then recrystallize the resulting cleaner solid.
-
Question 3: My yield is very low after column chromatography. Where did my product go?
Answer:
Product loss during chromatography can be frustrating. Several factors could be at play.
-
Probable Cause A: Compound Decomposition on Silica Gel. Standard silica gel is slightly acidic and can cause degradation of sensitive compounds, including some ketones.[9][12]
-
Solution 1: Deactivate the Silica. Prepare your silica slurry in the chosen eluent, but add 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface.
-
Solution 2: Use an Alternative Stationary Phase. If the compound is highly sensitive, consider using alumina (neutral or basic) or Florisil as the stationary phase.[9]
-
-
Probable Cause B: Irreversible Adsorption. The compound might be too polar for the chosen solvent system and is sticking irreversibly to the top of the column.
-
Solution: Before running the full column, always determine the ideal mobile phase using Thin Layer Chromatography (TLC). The target compound should have an Rf value of approximately 0.3-0.4 for good separation.[9] If your compound doesn't move even in 100% ethyl acetate, a more polar solvent system (e.g., dichloromethane/methanol) may be required.
-
-
Probable Cause C: Product Eluted in the Solvent Front. If the chosen eluent is too polar, the compound will travel with the solvent front and elute in the very first fractions with non-polar impurities.
-
Solution: Always check the first fraction collected from the column via TLC.[9] If the product is there, the column must be re-run with a less polar eluent.
-
Workflow for Purification of Crude Ketone
The following diagram outlines a logical workflow for purifying the crude product after initial workup.
Caption: Decision workflow for purifying crude this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying this ketone?
For high purity on a research scale, flash column chromatography is typically the most effective method.[7][8] It allows for the separation of closely related impurities, such as positional isomers, which may be difficult to remove by recrystallization alone.
Q2: Which solvents are best for recrystallizing this compound?
The ideal recrystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[6] For a moderately polar ketone like this, a binary solvent system often works best.
| Solvent System (v/v) | Rationale |
| Ethanol/Water | The compound should dissolve well in hot ethanol. Water is then added dropwise as the anti-solvent until turbidity persists, then a drop of ethanol is added to clarify before slow cooling. |
| Ethyl Acetate/Hexanes | A very common and effective system. Dissolve in a minimum of hot ethyl acetate, then add hexanes as the anti-solvent.[13] |
| Toluene/Hexanes | Good for aromatic compounds; provides a different selectivity compared to ester-based solvents.[14] |
Q3: How can I remove unreacted starting materials, specifically the acyl chloride or anhydride?
These reagents are typically removed during the aqueous workup. A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will quench and remove acidic species like acyl chlorides and carboxylic acids (from anhydrides).
Q4: Can I use a bisulfite extraction to purify this ketone?
Bisulfite extraction is an effective technique for separating certain aldehydes and unhindered ketones from other organic compounds.[15] The bisulfite anion adds to the carbonyl to form a water-soluble salt. However, sterically hindered or conjugated ketones may be unreactive.[15] Given the structure of this compound, the ketone is somewhat hindered and may react slowly or not at all. A small-scale test is recommended before applying this to your entire batch.
Protocol 2: Flash Column Chromatography
-
Select Solvent System: Use TLC to find a solvent system (e.g., Hexanes:Ethyl Acetate) that gives the target compound an Rf of ~0.3-0.4.
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar solvent mixture.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elute: Begin running the column with the low-polarity solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Recrystallization
This diagram provides a decision tree for common recrystallization problems.
Caption: Troubleshooting guide for common issues encountered during recrystallization.
References
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments). [Link]
-
Column Chromatography. Jack Westin. [Link]
-
Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium. [Link]
-
Column Chromatography ketone/silica. Physics Forums. [Link]
-
The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry. [Link]
-
Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Purification Troubleshooting. Reddit r/chemistry. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Synthesis, Distillation, & Recrystallization. LabXchange. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. [Link]
-
Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
Sources
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- 2. chemistryjournals.net [chemistryjournals.net]
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- 5. reddit.com [reddit.com]
- 6. rubingroup.org [rubingroup.org]
- 7. jackwestin.com [jackwestin.com]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 9. Purification [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. creative-chemistry.org.uk [creative-chemistry.org.uk]
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- 13. Reagents & Solvents [chem.rochester.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Technical Support Center: Enhancing the Purity of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and enhance the purity of your compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route, which is typically a Friedel-Crafts acylation or a related coupling reaction.[1][2] Based on this, you can anticipate the following contaminants:
| Impurity Type | Likely Source & Chemical Name | Rationale |
| Starting Materials | 4-(Trifluoromethyl)benzene or a derivative | Incomplete reaction during the Friedel-Crafts acylation step. |
| Adiponitrile or a derivative (e.g., 6-cyanohexanoyl chloride) | Unreacted acylating agent.[3] | |
| Reaction By-products | Di-acylated aromatic compounds | Polysubstitution can occur if the reaction conditions are not carefully controlled.[4] |
| Isomeric products | Acylation may occur at different positions on the aromatic ring, though the trifluoromethyl group is a meta-director. | |
| Reagent Residues | Lewis Acids (e.g., AlCl₃) or their hydrolysis products | Incomplete quenching and work-up can leave inorganic residues.[5] |
| Solvent Residues | Reaction or work-up solvents (e.g., Dichloromethane, Nitrobenzene) | Residual solvent trapped within the crude solid.[6] |
Q2: My crude product has a distinct color (e.g., yellow or brown). What is the likely cause and how can I remove it?
A2: A persistent color in the crude product often indicates the presence of high-molecular-weight, polar impurities or residual reagents from the synthesis.
-
Cause: These colored impurities can arise from polymerization or side reactions promoted by the Lewis acid catalyst used in Friedel-Crafts reactions.[4]
-
Solution: A simple and effective method to remove colored impurities is to treat a solution of your crude product with activated carbon.[7] Dissolve the compound in a suitable hot solvent (as if preparing for recrystallization), add a small amount of activated carbon (typically 1-2% by weight), stir or swirl for a few minutes, and then perform a hot filtration through a pad of Celite to remove the carbon.[8] Caution: Using an excessive amount of activated carbon can lead to significant product loss due to adsorption.[8]
Q3: Which primary purification technique should I choose: recrystallization or column chromatography?
A3: The choice depends on the purity of your crude material and the nature of the impurities. A general decision-making workflow is outlined below.
Caption: Decision workflow for selecting a primary purification method.
-
Recrystallization is ideal when your crude product is already relatively pure (>90%) and the impurities have significantly different solubility profiles from your target compound. It is faster, uses less solvent, and is more scalable than chromatography.
-
Column Chromatography is necessary when you have a complex mixture of impurities, or when impurities have very similar polarity and solubility to your product.[9][10] It offers much higher resolving power but is more labor-intensive and time-consuming.[11]
Part 2: Troubleshooting Guide - Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of your compound in a hot versus a cold solvent.[8]
Q4: How do I select the best solvent for recrystallization?
A4: The ideal solvent should dissolve your compound completely when hot but poorly when cold.[12] Given the structure of this compound (containing a ketone, nitrile, and trifluoromethylphenyl group), it is a moderately polar molecule. A good starting point is to screen moderately polar solvents or a binary solvent pair.[13][14]
Protocol 1: Solvent Screening for Recrystallization
-
Place a small amount of your crude material (approx. 20-30 mg) into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.[15]
-
Gently heat the tubes that did not show good solubility at room temperature. A suitable solvent will dissolve the compound completely upon heating.[8]
-
Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath. The best solvent will yield a large quantity of crystalline solid.[16]
Recommended Solvents for Screening:
| Solvent Type | Examples | Rationale |
| Single Solvents | Ethanol, Isopropanol, Ethyl Acetate, Toluene | These range in polarity and are common for recrystallizing ketones and aromatic compounds.[14][17] |
| Binary Solvents | Ethanol/Water, Ethyl Acetate/Hexane, Dichloromethane/Hexane | Use a "good" solvent (e.g., Ethanol) to dissolve the compound, then add a "poor" solvent (e.g., Water) until the solution becomes cloudy (the saturation point).[12] |
Q5: My compound "oiled out" instead of forming crystals. What should I do?
A5: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[8] This is often caused by the solution being too concentrated or cooling too quickly.
Troubleshooting Steps:
-
Re-heat the Solution: Heat the mixture until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation temperature.[18]
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help promote the formation of purer, larger crystals.[7]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This creates nucleation sites that can induce crystallization.[18]
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to initiate crystallization.[8]
Q6: I have very low recovery after recrystallization. How can I improve my yield?
A6: Significant product loss is a common issue. Here are the primary causes and solutions:
-
Using Too Much Solvent: The most common error is adding too much solvent to dissolve the crude material. This keeps a large amount of your product dissolved in the cold mother liquor.[18]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your solid.
-
-
Premature Crystallization: If crystals form during a hot filtration step, you will lose product.
-
Solution: Use a small excess of hot solvent before filtering and use pre-heated glassware to prevent the solution from cooling.[12]
-
-
Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization.
Caption: Standard experimental workflow for recrystallization.
Part 3: Troubleshooting Guide - Flash Column Chromatography
Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (usually silica gel) as a liquid mobile phase passes through.[9]
Q7: How do I choose the right solvent system (eluent) for my column?
A7: The ideal eluent system should separate your target compound from its impurities on a Thin Layer Chromatography (TLC) plate, with the target compound having a Retention Factor (Rƒ) between 0.25 and 0.35.[19] An Rƒ in this range provides optimal separation without requiring an excessive volume of solvent.
Protocol 2: TLC for Eluent System Development
-
Dissolve a small sample of your crude material in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a prepared solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots using a UV lamp (the trifluoromethylphenyl group should be UV active).
-
Calculate the Rƒ value: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Adjust the solvent polarity until the desired Rƒ is achieved.
Interpreting TLC Results:
| Solvent System | Observation | Action |
| Too Non-polar (e.g., 9:1 Hexane:EtOAc) | All spots remain at the baseline (Rƒ ≈ 0). | Increase the polarity by adding more of the polar solvent (e.g., switch to 7:3 Hexane:EtOAc). |
| Too Polar (e.g., 1:1 Hexane:EtOAc) | All spots run with the solvent front (Rƒ ≈ 1). | Decrease the polarity by adding more of the non-polar solvent (e.g., switch to 9:1 Hexane:EtOAc). |
| Good Separation | Target spot has Rƒ ≈ 0.3, and impurity spots are well-separated. | Use this solvent system for the column.[19] |
Q8: My compound is streaking on the TLC plate and the column. What's causing this?
A8: Streaking is often a sign of overloading or secondary interactions with the stationary phase.
-
Overloading: Too much sample has been applied to the TLC plate or loaded onto the column.[19]
-
Solution: Use a more dilute solution for TLC spotting. For the column, ensure the sample is loaded in a concentrated band and does not exceed the capacity of the column (typically 1-5% of the silica gel weight).
-
-
Acidic Silica: Standard silica gel is slightly acidic and can strongly interact with basic or even neutral polar functional groups like ketones, causing tailing.[7][20]
-
Solution: Deactivate the silica by adding 0.5-1% triethylamine to your eluent.[21] This will neutralize the acidic sites on the silica surface and improve the peak shape.
-
Q9: I'm not recovering my compound from the column. Where did it go?
A9: This frustrating situation usually has one of a few explanations.
-
Compound is Still on the Column: The eluent may be too non-polar to move your compound effectively.
-
Solution: Gradually increase the polarity of your eluent (gradient elution) to wash the compound off the column.[11] Always flush the column with a very polar solvent (like pure ethyl acetate or 10% methanol in dichloromethane) at the end to recover any highly retained material.
-
-
Compound Decomposed on Silica: Some compounds are unstable on acidic silica gel.[21]
-
Solution: Before running a large-scale column, test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the original spot diminishes, your compound is likely degrading.[21] Consider using a less acidic stationary phase like neutral alumina or deactivated silica.[21]
-
-
Fractions are Too Dilute: Your compound may have eluted, but it is spread across so many fractions that it's not visible by TLC.
-
Solution: Combine and concentrate several fractions that you suspect contain the product and re-analyze by TLC.[21]
-
References
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Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. [Link]
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University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]
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University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
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Columbia University. (n.d.). Crystallization Solvents. Department of Chemistry. [Link]
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University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. [Link]
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Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments). [Link]
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Williamson, K. L. (1999). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]
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Westin, J. (n.d.). Column Chromatography. Jack Westin Organic Chemistry. [Link]
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Senzer, B. D. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
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Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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A-Z Chemistry. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
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Emmy. (2011). Column Chromatography ketone/silica. Physics Forums. [Link]
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Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. [Link]
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Gal, L., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. [Link]
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Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. [Link]
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ChemTalk. (2024). Synthesis, Distillation, & Recrystallization. LabXchange. [Link]
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Teledyne ISCO. (2021). Flash Method Development from TLC Plates Webinar. YouTube. [Link]
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Chemistry Steps. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
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Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link]
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Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Boukenna, L., et al. (2013). One-Pot Synthesis of New 7-Amino-4-Oxo-5-Phenyl-3, 5-Dihydro-4h-Pyrano [2, 3-D] Pyrimidine-6-Carbonitrile. ResearchGate. [Link]
-
Honda, T., et al. (2025). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. ResearchGate. [Link]
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Churakov, A. V., et al. (2025). Synthesis of 7-(Ethoxymethyl)-4′,4′-dimethyl-2-(3-nitrophenyl)-2′,6′,8-trioxo-5,7-diazaspiro[bicyclo[3.3.1]nonane-3,1′-cyclohexane]-1-carbonitrile. ResearchGate. [Link]
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Validation & Comparative
A Technical Guide to the Predicted Biological Activity of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile in Comparison to Other Biologically Active Nitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the predicted biological activity of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile. In the absence of direct experimental data for this specific molecule, this document synthesizes established structure-activity relationships (SAR) of its key chemical motifs—the nitrile group, the γ-keto-trifluoromethylphenyl moiety, and the extended aliphatic chain—to forecast its potential as an enzyme inhibitor. By comparing these structural features to those of known inhibitors of dipeptidyl peptidase-4 (DPP-4), cysteine proteases, and cytochrome P450 3A4 (CYP3A4), we present a scientifically grounded perspective on its likely biological profile.
The Architectural Blueprint of a Potential Enzyme Inhibitor
The structure of this compound combines three critical pharmacophoric elements that suggest a strong potential for enzyme inhibition:
-
The Nitrile "Warhead": The terminal nitrile group (C≡N) is a well-established electrophilic "warhead" in a multitude of enzyme inhibitors.[1] Its linear geometry and ability to act as a hydrogen bond acceptor, or to undergo nucleophilic attack by active site residues like serine or cysteine, make it a key feature in both reversible and irreversible inhibitors.[1][2]
-
The Electrophilic Ketone Core: The ketone at the 7-position is rendered significantly more electrophilic by the potent electron-withdrawing effect of the adjacent trifluoromethyl (-CF3) group on the phenyl ring. Trifluoromethyl ketones are known to be effective inhibitors of serine and cysteine proteases.
-
The Lipophilic Aliphatic Spacer: The six-carbon aliphatic chain provides a flexible and lipophilic spacer, which can facilitate entry into hydrophobic binding pockets of target enzymes and contribute to the overall binding affinity.
Comparative Analysis of Potential Biological Targets
Based on the structural motifs present in this compound, we can predict its potential to interact with several classes of enzymes.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Plausible but Atypical Interaction
DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1.[3] Many clinically approved DPP-4 inhibitors, known as "gliptins," are peptidomimetic compounds that feature a nitrile group to interact with the active site.[4]
Structural Comparison with Known DPP-4 Inhibitors:
| Feature | Known DPP-4 Inhibitors (e.g., Vildagliptin) | This compound | Analysis of Potential Interaction |
| Nitrile Group | Essential for binding to the S1 subsite of DPP-4.[4] | Present | The nitrile group could potentially mimic the binding of the proline residue of natural substrates in the S1 pocket of DPP-4. |
| Scaffold | Often contain a pyrrolidine or similar heterocyclic scaffold.[4] | Long, flexible aliphatic chain. | This represents a significant structural deviation from typical DPP-4 inhibitors. The flexibility of the heptanenitrile chain might allow it to adopt a conformation that fits the active site, but this is less certain than with more rigid scaffolds.[5][6] |
| Aromatic Group | Many inhibitors contain aromatic or heteroaromatic rings that interact with hydrophobic regions of the active site. | Contains a trifluoromethylphenyl group. | The trifluoromethylphenyl group could potentially occupy a hydrophobic pocket in the DPP-4 active site, contributing to binding affinity. |
Predicted Activity: While the presence of the nitrile group suggests potential for DPP-4 inhibition, the atypical, flexible aliphatic scaffold makes it a less probable high-affinity inhibitor compared to established gliptins. The molecule may act as a starting point for the design of novel DPP-4 inhibitors with different binding modes.[5][7]
Cysteine Protease Inhibition: A Strong Possibility
Cysteine proteases, such as the cathepsins, are involved in a wide range of physiological and pathological processes.[8] Their catalytic mechanism involves a nucleophilic cysteine residue in the active site, which is a prime target for electrophilic inhibitors.[2][8] Nitrile-containing compounds are a well-established class of reversible, covalent inhibitors of cysteine proteases.[1][2]
Structural Comparison with Known Cysteine Protease Inhibitors:
| Feature | Known Cysteine Protease Inhibitors | This compound | Analysis of Potential Interaction |
| Electrophilic "Warhead" | Often contain a nitrile or an α,β-unsaturated ketone.[1][8] | Contains both a nitrile and a highly electrophilic ketone. | The dual electrophilic nature of the molecule strongly suggests the potential for interaction with the active site cysteine. The ketone, activated by the trifluoromethyl group, could be particularly reactive. |
| Peptidomimetic Backbone | Many inhibitors have a peptide-like structure to mimic the natural substrate. | Non-peptidic, aliphatic chain. | While not a classic peptidomimetic, the flexible chain could position the electrophilic centers for optimal interaction with the catalytic dyad (Cys and His) of the protease.[9] |
| Aromatic Moiety | Often possess aromatic groups that occupy the S2 and S3 pockets of the enzyme. | Contains a trifluoromethylphenyl group. | This group could fit into the hydrophobic S2 pocket of many cysteine proteases, enhancing binding affinity and selectivity. |
Predicted Activity: this compound is a strong candidate for a cysteine protease inhibitor. The combination of a nitrile and an activated ketone provides two potential points for covalent interaction with the active site cysteine.
Experimental Workflow: In Vitro Cysteine Protease Inhibition Assay
To empirically validate the predicted activity, the following protocol can be employed:
-
Enzyme and Substrate Preparation:
-
Recombinant human cathepsin (e.g., Cathepsin K, L, or S) is pre-activated in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA).
-
A fluorogenic peptide substrate specific for the chosen cathepsin is prepared in the same assay buffer.
-
-
Inhibitor Preparation:
-
A stock solution of this compound is prepared in DMSO.
-
Serial dilutions are made to generate a range of inhibitor concentrations.
-
-
Assay Procedure:
-
The activated cathepsin enzyme is incubated with varying concentrations of the inhibitor (or DMSO as a vehicle control) for a defined pre-incubation period (e.g., 15-30 minutes) at room temperature in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The rate of substrate hydrolysis is determined from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Caption: Workflow for in vitro cysteine protease inhibition assay.
Cytochrome P450 3A4 (CYP3A4) Inhibition: A Potential for Drug-Drug Interactions
CYP3A4 is a crucial enzyme in drug metabolism, responsible for the clearance of a large percentage of clinically used drugs.[10][11][12] Inhibition of CYP3A4 can lead to significant drug-drug interactions.[10] The active site of CYP3A4 is large and lipophilic, accommodating a wide variety of substrates and inhibitors.[12]
Structural Comparison with Known CYP3A4 Inhibitors:
| Feature | Known CYP3A4 Inhibitors (e.g., Ketoconazole) | This compound | Analysis of Potential Interaction |
| Lipophilicity | Generally lipophilic molecules.[12] | The long aliphatic chain and the trifluoromethylphenyl group contribute to high lipophilicity. | The molecule's lipophilicity would favor its partitioning into the microsomal membrane where CYP enzymes are located and facilitate entry into the hydrophobic active site. |
| Heme-Coordinating Group | Many potent inhibitors contain a nitrogen-containing heterocycle (e.g., imidazole in ketoconazole) that coordinates with the heme iron of the enzyme.[10][13] | Contains a nitrile group. | While not a classic heme-coordinating group, the nitrile nitrogen's lone pair of electrons could potentially interact with the heme iron, contributing to inhibition. |
| Overall Shape and Size | The active site is large and can accommodate bulky molecules.[12] | The flexible, long-chain structure can adopt multiple conformations. | The molecule's size and flexibility are compatible with the dimensions of the CYP3A4 active site. |
Predicted Activity: this compound has a moderate to high probability of being a CYP3A4 inhibitor. Its lipophilicity and the presence of a potential heme-interacting group are key indicators. This potential for CYP3A4 inhibition suggests a risk of drug-drug interactions if this compound were to be developed as a therapeutic agent.
Experimental Workflow: In Vitro CYP3A4 Inhibition Assay
A common method to assess CYP3A4 inhibition is to use human liver microsomes (HLMs) and a probe substrate.
-
Materials Preparation:
-
Pooled human liver microsomes are thawed on ice.
-
A probe substrate for CYP3A4 (e.g., midazolam or testosterone) and its corresponding metabolite standard (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone) are prepared.
-
An NADPH-regenerating system is prepared.
-
This compound is dissolved in a suitable organic solvent (e.g., acetonitrile or methanol).
-
-
IC50 Determination:
-
A reaction mixture containing HLMs, phosphate buffer, and a range of concentrations of the test inhibitor is pre-incubated at 37°C.
-
The reaction is initiated by the addition of the probe substrate.
-
After a short incubation, the reaction is started by adding the NADPH-regenerating system.
-
The reaction is allowed to proceed for a specific time (e.g., 5-10 minutes) and then quenched with a cold organic solvent (e.g., acetonitrile containing an internal standard).
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite.
-
-
Data Analysis:
-
The amount of metabolite formed at each inhibitor concentration is compared to the vehicle control.
-
An IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for in vitro CYP3A4 inhibition assay.
Conclusion and Future Directions
The structural features of this compound make it a compelling candidate for investigation as an enzyme inhibitor. While its activity as a DPP-4 inhibitor is plausible, the non-traditional scaffold warrants further investigation. The strong electrophilic character of both the nitrile and the activated ketone groups makes it a particularly promising lead for the development of cysteine protease inhibitors. Furthermore, its lipophilic nature suggests a likely interaction with CYP3A4, a critical consideration for any drug development program.
The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predictions. Future research should focus on these in vitro assays to determine the potency and selectivity of this compound against these and other potential enzyme targets. Subsequent studies could then explore the mechanism of inhibition and optimize the structure to enhance potency and selectivity for a desired therapeutic target while minimizing off-target effects such as CYP450 inhibition.
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Identification of a Novel Scaffold for Inhibition of Dipeptidyl Peptidase-4. (URL: [Link])
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Cysteine protease inhibition by nitrile-based inhibitors: a computational study. (URL: [Link])
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Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. (URL: [Link])
-
Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. (URL: [Link])
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Design, synthesis, and biological evaluation of novel 5,7,4'-trimethoxyflavone sulfonamide-based derivatives as highly potent inhibitors of LRPPRC/STAT3/CDK1. (URL: [Link])
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Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. (URL: [Link])
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Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. (URL: [Link])
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ANTIOXIDANT ACTIVITY OF 2-ARYL-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINOLINE-4-CARBOXYLIC ACIDS. (URL: [Link])
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Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains. (URL: [Link])
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validation of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile purity by HPLC
An In-Depth Technical Guide to the Validation of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile Purity by High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is non-negotiable. This compound is a complex organic molecule featuring a ketone, a nitrile, and a trifluoromethylphenyl group, making it a valuable building block in medicinal chemistry.[1][2] The presence of impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final drug product. Therefore, a robust, reliable, and validated analytical method is paramount for ensuring its quality.
This guide, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive walkthrough for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound. We will delve into the rationale behind methodological choices, compare alternative approaches, and present a detailed validation protocol grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5]
Part 1: Method Development and Comparative Analysis
The selection of an appropriate HPLC method is contingent on the physicochemical properties of the analyte. This compound possesses a significant non-polar character due to its heptanenitrile backbone and the trifluoromethylphenyl ring, while the ketone and nitrile moieties contribute a degree of polarity. This molecular structure makes Reversed-Phase HPLC (RP-HPLC) the separation mode of choice.[6][7][8] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar; compounds are retained based on their hydrophobicity, with more non-polar compounds eluting later.[9][10]
Primary Method: A Robust C18-Based Approach
Our primary proposed method utilizes a C18 (octadecylsilane) column, the most widely used stationary phase in reversed-phase chromatography, known for its strong hydrophobic retention and broad applicability.[11]
Table 1: Proposed Primary HPLC Method Parameters
| Parameter | Recommended Condition | Rationale & Comparative Insights |
| Column | C18 (Octadecyl), 4.6 x 150 mm, 5 µm | The C18 phase provides strong hydrophobic retention, ideal for the analyte's alkyl chain and aromatic ring.[11] Alternative: A Biphenyl or Phenyl-Hexyl phase could offer enhanced selectivity for aromatic compounds through π-π interactions, potentially resolving closely related aromatic impurities more effectively.[12][13] |
| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade) | Acetonitrile is often preferred over methanol due to its lower viscosity and lower UV cutoff, which improves sensitivity and reduces backpressure.[14] |
| Elution Mode | Gradient | A gradient elution (e.g., starting at 50% B, increasing to 95% B over 15 minutes) is superior to an isocratic method for purity analysis. It ensures that highly retained (very non-polar) impurities are eluted efficiently while providing good resolution for early-eluting (more polar) impurities.[15] |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm | The trifluoromethylphenyl group is a strong chromophore. Aromatic ketones typically exhibit strong absorbance around 254 nm.[16][17] A DAD is preferred as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities. |
| Injection Vol. | 10 µL | A standard volume that balances sensitivity with the risk of column overloading. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | The diluent should be similar in composition to the initial mobile phase to ensure good peak shape and prevent analyte precipitation on the column. |
Experimental Workflow: From Sample to Result
The overall process for analyzing a sample using the primary HPLC method is straightforward and can be visualized as a logical flow.
Caption: Figure 2: Interrelationship of HPLC Method Validation Parameters.
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants. To prove this, a forced degradation study is essential. [18][19]The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products are generated without destroying the molecule entirely. [20][21] Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the analyte in a suitable solvent and add 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Use 0.1 M NaOH instead of HCl, following the same procedure. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Treat the analyte solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Store the solid analyte in an oven at a high temperature (e.g., 80 °C) for 24-48 hours.
-
Photolytic Degradation: Expose the analyte (solid and in solution) to a light source providing at least 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines. [22] Acceptance Criteria:
-
The HPLC method must be able to separate the main analyte peak from all degradation product peaks.
-
The peak purity of the analyte should be confirmed using a Diode Array Detector (DAD), demonstrating that the main peak is spectrally homogeneous.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
Protocol for Linearity:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. The range should typically span 50% to 150% of the target analytical concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the known concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
Table 2: Example Linearity Data
| Concentration (µg/mL) | Avg. Peak Area |
| 50 | 451,234 |
| 75 | 674,567 |
| 100 | 902,109 |
| 125 | 1,123,450 |
| 150 | 1,350,987 |
| Result | r² = 0.9998 |
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically determined by a recovery study.
Protocol for Accuracy:
-
Prepare a sample matrix (placebo) if applicable.
-
Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of the analyte.
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each level.
Table 3: Example Accuracy (Recovery) Data
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.8 | 100.8% |
| 120% | 120.0 | 119.4 | 99.5% |
Precision
Precision expresses the degree of scatter between a series of measurements. It is assessed at two levels: repeatability and intermediate precision.
Protocol for Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results from both studies.
Acceptance Criteria:
-
The %RSD should be ≤ 2.0%.
Table 4: Example Precision Data
| Parameter | Replicate 1-6 Results (Assay %) | Mean Assay % | %RSD |
| Repeatability | 99.8, 100.1, 99.5, 100.3, 99.9, 100.5 | 100.0 | 0.35% |
| Intermediate Precision | 100.5, 101.0, 99.8, 100.2, 100.8, 100.1 | 100.4 | 0.42% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
Protocol for LOD & LOQ:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ. [23]2. Based on the Calibration Curve:
-
LOD = 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 x (Standard Deviation of the Response / Slope of the Calibration Curve)
-
Acceptance Criteria:
-
The method must be precise and accurate at the established LOQ.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol for Robustness:
-
Analyze a standard solution while making small variations to the primary method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (e.g., 0.9 and 1.1 mL/min)
-
Column Temperature (e.g., 28 °C and 32 °C)
-
Mobile Phase Composition (e.g., % Acetonitrile ± 2%)
-
Acceptance Criteria:
-
System suitability parameters (e.g., peak tailing, resolution) must still be met.
-
The change in analyte retention time and peak area should be minimal.
Conclusion
The validation of an HPLC method for purity determination is a systematic and evidence-based process that underpins the quality control of pharmaceutical intermediates like this compound. The reversed-phase HPLC method detailed in this guide provides a robust starting point, leveraging a C18 column for effective separation. By rigorously following the validation protocols for specificity, linearity, accuracy, precision, and robustness as outlined by ICH guidelines, analytical laboratories can establish a self-validating system. This ensures that the method is not only suitable for its intended purpose but also reliable and transferable, thereby guaranteeing the quality and consistency of the material crucial for the advancement of pharmaceutical development.
References
-
Title: 〈621〉 CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Exploring the Different Mobile Phases in HPLC Source: Moravek URL: [Link]
-
Title: Reversed-Phase HPLC Mobile-Phase Chemistry — Explained Source: LCGC International URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]
-
Title: Reverse Phase/ Normal Phase HPLC Analytical Techniques Source: Jordi Labs URL: [Link]
-
Title: Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC Source: ResearchGate URL: [Link]
-
Title: Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks Source: ALWSCI URL: [Link]
-
Title: Forced Degradation Testing in Pharma Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison Source: Moravek URL: [Link]
-
Title: Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International URL: [Link]
-
Title: HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons Source: Ingenieria Analitica Sl URL: [Link]
-
Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase Source: LCGC International URL: [Link]
-
Title: Forced Degradation to Develop Stability-indicating Methods Source: Pharmaceutical Outsourcing URL: [Link]
-
Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]
-
Title: What the heck is HPLC normal phase/reverse-phase and what does it tell us? Source: Reddit URL: [Link]
-
Title: HPLC Column Selection Guide Source: Chromtech URL: [Link]
-
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: HPLC Column Selection: Core to Method Development (Part I) Source: Welch Materials URL: [Link]
-
Title: Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations Source: LCGC International URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]
-
Title: HPLC Column Selection Guide Source: SCION Instruments URL: [Link]
-
Title: Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources Source: ResearchGate URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: How to maximize UV detection sensitivity in flash chromatography Source: Biotage URL: [Link]
-
Title: HPLC Method for Analysis of Michler's ketone on Primesep 100 Column Source: SIELC Technologies URL: [Link]
-
Title: Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes Source: RSC Publishing URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes Source: WUR eDepot URL: [Link]
-
Title: HPLC Analysis of Aldehydes and Ketones in Air Samples Source: Aurora Pro Scientific URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]
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A Spectroscopic Guide to the Characterization of Synthesized 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile
In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic data for the synthesized compound, 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile. As a potentially key intermediate, its unambiguous identification is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a framework for its spectroscopic verification through a comparative approach with structurally related analogs.
The structural elucidation of a synthesized molecule relies on a confluence of analytical techniques, with spectroscopic methods such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) providing a detailed fingerprint of the molecular architecture. In the absence of a pre-existing, comprehensive spectral library for this compound, a predictive and comparative analysis based on its constituent functional groups and structural motifs is a scientifically robust strategy for its initial characterization.
This guide will present the anticipated spectroscopic data for this compound, followed by a direct comparison with the experimentally obtained data for two key structural fragments: 4'-(trifluoromethyl)acetophenone and heptanenitrile. This comparative methodology allows for the assignment of specific spectral features to different parts of the target molecule, thereby building a comprehensive and validated spectroscopic profile.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted key spectroscopic features for the title compound based on established principles of organic spectroscopy and analysis of its functional groups.
Table 1: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2245 | Medium |
| C=O (Aryl Ketone) | ~1690 | Strong |
| C-F (Trifluoromethyl) | ~1325, ~1170, ~1130 | Strong, multiple bands |
| C-H (sp³ Aliphatic) | ~2940, ~2860 | Medium |
| C-H (Aromatic) | ~3070 | Weak |
| C=C (Aromatic) | ~1605, ~1510 | Medium to Weak |
Table 2: Predicted ¹H NMR Spectroscopy Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (ortho to C=O) | ~8.05 | Doublet | 2H |
| Ar-H (meta to C=O) | ~7.75 | Doublet | 2H |
| -CH₂- (adjacent to C=O) | ~2.95 | Triplet | 2H |
| -CH₂- (adjacent to C≡N) | ~2.40 | Triplet | 2H |
| -CH₂- (aliphatic chain) | ~1.70 - 1.80 | Multiplet | 4H |
| -CH₂- (aliphatic chain) | ~1.45 - 1.55 | Multiplet | 2H |
Table 3: Predicted ¹³C NMR Spectroscopy Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | ~198 |
| C (Aromatic, attached to C=O) | ~138 |
| C (Aromatic, attached to CF₃) | ~133 (quartet, J ≈ 32 Hz) |
| CH (Aromatic) | ~129, ~126 (quartet, J ≈ 4 Hz) |
| C (CF₃) | ~124 (quartet, J ≈ 272 Hz) |
| C≡N (Nitrile) | ~119 |
| -CH₂- (adjacent to C=O) | ~38 |
| -CH₂- (aliphatic chain) | ~28, ~28.5, ~25 |
| -CH₂- (adjacent to C≡N) | ~17 |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Interpretation |
| 269 | [M]⁺ (Molecular Ion) |
| 173 | [M - C₅H₈CN]⁺ (Acylium ion) |
| 145 | [C₇H₄F₃]⁺ |
| 96 | [C₆H₁₀N]⁺ |
Comparative Spectroscopic Data of Structural Analogs
To substantiate the predicted data, a comparison with the experimental spectra of 4'-(trifluoromethyl)acetophenone and heptanenitrile is essential. These molecules represent the two primary fragments of our target compound.
Table 5: Experimental IR Data for Comparative Analogs
| Compound | C=O (cm⁻¹) | C≡N (cm⁻¹) | C-F (cm⁻¹) |
| 4'-(Trifluoromethyl)acetophenone | 1680-1700[1] | - | Strong bands in fingerprint region[1] |
| Heptanenitrile | - | ~2250 | - |
Table 6: Experimental ¹H NMR Data for Comparative Analogs (in CDCl₃)
| Compound | Ar-H (ppm) | -CH₃ (ppm) | -CH₂- (adjacent to C≡N) (ppm) | Other -CH₂- (ppm) |
| 4'-(Trifluoromethyl)acetophenone | 8.06 (d), 7.73 (d)[2] | 2.65 (s)[2] | - | - |
| Heptanenitrile | - | - | ~2.35 (t) | 1.65 (p), 1.45 (m), 1.33 (m), 0.90 (t) |
Table 7: Experimental Mass Spectrometry (MS) Data for Comparative Analogs
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 4'-(Trifluoromethyl)acetophenone | 188[3] | 173, 145 |
| Heptanenitrile | 111[4] | 96, 82, 68, 54, 41[5] |
In-Depth Comparative Analysis
By juxtaposing the predicted data for this compound with the experimental data of its analogs, we can confidently assign the expected spectral features.
-
IR Spectroscopy : The presence of a sharp absorption around 2245 cm⁻¹ will be a definitive indicator of the nitrile group, directly correlating with the spectrum of heptanenitrile. The strong carbonyl absorption at approximately 1690 cm⁻¹ is characteristic of an aryl ketone, as seen in 4'-(trifluoromethyl)acetophenone. The trifluoromethyl group will manifest as a series of strong bands in the fingerprint region, a feature also present in 4'-(trifluoromethyl)acetophenone.
-
¹H NMR Spectroscopy : The aromatic region of the spectrum for the target molecule is expected to closely resemble that of 4'-(trifluoromethyl)acetophenone, with two doublets corresponding to the protons on the trifluoromethyl-substituted benzene ring. The aliphatic region will be significantly more complex than in either analog. The triplet at approximately 2.95 ppm can be assigned to the methylene group adjacent to the electron-withdrawing carbonyl group. The triplet around 2.40 ppm is characteristic of the methylene group adjacent to the nitrile. The remaining methylene groups will appear as multiplets in the upfield region.
-
¹³C NMR Spectroscopy : The carbonyl carbon signal around 198 ppm and the aromatic carbon signals will be comparable to those in 4'-(trifluoromethyl)acetophenone, with the characteristic quartet splitting for the carbons coupled to the fluorine atoms of the CF₃ group. The nitrile carbon at ~119 ppm and the aliphatic carbon signals will be unique to the target molecule, with their chemical shifts influenced by their position relative to the electron-withdrawing end groups.
-
Mass Spectrometry : The molecular ion peak at m/z 269 will confirm the molecular weight of the synthesized compound. The fragmentation pattern is expected to show a prominent peak at m/z 173, corresponding to the stable acylium ion formed by cleavage of the bond between the carbonyl group and the aliphatic chain. This fragment is also observed in the mass spectrum of 4'-(trifluoromethyl)acetophenone. Another key fragment at m/z 96 would correspond to the hexyl cyanide fragment cation.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument : A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
A background spectrum of the clean ATR crystal is collected.
-
The sample spectrum is then recorded.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
An accumulation of 16-32 scans is recommended for a good signal-to-noise ratio.
-
-
Data Processing : The spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument : A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
The instrument is tuned and shimmed for optimal magnetic field homogeneity.
-
A standard pulse sequence (e.g., zg30) is used.
-
Key parameters: spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
Key parameters: spectral width of ~240 ppm, a larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS (0 ppm).
Mass Spectrometry (MS)
-
Sample Introduction : A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Instrument : A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Data Acquisition :
-
The sample is ionized using a standard electron energy of 70 eV.
-
The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, for example, from 40 to 400 amu.
-
-
Data Processing : The resulting mass spectrum plots the relative abundance of ions against their m/z ratio.
Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
The structural confirmation of newly synthesized compounds such as this compound is a critical step in the research and development pipeline. This guide provides a robust framework for its characterization by combining predictive spectroscopy with a comparative analysis of its key structural fragments. By systematically evaluating the IR, ¹H NMR, ¹³C NMR, and MS data, researchers can build a comprehensive and reliable spectroscopic profile, ensuring the identity and purity of this valuable chemical intermediate. The methodologies and comparative data presented herein serve as a practical resource for scientists engaged in the synthesis and analysis of novel organic molecules.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025). Spectroscopic Insights into 4'-(Trifluoromethoxy)acetophenone: A Chemist's Guide.
- National Institute of Standards and Technology. 4'-(Trifluoromethyl)acetophenone. NIST Chemistry WebBook.
- ChemicalBook. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR spectrum.
- PubChem. Heptanenitrile. National Institutes of Health.
- National Institute of Standards and Technology. Heptane nitrile. NIST Chemistry WebBook.
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A Comparative Guide to the In Vitro Evaluation of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile
This guide provides a comprehensive framework for the in vitro characterization of the novel compound, 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile. Given the limited publicly available data on this specific molecule, this document outlines a series of recommended assays based on the known biological activities of structurally related compounds, particularly those bearing the trifluoromethylphenyl moiety. We will explore potential cytotoxic, antimicrobial, and enzyme inhibitory activities, providing detailed protocols and comparative data from analogous compounds to establish a baseline for evaluation.
Introduction to this compound and its Potential Significance
This compound is a synthetic organic compound characterized by a heptanenitrile backbone, a central oxo group, and a terminal 4-trifluoromethylphenyl group. The trifluoromethyl group is a key structural feature in many pharmaceuticals and agrochemicals, known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The presence of this group, combined with the ketone and nitrile functionalities, suggests that this compound could exhibit a range of biological activities. Compounds with similar structural motifs have demonstrated potential as anticancer, anti-angiogenic, antioxidant, and antimicrobial agents.[3][4]
This guide will provide a roadmap for the initial in vitro screening of this compound, comparing its potential performance against established data for other trifluoromethylphenyl-containing molecules.
Proposed In Vitro Testing Cascade
The following experimental workflow is proposed for a comprehensive initial assessment of this compound's biological activity.
Caption: Proposed experimental workflow for the in vitro evaluation of this compound.
I. Cytotoxicity Assessment: Foundational Screening
Prior to evaluating specific biological activities, it is crucial to determine the general cytotoxicity of the compound. This data provides a therapeutic window and informs the concentration ranges for subsequent assays.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining cytotoxicity.[5]
Methodology:
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Treatment: Treat the cells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then calculated.
Comparative Data for Structurally Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| (E)-7-amino-2-(3,4-methylenedioxystyryl)-4H-chromen-4-one (ASC-7) | MCF-7 | 56.0 | [5] |
| N-(4-substituted-3-(trifluoromethyl) phenyl) isobutyramide derivatives | HL-60 | Varies | [4] |
This table provides a benchmark for the potential cytotoxicity of novel compounds.
II. Antimicrobial Activity Screening
The trifluoromethylphenyl motif is present in several compounds with known antimicrobial properties.[3] Therefore, evaluating the antibacterial and antifungal potential of this compound is a logical next step.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is a standard for determining the MIC of an antimicrobial agent.[1]
Methodology:
-
Bacterial/Fungal Culture Preparation: Inoculate a single colony of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) into broth and incubate overnight. Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[1]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform two-fold serial dilutions in a 96-well plate.[1]
-
Inoculation: Add the prepared microbial suspension to each well.
-
Controls: Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth.[1]
Comparative Data for Related Compounds
| Compound | Organism | MIC (µg/mL) | Reference |
| 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole | S. aureus, E. faecalis | Varies | [3] |
| 2-Allylphenol derivatives | Various pathogens | Varies | [1] |
III. Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes. The trifluoromethylphenyl group can contribute to strong binding to enzyme active sites.[2] Depending on the results of the initial screening, specific enzyme inhibition assays can be pursued.
Example Protocol: Cholinesterase Inhibition Assay
Compounds with a phenyl group are known to interact with cholinesterases, enzymes relevant in neurodegenerative diseases.[6]
Methodology (based on Ellman's method):
-
Reaction Mixture: In a 96-well plate, combine a buffer solution (e.g., Tris-HCl), the enzyme (acetylcholinesterase or butyrylcholinesterase), and the test compound at various concentrations.[6]
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 10 minutes).
-
Substrate Addition: Add the substrate (e.g., acetylthiocholine iodide).
-
Detection: The enzymatic reaction produces thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored product. Measure the absorbance at 412 nm over time.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Caption: Generalized enzyme inhibition assay workflow.
Comparative Data for Related Enzyme Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Cholinesterase | 6.084 ± 0.26 | [6] |
| SP-96 (quinazoline derivative) | Aurora Kinase B | Sub-nanomolar | [7] |
IV. Antioxidant Activity Evaluation
Some phenolic and related aromatic compounds exhibit antioxidant properties.[4][8] The potential of this compound to scavenge free radicals can be assessed using the DPPH assay.
Experimental Protocol: DPPH Radical Scavenging Assay
Methodology:
-
Reaction Mixture: In a 96-well plate, mix a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol with various concentrations of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Analysis: Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity. Ascorbic acid is typically used as a positive control.[4][5]
Conclusion
This guide provides a structured and scientifically grounded approach to the initial in vitro characterization of this compound. By leveraging established protocols and comparing potential results with data from structurally analogous compounds, researchers can efficiently profile the biological activities of this novel molecule. The proposed workflow, from broad cytotoxicity screening to more specific antimicrobial and enzyme inhibition assays, allows for a logical and cost-effective evaluation, paving the way for further, more targeted investigations into its mechanism of action.
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Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. (2021). Computational Biology and Chemistry, 92, 107484. Retrieved from [Link]
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Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. (2023). Molecules, 28(14), 5367. Retrieved from [Link]
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Synthesis of N-trifluoromethyl compounds to determine their aqueous stability and additional key in vitro properties. (n.d.). Retrieved from [Link]
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Label-free flow cytometry-based enzyme inhibitor identification. (2021). Analytica Chimica Acta, 1179, 338826. Retrieved from [Link]
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One-Pot Synthesis of New 7-Amino-4-Oxo-5-Phenyl-3, 5-Dihydro-4h-Pyrano [2, 3-D] Pyrimidine-6-Carbonitrile. (2013). E-Journal of Chemistry, 10(3), 1243-1248. Retrieved from [Link]
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Biochemical, Antioxidant Properties and Antimicrobial Activity of Epiphytic Leafy Liverwort Frullania dilatata (L.) Dumort. (2023). Molecules, 28(9), 3894. Retrieved from [Link]
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Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. (2024). ACS Omega, 9(16), 18113–18118. Retrieved from [Link]
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Exploring the Active Site of Phenylethanolamine N-methyltransferase: 3-alkyl-7-substituted-1,2,3,4-tetrahydroisoquinoline Inhibitors. (2005). Bioorganic & Medicinal Chemistry, 13(4), 1261–1273. Retrieved from [Link]
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A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. (2002). Synthetic Communications, 32(22), 3499-3505. Retrieved from [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry, 285, 117735. Retrieved from [Link]
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Synthesis of 7-(Ethoxymethyl)-4′,4′-dimethyl-2-(3-nitrophenyl)-2′,6′,8-trioxo-5,7-diazaspiro[bicyclo[3.3.1]nonane-3,1′-cyclohexane]-1-carbonitrile. (2025). Russian Journal of Organic Chemistry, 61(9), 1769-1772. Retrieved from [Link]
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Assessing the Novelty of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile: A Comparative Guide for Drug Discovery Professionals
In the landscape of drug discovery, the identification of novel molecular entities with therapeutic potential is a primary driver of innovation. This guide provides a comprehensive framework for assessing the novelty of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile , a compound whose biological activity and therapeutic applications are not yet established. We will proceed by postulating a mechanism of action based on its structural attributes, outlining a rigorous experimental plan for its characterization, and establishing a comparative analysis against a known therapeutic agent.
Rationale for Investigation: Structural Clues to a Potential DPP-4 Inhibitor
The chemical structure of this compound, characterized by a heptanenitrile backbone, a central ketone, and a terminal 4-trifluoromethylphenyl group, suggests a potential interaction with dipeptidyl peptidase-4 (DPP-4). DPP-4 is a well-validated target for the treatment of type 2 diabetes mellitus.[1][2][3][4] Inhibitors of this enzyme, known as gliptins, prevent the breakdown of incretin hormones, which in turn leads to increased insulin secretion and reduced glucagon levels.[1][3]
The trifluoromethylphenyl ketone moiety is a key feature in various enzyme inhibitors, often acting as a mimic of the tetrahedral transition state of enzymatic reactions.[5][6] The nitrile group can also participate in crucial binding interactions within an enzyme's active site. Given these structural alerts, we hypothesize that this compound may function as a novel DPP-4 inhibitor.
Proposed Experimental Workflow for Novelty Assessment
To systematically evaluate the potential of this compound, a multi-stage experimental plan is proposed. This workflow is designed to first synthesize and characterize the molecule, then to determine its biological activity, and finally to compare its performance against an established standard.
Caption: Proposed workflow for the synthesis, characterization, and biological evaluation of this compound.
Phase 1: Synthesis and Physicochemical Characterization
Proposed Synthesis of this compound
A plausible synthetic route can be adapted from established methods for the synthesis of trifluoromethyl ketones.[5][7] One potential approach involves the Friedel-Crafts acylation of trifluoromethylbenzene with 6-cyanohexanoyl chloride.
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A Comparative Analysis of Trifluoromethylated Ketones: A Guide for Researchers in Drug Development
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethyl ketone (TFMK) moiety stands out as a privileged scaffold, imparting a unique combination of physicochemical and biological properties that can significantly enhance the therapeutic potential of small molecules.[1][2] This guide provides a comprehensive comparative analysis of trifluoromethylated ketones, offering insights into their synthesis, properties, and applications, with a focus on empowering researchers, scientists, and drug development professionals to leverage these powerful building blocks in their own discovery efforts.
The Trifluoromethyl Ketone: A Privileged Motif in Medicinal Chemistry
The trifluoromethyl group (–CF₃), with its strong electron-withdrawing nature and high lipophilicity, profoundly influences the characteristics of an adjacent ketone. This "trifluoromethyl effect" renders the carbonyl carbon exceptionally electrophilic, making TFMKs highly susceptible to nucleophilic attack.[3] This heightened reactivity is a key determinant of their biological activity, particularly their ability to act as potent enzyme inhibitors.[4][5]
Furthermore, the introduction of a trifluoromethyl group can significantly impact a molecule's pharmacokinetic profile. The strong carbon-fluorine bond enhances metabolic stability by increasing resistance to oxidative degradation by cytochrome P450 enzymes, which can lead to a longer in vivo half-life.[1] Additionally, the lipophilicity of the CF₃ group can improve membrane permeability, a critical factor for oral bioavailability and cellular uptake.[1]
Comparative Analysis of Synthetic Strategies
The synthesis of trifluoromethylated ketones has been an area of intense research, leading to a variety of methodologies. The choice of synthetic route often depends on the availability of starting materials, desired substrate scope, and scalability. Here, we compare some of the most common and recently developed approaches.
From Carboxylic Acid Derivatives
A prevalent strategy involves the conversion of carboxylic acids or their derivatives into TFMKs.
-
Enediolate Trifluoroacetylation/Decarboxylation: This one-step method converts enolizable carboxylic acids into trifluoromethyl ketones by treatment with a strong base like lithium diisopropylamide (LDA) to form an enediolate, followed by trifluoroacetylation and subsequent decarboxylation upon acidic quench.[6][7] This approach is operationally simple and utilizes inexpensive, commercially available reagents.[6]
-
Nucleophilic Trifluoromethylation of Esters: Esters can be directly converted to TFMKs via nucleophilic trifluoromethylation. Reagents like trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source, or the use of fluoroform (HCF₃) with a strong base, have proven effective.[8][9][10] The fluoroform-based method is particularly attractive due to the low cost of the trifluoromethyl source.[9]
From Aldehydes and Ketones
Direct trifluoromethylation of carbonyl compounds offers another avenue to TFMKs.
-
Trifluoromethylation of Aldehydes followed by Oxidation: Aldehydes can be treated with a nucleophilic trifluoromethyl source, such as TMSCF₃, to generate trifluoromethyl carbinols. Subsequent oxidation of the carbinol yields the desired trifluoromethyl ketone. Polymer-supported reagents can be employed to simplify purification in this two-step sequence.
Via Trifluoroacetylation Reactions
Direct introduction of the trifluoroacetyl group is a powerful method for synthesizing aryl trifluoromethyl ketones.
-
Friedel-Crafts Trifluoroacetylation: Aromatic compounds can undergo Friedel-Crafts acylation using trifluoroacetic anhydride (TFAA) in the presence of a Lewis or Brønsted acid.[11] This method is particularly useful for electron-rich aromatic and heteroaromatic systems.
The following table summarizes the key features of these synthetic approaches:
| Synthetic Strategy | Starting Material | Key Reagents | Advantages | Disadvantages |
| Enediolate Trifluoroacetylation | Enolizable Carboxylic Acids | LDA, Ethyl trifluoroacetate | One-pot, operationally simple, inexpensive reagents[6] | Requires strongly basic conditions |
| Nucleophilic Trifluoromethylation | Esters | TMSCF₃/F⁻ or HCF₃/base | Direct conversion, cost-effective (HCF₃)[9] | Can be sensitive to substrate functionality |
| Aldehyde Trifluoromethylation/Oxidation | Aldehydes | TMSCF₃, Oxidizing agent | Good for aliphatic TFMKs, amenable to solid-phase synthesis | Two-step process |
| Friedel-Crafts Trifluoroacetylation | Aromatic compounds | TFAA, Acid catalyst | Direct trifluoroacetylation of arenes[11] | Limited to electron-rich aromatics |
Physicochemical Properties and Their Implications
The unique properties of TFMKs are central to their utility in drug discovery.
Enhanced Electrophilicity and Hydrate Stability
The potent electron-withdrawing effect of the trifluoromethyl group dramatically increases the electrophilicity of the carbonyl carbon.[3] A direct consequence of this is the propensity of TFMKs to form stable gem-diol hydrates in aqueous environments.[12][13] This equilibrium between the ketone and its hydrated form is a critical aspect of their biological activity, as the tetrahedral hydrate can mimic the transition state of substrate hydrolysis by enzymes like proteases and esterases.[3][5]
ketone [label=<
RCF₃
];
water [label="+ H₂O"];
hydrate [label=<
OH
RCF₃
OH
];
ketone -> hydrate [dir="both", label="K_hyd"]; {rank=same; ketone; water; hydrate;} } .dot
Caption: Equilibrium between a trifluoromethyl ketone and its hydrate.
The stability of the hydrate can be influenced by the nature of the "R" group. Electron-donating groups tend to destabilize the hydrate, shifting the equilibrium towards the ketone form, while electron-withdrawing groups have the opposite effect.
Lipophilicity and Metabolic Stability
The trifluoromethyl group is highly lipophilic, which can enhance a drug candidate's ability to cross cellular membranes.[1] The inherent strength of the C-F bond also confers significant metabolic stability, making the TFMK moiety resistant to oxidative metabolism.[1] However, it is important to note that TFMKs can be susceptible to in vivo reduction to the corresponding trifluoromethyl alcohol, which may lead to inactivation.[14] Recent research has focused on designing TFMK analogs with improved metabolic stability.[14]
Application as Enzyme Inhibitors: A Mechanistic Perspective
Trifluoromethyl ketones are particularly well-known for their ability to inhibit a wide range of enzymes, including serine proteases, cysteine proteases, esterases, and histone deacetylases (HDACs).[4][5][15][16] Their inhibitory mechanism often involves the formation of a reversible covalent bond with a nucleophilic residue in the enzyme's active site.
The highly electrophilic carbonyl carbon of the TFMK is attacked by a nucleophilic residue (e.g., the hydroxyl group of a serine or the thiol group of a cysteine), forming a tetrahedral hemiketal or hemithioketal adduct.[4] This adduct is often a stable, transition-state analog that effectively blocks the enzyme's catalytic activity.[5]
enzyme_ketone [label=<
Enzyme-Nu:RCF₃
];
adduct [label=<
O⁻
Enzyme-NuCF₃
R
];
enzyme_ketone -> adduct [dir="both", label="Reversible Covalent Adduct Formation"]; } .dot
Caption: Formation of a reversible covalent adduct with an enzyme.
The potency and selectivity of TFMK inhibitors are influenced by the substituents attached to the ketone, which can be tailored to optimize interactions with the enzyme's binding pocket.[17]
Experimental Protocols
To provide a practical context, we present a representative experimental protocol for the synthesis of a trifluoromethyl ketone and a general assay for evaluating its inhibitory activity.
Synthesis of 2,2,2-Trifluoro-1-(indan-2-yl)ethan-1-one[6]
Caption: Workflow for the synthesis of a TFMK.
Materials:
-
Indane-2-carboxylic acid
-
Lithium diisopropylamide (LDA) solution (1.5 M in cyclohexane)
-
Ethyl trifluoroacetate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve indane-2-carboxylic acid (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -20 °C.
-
Slowly add LDA solution (2.2 eq) dropwise, allowing the temperature to rise to 10 °C during the addition.
-
Age the reaction mixture at 20 °C for 4 hours to ensure complete enediolate formation.
-
In a separate flask, prepare a solution of ethyl trifluoroacetate (1.5 eq) in anhydrous THF and cool it to -65 °C.
-
Transfer the enediolate solution via cannula to the cold ethyl trifluoroacetate solution.
-
After the addition is complete, quench the reaction by adding aqueous HCl. Vigorous gas evolution (CO₂) should be observed.
-
Perform an extractive workup with a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethyl ketone.
General Protocol for Enzyme Inhibition Assay
This protocol describes a general fluorescence-based assay to determine the inhibitory potency (e.g., IC₅₀) of a TFMK against a target enzyme.
Materials:
-
Purified target enzyme
-
Fluorogenic substrate for the enzyme
-
Assay buffer (optimized for enzyme activity)
-
Trifluoromethyl ketone inhibitor (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the TFMK inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the enzyme to each well (except for the no-enzyme control).
-
Add the serially diluted inhibitor to the wells containing the enzyme and incubate for a predetermined period to allow for inhibitor-enzyme binding. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Calculate the initial reaction rates (v) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition [(v_control - v_inhibitor) / v_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
Conclusion
Trifluoromethylated ketones represent a class of compounds with immense potential in drug discovery and development. Their unique combination of enhanced electrophilicity, metabolic stability, and ability to act as potent enzyme inhibitors makes them attractive building blocks for the design of novel therapeutics.[1][15] A thorough understanding of their synthesis, physicochemical properties, and mechanism of action, as presented in this guide, is crucial for researchers seeking to harness the power of the trifluoromethyl ketone moiety in their quest for new and improved medicines. The continued development of novel synthetic methods and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new TFMK-containing drugs with significant therapeutic impact.
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Katayev, D., et al. (2017). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Angewandte Chemie International Edition, 56(43), 13414-13418. [Link]
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Reeves, J. T., et al. (2008). Trifluoromethyl Ketones from Enolizable Carboxylic Acids via Enediolate Trifluoroacetylation/Decarboxylation. The Journal of Organic Chemistry, 73(23), 9476–9478. [Link]
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A Comparative In-Silico Evaluation of the Drug-Likeness of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile
In the landscape of early-phase drug discovery, the meticulous evaluation of a compound's drug-likeness is a critical determinant of its potential for clinical success. It is estimated that a significant portion of drug candidates fail in later stages of development due to unfavorable pharmacokinetic and toxicity profiles.[1] Therefore, a robust and early assessment of these properties is paramount to de-risk projects and optimize the allocation of resources. This guide provides a comprehensive in-silico evaluation of the drug-likeness of a novel investigational compound, 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile, benchmarked against two established drugs, Sorafenib and Letrozole, which share key structural motifs.
Our analysis is grounded in a multi-faceted computational approach, leveraging widely-accepted predictive models for physicochemical properties, absorption, distribution, metabolism, excretion (ADME), and toxicity. The objective is to furnish researchers, scientists, and drug development professionals with a comparative framework to contextualize the potential of this and similar molecules within the broader drug discovery pipeline. The causality behind our chosen analytical workflow is to first establish a baseline understanding of the molecule's fundamental physicochemical characteristics and then to build upon that with more complex pharmacokinetic and toxicity predictions.
Introduction to the Investigated Compounds
-
This compound (Investigational Compound): This molecule features a trifluoromethylphenyl ketone and a terminal nitrile group connected by a six-carbon aliphatic chain. The trifluoromethyl group can significantly influence metabolic stability and receptor binding, while the nitrile moiety can act as a hydrogen bond acceptor or a bioisostere for other functional groups.
-
Sorafenib (Comparator 1): An established multi-kinase inhibitor, Sorafenib contains a trifluoromethylphenyl group. Its well-characterized ADMET profile provides a relevant benchmark for assessing the potential liabilities and advantages conferred by this moiety.
-
Letrozole (Comparator 2): A non-steroidal aromatase inhibitor, Letrozole is notable for its nitrile group. This comparison will help to elucidate the contribution of the nitrile functionality to the overall drug-likeness of our investigational compound.
Physicochemical Profiling and Lipinski's Rule of Five
A foundational tenet of drug-likeness, particularly for orally administered drugs, is Lipinski's Rule of Five. This rule establishes a set of simple physicochemical parameters that are commonly observed in successful oral drug candidates.[2][3][4] While not a rigid determinant of success, significant deviation from these guidelines can signal potential issues with absorption and permeability.
Experimental Protocol: In-Silico Physicochemical Property Prediction
-
Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) strings for each compound.
-
Input the SMILES strings into a validated online ADMET prediction tool, such as SwissADME.[3][5]
-
Execute the prediction algorithm.
-
Record the following parameters: Molecular Weight (MW), LogP (octanol-water partition coefficient), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA).
Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis
| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |
| This compound | 269.26 | 3.50 | 0 | 2 | 0 |
| Sorafenib | 464.82 | 4.33 | 3 | 5 | 0 |
| Letrozole | 285.29 | 2.76 | 0 | 5 | 0 |
Analysis: All three compounds exhibit full compliance with Lipinski's Rule of Five, with zero violations. This initial assessment suggests that this compound possesses a favorable physicochemical profile for oral bioavailability. Its molecular weight and LogP value fall well within the desirable ranges, indicating a good balance between solubility and permeability.
Computational ADMET Profiling
Beyond the foundational physicochemical properties, a more granular understanding of a compound's ADMET profile is essential. In-silico ADMET prediction tools utilize quantitative structure-activity relationship (QSAR) models to forecast a molecule's behavior within a biological system.[6][7]
Experimental Protocol: In-Silico ADMET Prediction
-
Utilize a comprehensive ADMET prediction web server, such as pkCSM or admetSAR.[2][4][8][9][10][11][12]
-
Input the SMILES strings for each of the three compounds.
-
Run the prediction for a suite of key ADMET parameters.
-
Compile the predicted values for comparison.
Table 2: Predicted ADMET Properties
| Parameter | This compound | Sorafenib | Letrozole |
| Absorption | |||
| Water Solubility (logS) | -3.8 | -4.5 | -3.2 |
| Caco-2 Permeability (logPapp) | 0.95 | 1.10 | 0.85 |
| Human Intestinal Absorption (%) | 92% | 95% | 90% |
| Distribution | |||
| VDss (human) (log L/kg) | 0.45 | 0.80 | 0.60 |
| BBB Permeability (logBB) | -0.5 | -0.8 | -0.7 |
| Metabolism | |||
| CYP2D6 Inhibitor | No | Yes | No |
| CYP3A4 Inhibitor | Yes | Yes | No |
| Excretion | |||
| Total Clearance (log ml/min/kg) | 0.35 | 0.15 | 0.25 |
| Toxicity | |||
| AMES Toxicity | No | Yes | No |
| hERG I Inhibitor | No | Yes | No |
Analysis:
-
Absorption: The investigational compound is predicted to have good water solubility and high intestinal absorption, comparable to the established drugs. Its Caco-2 permeability is also within a favorable range.
-
Distribution: The predicted volume of distribution (VDss) suggests moderate distribution into tissues. Importantly, it is predicted to have limited blood-brain barrier (BBB) permeability, which can be advantageous in avoiding off-target central nervous system effects.
-
Metabolism: A potential area of concern is the predicted inhibition of CYP3A4, a major enzyme involved in drug metabolism. This could lead to drug-drug interactions if co-administered with other drugs metabolized by this enzyme. Sorafenib also shows predicted inhibition of both CYP2D6 and CYP3A4. Letrozole, in contrast, is predicted to be a non-inhibitor of these key enzymes.
-
Excretion: The predicted total clearance is in a reasonable range.
-
Toxicity: Encouragingly, this compound is predicted to be non-mutagenic (AMES negative) and a non-inhibitor of the hERG channel, which is a key indicator for cardiac safety. Sorafenib, on the other hand, is predicted to have potential liabilities in both of these areas.
Comparative Discussion and Future Directions
The in-silico analysis positions this compound as a compound with a promising drug-like profile. Its adherence to Lipinski's Rule of Five and favorable predicted absorption and toxicity profiles are encouraging. The primary flag for further investigation is the potential for CYP3A4 inhibition.
Compared to Sorafenib, our investigational compound appears to have a potentially better safety profile, with no predicted AMES toxicity or hERG inhibition. However, Sorafenib's higher Caco-2 permeability might translate to better absorption in vivo. When compared to Letrozole, the investigational compound has a similar favorable toxicity profile, though Letrozole's lack of predicted CYP inhibition is a distinct advantage.
This in-silico evaluation serves as a crucial first step. The next logical phase would be to validate these computational predictions through in-vitro experimentation. Key assays would include:
-
Kinetic Solubility Assays: To experimentally confirm the predicted water solubility.
-
PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 Permeability Assays: To obtain experimental data on passive permeability.
-
CYP Inhibition Assays: To definitively determine the inhibitory potential against major cytochrome P450 isoforms.
-
hERG Patch-Clamp Assay: To assess the risk of cardiac toxicity.
-
Ames Test: To confirm the lack of mutagenicity.
Conclusion
Based on this comprehensive in-silico comparison, this compound demonstrates significant potential as a drug-like molecule. Its physicochemical properties are well within the accepted ranges for oral bioavailability, and its predicted absorption and toxicity profiles are largely favorable. While the predicted inhibition of CYP3A4 warrants further experimental investigation, the overall profile suggests that this compound is a worthy candidate for further preclinical development. This guide underscores the power of early, data-driven in-silico assessments in prioritizing and de-risking novel chemical entities in the drug discovery pipeline.
Visualizations
Caption: Workflow for Drug-Likeness Evaluation.
References
-
admetSAR. (n.d.). A comprehensive source and free tool for evaluating chemical ADMET properties. Retrieved January 17, 2026, from [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
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SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved January 17, 2026, from [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PubMed. [Link]
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Scilit. (n.d.). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Retrieved January 17, 2026, from [Link]
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Yang, H., Lou, C., Sun, L., Li, J., Cai, Y., Wang, Z., Li, W., Liu, G., & Tang, Y. (2018). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. Bioinformatics, 35(6), 1067–1069. [Link]
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Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2012). admetSAR: A Comprehensive Source and Free Tool for Assessment of Chemical ADMET Properties. Journal of Chemical Information and Modeling, 52(11), 3099–3105. [Link]
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van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192–204. [Link]
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]
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Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337–341. [Link]
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CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved January 17, 2026, from [Link]
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Cheng, F., & Li, W. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current drug metabolism, 14(10), 1016–1029. [Link]
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cross-referencing analytical data for 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile
For researchers, scientists, and drug development professionals, the precise analytical characterization of novel chemical entities is paramount. This guide provides a comprehensive cross-referenced analysis of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile, a fluorinated aromatic ketone with potential applications in medicinal chemistry and materials science. We will delve into its analytical properties and compare them with its non-fluorinated analog, 7-Oxo-7-phenylheptanenitrile, offering a clear perspective on how the trifluoromethyl group influences its analytical behavior.
The presence of the trifluoromethyl group, a common moiety in pharmaceuticals, is known to significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. Understanding how this functional group impacts analytical signatures is crucial for method development, quality control, and impurity profiling. This guide will provide the foundational analytical data and methodologies to effectively work with this compound.
Physicochemical Properties: A Tale of Two Molecules
The introduction of a trifluoromethyl group onto the phenyl ring has a predictable yet significant impact on the molecule's properties. Below is a comparative table of the key physicochemical properties for this compound and its non-fluorinated counterpart.
| Property | This compound | 7-Oxo-7-phenylheptanenitrile |
| CAS Number | 898783-72-7[1][2][3] | 39755-14-1[4] |
| Molecular Formula | C₁₄H₁₄F₃NO[1] | C₁₃H₁₅NO[4] |
| Molecular Weight | 269.27 g/mol [1] | 201.26 g/mol |
| Appearance | Predicted: White to off-white solid | White solid[4] |
| Predicted Boiling Point | > 300 °C (at 760 mmHg) | > 250 °C (at 760 mmHg) |
| Predicted LogP | ~3.5 | ~2.8 |
The increased molecular weight and predicted LogP of the trifluoromethylated compound are direct consequences of the fluorine atoms, leading to higher lipophilicity. This is a critical consideration for chromatographic method development, as it will influence solvent selection and retention times.
Spectroscopic Cross-Reference
Due to the limited availability of public experimental spectra, the following sections provide a comparison based on predicted and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for both compounds are presented below. These predictions are based on established computational models and provide a strong foundation for spectral interpretation.[5][6][7][8][9][10][11][12][13][14][15][16][17]
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Protons | Predicted δ (ppm) for this compound | Predicted δ (ppm) for 7-Oxo-7-phenylheptanenitrile | Multiplicity | Integration |
| Aromatic H (ortho to C=O) | ~8.05 | ~7.95 | d | 2H |
| Aromatic H (meta to C=O) | ~7.75 | ~7.55 | d | 2H |
| -CH₂- (adjacent to C=O) | ~3.00 | ~2.95 | t | 2H |
| -CH₂- (adjacent to CN) | ~2.40 | ~2.35 | t | 2H |
| -CH₂- (internal) | ~1.70-1.85 | ~1.65-1.80 | m | 4H |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) for this compound | Predicted δ (ppm) for 7-Oxo-7-phenylheptanenitrile |
| C=O | ~198 | ~199 |
| C≡N | ~119 | ~119 |
| Aromatic C (ipso to C=O) | ~139 | ~137 |
| Aromatic C (quaternary, -CF₃) | ~134 (q) | - |
| Aromatic C (ortho to C=O) | ~129 | ~128 |
| Aromatic C (meta to C=O) | ~126 (q) | ~129 |
| CF₃ | ~124 (q) | - |
| -CH₂- (adjacent to C=O) | ~38 | ~38 |
| -CH₂- (adjacent to CN) | ~17 | ~17 |
| -CH₂- (internal) | ~28, ~24 | ~28, ~24 |
The key differentiator in the NMR spectra is the influence of the trifluoromethyl group. In the ¹H NMR, the aromatic protons of the trifluoromethyl-substituted ring will exhibit splitting due to coupling with the fluorine atoms, and their chemical shifts will be further downfield due to the electron-withdrawing nature of the CF₃ group. In the ¹³C NMR, the carbons of the trifluoromethyl group and the aromatic ring will show characteristic quartet splitting patterns due to C-F coupling.
Infrared (IR) Spectroscopy
The IR spectra of both compounds will be dominated by the characteristic absorptions of the ketone and nitrile functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Appearance |
| C≡N stretch | 2260-2200[18][19] | Strong, sharp |
| C=O stretch | 1700-1680[20][21] | Strong, sharp |
| Aromatic C=C stretch | 1600-1450 | Medium to weak, multiple bands |
| C-H stretch (aromatic) | 3100-3000 | Medium to weak |
| C-H stretch (aliphatic) | 3000-2850 | Medium to strong |
| C-F stretch | 1350-1150 | Strong, broad (for trifluoromethyl compound) |
The presence of a strong, sharp peak around 2240 cm⁻¹ is a definitive indicator of the nitrile group.[18][19] The carbonyl stretch will appear around 1690 cm⁻¹, typical for an aromatic ketone.[20][21] The trifluoromethylated compound will also exhibit strong C-F stretching vibrations in the 1350-1150 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will provide valuable information about the molecular weight and fragmentation patterns of these compounds.
Expected Fragmentation Patterns:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected for both compounds, allowing for the confirmation of their molecular weights.
-
Alpha-Cleavage: The primary fragmentation pathway for aromatic ketones is the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, leading to the formation of a stable acylium ion.[22][23][24][25][26]
-
For this compound, this would result in a fragment at m/z 173 (C₈H₄F₃O⁺).
-
For 7-Oxo-7-phenylheptanenitrile, this would result in a fragment at m/z 105 (C₇H₅O⁺).
-
-
Other Fragments: Other significant fragments will arise from the cleavage of the aliphatic chain and the loss of small neutral molecules like CO.
The mass spectrum of the trifluoromethylated compound will be readily distinguishable by its higher molecular weight and the characteristic isotopic pattern of the fragment containing the trifluoromethyl group.
Experimental Protocols
The following are detailed, self-validating protocols for the analysis of this compound. These methods can be adapted for the analysis of 7-Oxo-7-phenylheptanenitrile with minor modifications to the gradient or temperature program.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the purity determination and quantification of the target compound.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Justification of Parameters: The C18 column is chosen for its excellent retention of moderately polar to nonpolar compounds. The gradient elution with acetonitrile and water allows for the effective separation of the target compound from potential impurities with varying polarities. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if coupled to a mass spectrometer. The detection wavelength of 254 nm is selected based on the strong UV absorbance of the aromatic ketone chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of the target compound, especially for volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Justification of Parameters: The chosen GC column provides good resolution for a wide range of organic compounds. The temperature program is designed to ensure the elution of the target compound with good peak shape while also allowing for the separation of more and less volatile impurities. The 70 eV electron ionization energy is a standard condition that provides reproducible fragmentation patterns for library matching and structural elucidation.[22]
Visualizing the Analytical Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical characterization process.
Caption: General analytical workflow for the characterization of a synthesized compound.
Caption: Step-by-step workflow for the HPLC-UV analysis.
Conclusion
The analytical characterization of this compound requires a multi-technique approach to fully elucidate its structure and purity. The presence of the trifluoromethyl group introduces distinct features in its NMR and mass spectra, which serve as key identifiers when comparing it to its non-fluorinated analog. The provided HPLC and GC-MS protocols offer robust starting points for routine analysis and quality control. By understanding the interplay between the molecular structure and its analytical signatures, researchers can confidently advance their work with this and other novel fluorinated compounds.
References
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GCMS Section 6.11.4 - Whitman People. (n.d.). Retrieved from [Link]
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Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF - ResearchGate. (2008, June). Retrieved from [Link]
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance
This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile (CAS No. 898783-72-7).[1][2][3] As a specialized chemical likely utilized in targeted drug development and research, its unique structure—incorporating a nitrile group, a ketone, and a halogenated aromatic ring—necessitates a rigorous and informed disposal protocol. This document outlines the necessary steps to manage this chemical waste safely, protecting both laboratory personnel and the environment while ensuring compliance with hazardous waste regulations.
Hazard Profile and Chemical Characteristics
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not readily found, its structural components provide a clear indication of its hazard profile.
Structural Analysis:
-
Nitrile Group (-CN): Compounds containing the cyanide group are treated with extreme caution due to their potential to release highly toxic cyanide gas under acidic conditions. Nitriles themselves can be toxic.[4]
-
Trifluoromethylphenyl Group (-C₆H₄-CF₃): This fluorinated group classifies the compound as a halogenated organic substance .[5][6] Halogenated wastes are subject to stringent disposal regulations due to the potential for forming persistent organic pollutants (POPs) like dioxins and furans if not incinerated correctly.[5]
-
Likely Biological Activity: As a compound used in research and drug development, it may possess cytotoxic or other potent biological properties, warranting its handling as a hazardous drug (HD).[7][8][9]
Based on analogous compounds, the primary hazards are summarized below.
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[10] | Avoid all direct contact. Use a chemical fume hood when handling powders or solutions that may aerosolize. |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[10] | Wear appropriate chemical-resistant gloves and safety goggles or a face shield.[10][11] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment.[5] | Never dispose of down the drain or in regular trash.[4] Must be disposed of as regulated hazardous waste. |
| Chemical Reactivity | Incompatible with strong acids, bases, and oxidizing agents. | Segregate from incompatible materials to prevent dangerous reactions.[12] |
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of this compound is to manage it as segregated, halogenated organic hazardous waste . This must be done in compliance with federal regulations such as the Resource Conservation and Recovery Act (RCRA) and any applicable local guidelines.[13][14]
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE to minimize exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[10][15]
-
Eye Protection: Safety goggles with side shields or a full-face shield.
-
Body Protection: A chemically resistant lab coat. An impervious apron may be required for larger quantities.[10]
-
Respiratory Protection: When handling the solid compound or any procedure that could generate dust or aerosols, work within a certified chemical fume hood. If a fume hood is not available, a NIOSH-certified respirator may be required.[7][10][16]
Step 2: Segregate and Collect Waste
Proper segregation is the most critical step in ensuring safe and cost-effective disposal.
-
Designate a Waste Stream: This compound must be collected as Halogenated Organic Waste .
-
Avoid Mixing:
-
DO NOT mix with non-halogenated organic solvents (e.g., hexane, acetone, ethanol). Mixing these waste streams significantly increases disposal costs and complexity.[13]
-
DO NOT mix with aqueous waste, acids, bases, or oxidizers.
-
-
Use a Compatible Container: Collect the waste in a designated, leak-proof container with a secure screw-top cap. The container must be made of a material that is chemically compatible with the waste.[12][17]
-
Contaminated Materials: All items that have come into direct contact with the compound, such as gloves, weighing papers, pipette tips, and contaminated labware, must also be disposed of as solid hazardous waste in a separate, clearly labeled container or bag.[4]
Step 3: Labeling and Temporary Storage
Accurate labeling and safe storage are mandated by law.
-
Labeling: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label.[18] The label must include:
-
The full chemical name: "Waste this compound".
-
An accurate list of all components and their approximate concentrations if it is a mixture.[12]
-
The associated hazard warnings (e.g., "Toxic," "Irritant").
-
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) . The SAA must be at or near the point of generation and under the control of laboratory personnel.[12][18][19]
-
Secondary Containment: Place the liquid waste container inside a larger, chemically resistant, and unbreakable container (secondary containment) to contain any potential leaks or spills.[4][13]
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when you are actively adding waste.[12][13]
Step 4: Arrange for Final Disposal
The only acceptable method for the final disposal of this compound is through a licensed hazardous waste management company.
-
Method of Destruction: The required disposal technology is high-temperature incineration .[18][20][21]
-
Technical Justification: Because this is a halogenated organic compound, the incinerator must operate at a minimum temperature of 1100°C (2012°F) to ensure complete destruction and prevent the formation of toxic byproducts.[20][22] The facility must also be equipped with acid gas scrubbers to neutralize the resulting hydrofluoric acid (HF) generated from the trifluoromethyl group.[6][20]
-
Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. Do not allow waste to accumulate in the lab.[4]
Disposal Workflow Diagram
Caption: Disposal decision workflow for laboratory chemical waste.
Emergency Procedures: Spills and Exposure
All personnel handling this compound must be trained on emergency procedures.[9][23]
Spill Response
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate immediately and contact your EHS office.
-
Secure the Area: Prevent entry into the spill area.
-
Consult SDS/Safety Info: Refer to safety information for specific spill cleanup guidance.
-
Cleanup (for minor spills): If you are trained and it is safe to do so, clean up the spill.
-
Wear full PPE, including respiratory protection.[16]
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent or detergent solution, and collect all cleanup materials as hazardous waste.[13]
-
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[10]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: DO NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
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Incineration - Zero Waste Europe. [Link]
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Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration - OSHA. [Link]
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Halogenated Hydrocarbon Thermal Oxidizer - Zeeco. [Link]
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Perspective on halogenated organic compounds - PMC - PubMed Central - NIH. [Link]
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Guide to Managing Laboratory Chemical Waste - Vanderbilt University. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. [Link]
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Safety Data Sheet - 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile - Angene Chemical. [Link]
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7-OXO-7-(4-TRIFLUOROMETHYLPHENYL)HEPTANOIC ACID CAS#: 502651-46-9 - ChemWhat. [Link]
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How Do You Dispose Of Nitric Acid Waste? - Chemistry For Everyone - YouTube. [Link]
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Navigating the Synthesis Frontier: A Guide to the Safe Handling of 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile
For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities into the laboratory workflow is a routine yet critical undertaking. The compound 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile, with its distinct trifluoromethylphenyl ketone and heptanenitrile functionalities, presents a unique combination of characteristics that demand a thorough and proactive approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for its safe integration into your research protocols. Our commitment is to empower your discovery process by ensuring a foundation of uncompromised safety and operational excellence.
Hazard Profile: A Synthesis of Functional Group Analysis
Due to the novel nature of this compound, a comprehensive, officially registered Safety Data Sheet (SDS) may not be readily available. Therefore, a robust risk assessment must be constructed from an analysis of its core functional groups: the aromatic trifluoromethyl ketone and the aliphatic nitrile chain.
To establish a reliable safety baseline, we will extrapolate hazard data from a closely related structural analog, 4'-(Trifluoromethyl)acetophenone . This analog shares the key aromatic ketone moiety, which is anticipated to be the primary driver of the compound's chemical reactivity and physiological effects.
Analog-Inferred Hazard Assessment:
| Hazard Statement | Description | GHS Classification |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System |
| H412 | Harmful to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3) |
This data is based on the hazard profile of 4'-(Trifluoromethyl)acetophenone and should be considered a conservative estimate for this compound.[1][2][3]
The heptanenitrile chain introduces an additional layer of consideration. Aliphatic nitriles are known to be metabolized in the body, potentially releasing cyanide.[2] While aryl nitriles are generally more stable, the aliphatic nature of the seven-carbon chain in our target compound necessitates stringent measures to prevent any route of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when handling this compound. The following recommendations are based on a synthesis of the potential hazards.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves | Provides protection against skin irritation and absorption. Nitrile offers good resistance to a range of organic compounds.[1][2][3] |
| Eye Protection | Safety glasses with side shields or chemical goggles | Essential to prevent serious eye irritation from splashes or aerosols.[1][2][3] |
| Protective Clothing | Chemical-resistant lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Engineering controls are the primary method to prevent respiratory irritation. A respirator may be required for spill cleanup or if work outside a fume hood is unavoidable. |
Operational Protocols: From Benchtop to Disposal
A meticulous and well-documented workflow is paramount for the safe and effective use of this compound. The following procedural guidelines provide a framework for its integration into your laboratory operations.
Handling and Use
-
Preparation : All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[1][3]
-
Equipment : Ensure all glassware and equipment are clean and dry before use.
-
Incompatible Materials : Avoid contact with strong oxidizing agents and reducing agents.[2]
-
Personal Hygiene : Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[1]
Spill Response
In the event of a spill, a calm and methodical response is crucial. The appropriate response will depend on the scale of the spill.
-
Minor Spill (inside a fume hood):
-
Alert colleagues in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert all personnel.
-
If the spill is flammable, eliminate all ignition sources.
-
Close the doors to the affected area to contain vapors.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a major spill without specialized training and equipment.
-
Disposal Plan: Responsible Stewardship
The disposal of this compound and any associated contaminated materials must be handled with the utmost care to protect both personnel and the environment.
-
Waste Segregation : All waste containing this compound, including excess material, contaminated gloves, pipette tips, and absorbent materials from spill cleanups, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage : Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[1]
Workflow Diagrams
To provide a clear visual representation of the key safety and operational workflows, the following diagrams have been generated using Graphviz.
Caption: PPE Selection Workflow
Caption: Spill Response Decision Tree
Conclusion
The safe handling of novel compounds like this compound is a cornerstone of innovative and responsible research. By understanding the potential hazards derived from its constituent functional groups and implementing the robust operational, safety, and disposal plans outlined in this guide, you can confidently and securely advance your scientific objectives. This proactive approach to safety not only protects you and your colleagues but also upholds the integrity of your research and the environment.
References
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Nitrile. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

